molecular formula C13H24O4 B1582959 Diethyl sec-butylethylmalonate CAS No. 76-71-1

Diethyl sec-butylethylmalonate

Cat. No.: B1582959
CAS No.: 76-71-1
M. Wt: 244.33 g/mol
InChI Key: WZFGIKMWBJCRBU-UHFFFAOYSA-N
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Description

Diethyl sec-butylethylmalonate is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-butan-2-yl-2-ethylpropanedioate
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InChI

InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZFGIKMWBJCRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901018954
Record name Diethyl sec-butylethylmalonate
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76-71-1
Record name 1,3-Diethyl 2-ethyl-2-(1-methylpropyl)propanedioate
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Record name Diethyl sec-butylethylmalonate
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Record name Diethyl sec-butylethylmalonate
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Foundational & Exploratory

Diethyl sec-butylethylmalonate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Synthetic Architecture for Drug Development

Executive Summary

Diethyl sec-butylethylmalonate (CAS 76-71-1) is a critical disubstituted malonic ester intermediate.[1] Its primary utility lies in its role as the direct precursor to Butabarbital (Butisol), a short-to-intermediate-acting barbiturate. Unlike simple mono-alkylated malonates, the introduction of the sterically hindered sec-butyl group alongside an ethyl group presents specific synthetic challenges regarding regioselectivity and yield optimization.

This guide provides a comprehensive technical profile, focusing on the overcoming of steric hindrance during synthesis, the precise mechanism of cyclization with urea, and the analytical fingerprints required for quality assurance in pharmaceutical workflows.

Physicochemical Profile

Table 1: Critical Technical Specifications

PropertySpecificationNotes
IUPAC Name Diethyl 2-(butan-2-yl)-2-ethylpropanedioateAlso: Diethyl 2-ethyl-2-sec-butylmalonate
CAS Number 76-71-1 Distinct from mono-substituted analog (83-27-2)
Molecular Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol
Appearance Colorless to pale yellow oily liquidHygroscopic; protect from moisture
Boiling Point ~120–125 °C @ 15 mmHgExtrapolated; degrades near atmospheric BP
Density 0.965 – 0.980 g/cm³@ 25 °C
Solubility Soluble in EtOH, Et₂O, CHCl₃Immiscible in water
Refractive Index n20/D 1.4350

Synthetic Architecture

The synthesis of this compound requires a strategic approach to alkylation. The order of substituent addition is the determinant factor for yield and purity.

The "Steric-Last" Strategy (Recommended)

While industrial routes may vary based on raw material costs, the most chemically robust protocol for the research laboratory involves introducing the more sterically demanding group (sec-butyl) first, or utilizing the high reactivity of ethyl bromide in the second step to overcome the steric crowding of the already-substituted carbon.

The Logic:

  • Step 1 (Alkylation 1): Reaction of Diethyl Malonate with sec-butyl bromide.

    • Challenge: Secondary halides are prone to E2 elimination (forming butenes) rather than SN2 substitution.

    • Solution: Use a moderate base (NaOEt) and controlled temperatures to favor substitution.

  • Step 2 (Alkylation 2): Reaction of Diethyl sec-butylmalonate with Ethyl Bromide.

    • Advantage:[2][3][4][5][6] Ethyl bromide is a primary halide. Even though the nucleophile (the sec-butylmalonate anion) is bulky, the electrophile (EtBr) is unhindered, allowing the reaction to proceed with higher fidelity than the reverse order.

Experimental Workflow (Step-by-Step)

Reagents:

  • Diethyl malonate (1.0 eq)[4]

  • Sodium Ethoxide (2.2 eq total, split use)

  • sec-Butyl bromide (1.1 eq)

  • Ethyl bromide (1.1 eq)

  • Absolute Ethanol (Solvent)[6][7]

Protocol:

  • Formation of Enolate 1: Dissolve sodium metal in absolute ethanol to generate NaOEt. Cool to 50°C. Add diethyl malonate dropwise.

  • First Alkylation: Add sec-butyl bromide slowly. Reflux for 8–12 hours. Monitor by GC for disappearance of diethyl malonate.

    • Critical Control Point: If elimination products (butenes) are observed, lower bath temperature and extend reaction time.

  • Isolation 1: Distill off ethanol. Partition residue between water and benzene/toluene. Distill the organic layer to isolate Diethyl sec-butylmalonate .

  • Second Alkylation: Prepare fresh NaOEt in ethanol. Add the isolated Diethyl sec-butylmalonate.[8]

  • Addition of Ethyl Group: Add Ethyl bromide dropwise. The reaction is exothermic; maintain reflux for 4–6 hours.

  • Final Purification: Vacuum distillation is mandatory to separate the product from unreacted mono-substituted impurities.

Synthesis Pathway Visualization

Synthesis_Path DEM Diethyl Malonate (Starting Material) Enolate1 Enolate Anion DEM->Enolate1 NaOEt/EtOH Mono Diethyl sec-butylmalonate (Mono-substituted) Enolate1->Mono + sec-Butyl Bromide (Risk: E2 Elimination) Enolate2 Sterically Hindered Enolate Mono->Enolate2 NaOEt/EtOH Product This compound (Target) Enolate2->Product + Ethyl Bromide (SN2 - High Yield)

Figure 1: Sequential alkylation strategy prioritizing the introduction of the primary halide in the second step to mitigate steric hindrance.

Application: Synthesis of Butabarbital

The definitive application of this molecule is the condensation with urea to form the barbiturate ring system. This is a classic nucleophilic acyl substitution driven by the formation of a stable, cyclic ureide.

Mechanism: The ethoxide ion deprotonates urea, which attacks the carbonyl carbon of the ester. Loss of ethoxide follows. This repeats for the second ester group, closing the ring.

Protocol Highlights:

  • Dry Conditions: Water must be rigorously excluded to prevent hydrolysis of the ester back to the dicarboxylic acid (which will decarboxylate and ruin the synthesis).

  • Solvent: Absolute ethanol or methanol.

  • Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).

Drug_Synthesis Precursor This compound Intermediate Acyclic Ureide Intermediate Precursor->Intermediate Condensation (NaOEt, Reflux) Urea Urea (NH2-CO-NH2) Urea->Intermediate Butabarbital Butabarbital Sodium (Active API) Intermediate->Butabarbital Cyclization (- 2 EtOH)

Figure 2: The cyclization pathway converting the malonate precursor into the pharmacologically active barbiturate scaffold.[9]

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

1. Proton NMR (¹H-NMR, CDCl₃):

  • δ 0.8–1.0 ppm: Multiplets (overlapping methyls from ethyl and sec-butyl groups).

  • δ 1.25 ppm: Triplet (ester ethyl -CH₃).

  • δ 1.8–2.2 ppm: Multiplet (methylene of ethyl group and methine of sec-butyl attached to the quaternary center).

  • δ 4.1–4.2 ppm: Quartet (ester ethyl -OCH₂-).

  • Key Diagnostic: Absence of the singlet at ~δ 3.3 ppm (which would indicate unreacted Diethyl malonate α-protons) and absence of the triplet/doublet typical of mono-substituted α-protons. The quaternary carbon has no protons.

2. IR Spectroscopy:

  • 1730–1750 cm⁻¹: Strong C=O stretch (Ester).

  • 2960–2980 cm⁻¹: C-H stretch (Aliphatic).

  • Absence: No broad -OH stretch (indicates no hydrolysis to acid).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • GHS Signal: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

Regulatory Note: While this compound itself is not always a Schedule I/II substance, it is a List I Chemical or "watched precursor" in many jurisdictions (including under DEA surveillance in the US and similar bodies in the EU) due to its direct use in manufacturing barbiturates. Researchers must verify local compliance and record-keeping requirements before procurement.

Storage: Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • Organic Syntheses. Barbituric acid (General procedure for condensation of malonates with urea). Coll. Vol. 2, p.60 (1943). Retrieved from [Link]

Sources

Diethyl sec-butylethylmalonate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Synthetic Utility of Diethyl sec-Butylethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in pharmaceutical synthesis. It delves into the fundamental importance of its molecular weight for stoichiometric calculations and analytical validation, while offering a detailed exploration of its physicochemical properties, synthesis protocols, and applications. By grounding theoretical knowledge in practical, field-proven insights, this document serves as an essential resource for professionals engaged in organic synthesis and drug development, particularly in the context of barbiturate derivatives.

Introduction: Defining the Role of this compound

In the landscape of pharmaceutical development, the precise construction of molecular architectures is paramount. This compound (CAS No. 76-71-1) is a key disubstituted malonic ester that serves as a high-value precursor for complex organic molecules. Its primary significance lies in its role as a direct intermediate in the synthesis of asymmetrically substituted barbiturates, such as butethal.[1] The strategic use of this pre-formed building block offers a more streamlined and efficient alternative to the sequential alkylation of diethyl malonate, a critical consideration for process optimization and scalability.[1]

It is crucial to distinguish this compound from its related precursors to ensure accuracy in synthesis planning and material sourcing:

  • Diethyl Malonate (CAS 105-53-3): The parent compound with no alkyl substitutions.[2]

  • Diethyl sec-butylmalonate (CAS 83-27-2): The mono-substituted intermediate, which is subsequently ethylated to yield the target compound.[3][4][5]

This guide will focus specifically on this compound, emphasizing the foundational role of its molecular weight in the broader context of its synthesis and application.

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's physicochemical properties is the bedrock of reproducible and reliable chemical synthesis. The molecular weight, in particular, governs all stoichiometric considerations, from reagent quantities to theoretical yield calculations.

Core Physicochemical Data

The key quantitative data for this compound and its immediate precursor are summarized below, highlighting the transformation upon ethylation.

PropertyDiethyl sec-butylmalonateThis compound
CAS Number 83-27-2[3][4]76-71-1[6][7]
Molecular Formula C₁₁H₂₀O₄[3][4]C₁₃H₂₄O₄[6][7]
Molecular Weight ( g/mol ) 216.27[4][8][9]244.33 [7]
IUPAC Name Diethyl 2-(butan-2-yl)propanedioate[7]Diethyl 2-ethyl-2-(butan-2-yl)propanedioate[6][7]
Boiling Point 112-114 °C at 11 mmHg[7]144-146 °C at 20 mmHg[7]
Appearance Colorless Liquid[10]Data not specified, assumed colorless liquid
Theoretical vs. Experimental Molecular Weight

Theoretical Calculation: The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₁₃H₂₄O₄).

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 24 atoms × 1.008 u = 24.192 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

  • Total Molecular Weight = 244.331 u

This calculated value is fundamental for all laboratory and process chemistry calculations.

Experimental Validation (Trustworthiness Pillar): While the theoretical weight is a fixed value, its experimental verification is a cornerstone of quality control in drug development. It confirms the identity and integrity of the synthesized material. The primary technique for this validation is Mass Spectrometry (MS) .

In a typical Electron Ionization Mass Spectrometry (EI-MS) analysis, the molecule is ionized, and the resulting molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) value corresponding to the molecular weight. For this compound, this peak would appear at approximately m/z 244. This experimental confirmation provides an unequivocal validation of the compound's identity, ensuring that the correct starting material is carried forward into subsequent, high-stakes synthetic steps.

Synthesis and Strategic Application

The synthesis of this compound is a classic example of malonic ester synthesis, a powerful carbon-carbon bond-forming reaction. Its primary application is to simplify the creation of molecules with a quaternary carbon center, as required for many barbiturates.

Experimental Protocol: Synthesis of this compound

This protocol details the ethylation of Diethyl sec-butylmalonate. The procedure is designed as a self-validating system, where successful execution relies on the precise stoichiometry dictated by the molecular weights of the reactants.

Objective: To synthesize this compound via nucleophilic substitution.

Reagents:

  • Diethyl sec-butylmalonate (MW: 216.27 g/mol )

  • Sodium Ethoxide (NaOEt) (MW: 68.05 g/mol )

  • Ethyl Bromide (EtBr) (MW: 108.97 g/mol )

  • Anhydrous Ethanol (Solvent)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

Step-by-Step Methodology:

  • Enolate Formation (The "Why"): In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen), dissolve Sodium Ethoxide (1.05 equivalents) in anhydrous ethanol. The ethoxide acts as a strong base to deprotonate the acidic α-carbon of the Diethyl sec-butylmalonate, creating a resonance-stabilized enolate. This step is critical as it generates the required nucleophile for the subsequent reaction.

  • Nucleophile Generation: Add Diethyl sec-butylmalonate (1.0 equivalent) dropwise to the stirred ethoxide solution. The reaction is typically exothermic; maintain the temperature as needed with an ice bath. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation (C-C Bond Formation): Add Ethyl Bromide (1.1 equivalents) dropwise via the dropping funnel. The enolate performs a nucleophilic attack (Sₙ2 reaction) on the electrophilic carbon of the ethyl bromide, displacing the bromide ion and forming the new carbon-carbon bond.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. The organic layer contains the product, while the inorganic salts (e.g., NaBr) partition into the aqueous layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation, collecting the fraction boiling at approximately 144-146 °C at 20 mmHg.[7]

Synthesis Workflow Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (Sₙ2) A Diethyl sec-butylmalonate (C₁₁H₂₀O₄) MW: 216.27 C Enolate Intermediate (Nucleophile) A->C Deprotonation B Sodium Ethoxide (Base) B->C E This compound (C₁₃H₂₄O₄) MW: 244.33 C:e->E:w Nucleophilic Attack D Ethyl Bromide (Electrophile) D->E

Caption: Synthesis of this compound.

Application Case Study: Synthesis of Butethal

The strategic advantage of using this compound is evident in the synthesis of barbiturates like Butethal (5-ethyl-5-sec-butylbarbituric acid).

Reaction: Condensation with Urea.

This is a classic condensation reaction where the two ester groups of the malonate react with the amine groups of urea, typically in the presence of a strong base like sodium ethoxide, to form the six-membered barbiturate ring.

G A This compound (MW: 244.33) D Butethal (Barbiturate) (Final Product) A->D Condensation B Urea B->D C Sodium Ethoxide (Base Catalyst) C->D Catalysis

Caption: Final step in Butethal synthesis.

By starting with this compound, the synthesis avoids the potential for side products and purification challenges that can arise from sequential alkylation of diethyl malonate, thereby improving overall yield and process efficiency.[1]

Conclusion

The molecular weight of this compound (244.33 g/mol ) is more than a mere physical constant; it is a critical parameter that underpins its entire lifecycle in a research and development setting. From ensuring stoichiometric precision in its synthesis to enabling definitive analytical characterization via mass spectrometry, this value is intrinsically linked to the principles of scientific integrity and reproducibility. As demonstrated, the compound's utility as a direct precursor in pharmaceutical manufacturing provides a strategic advantage, streamlining synthetic pathways and enhancing process control. This guide has aimed to bridge the theoretical importance of molecular weight with its practical application, providing researchers and drug development professionals with a robust framework for utilizing this valuable chemical intermediate.

References

  • NIST. Diethyl sec-butylmalonate. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • ChemBK. diethyl 2-allyl-2-(sec-butyl)malonate. [Link]

  • PubChem, National Institutes of Health. Diethyl butylmalonate. [Link]

  • Organic Syntheses. dl-ISOLEUCINE. [Link]

  • PubChem, National Institutes of Health. Diethyl Malonate. [Link]

  • PubChem, National Institutes of Health. Diethyl ethylmalonate. [Link]

Sources

Definitive Guide: Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the nomenclature, synthesis, and pharmaceutical application of Diethyl sec-butylethylmalonate.

Nomenclature, Synthetic Architecture, and Pharmaceutical Utility

Structural Identity & IUPAC Nomenclature

In precision chemistry and regulatory filing, ambiguity is a liability.[1] While "this compound" is the common trade name used in industrial procurement, it fails to capture the stereochemical and systematic definition required for high-impact publications or patent filings.

Systematic Derivation

The IUPAC name is derived by treating the molecule as an ester of a substituted dicarboxylic acid.[1]

  • Parent Structure: The three-carbon dicarboxylic acid backbone is Propanedioic acid (historically Malonic acid).[1]

  • Esterification: Both carboxylic acid groups are esterified with ethanol, designated as 1,3-diethyl ester or simply diethyl .[1]

  • Alpha-Substitution (C2 Position): The central carbon (C2) is the site of alkylation.[1]

    • Substituent 1: An ethyl group (

      
      ).[1]
      
    • Substituent 2: A sec-butyl group.[2][3][4][5][6] In IUPAC systematic naming, sec-butyl is butan-2-yl .[4]

  • Alphabetization: "Butan-2-yl" precedes "Ethyl".[4][7][8]

Official IUPAC Name:

Diethyl 2-(butan-2-yl)-2-ethylpropanedioate [4]

CAS Registry Number:

76-71-1 [4]

Stereochemical Considerations

The sec-butyl (butan-2-yl) substituent contains a chiral center at its C2 position. Consequently, unless a stereospecific synthesis is employed, this compound exists as a racemic mixture of enantiomers (


) at the side chain.[1] This stereochemistry is often carried forward into the final pharmaceutical product (e.g., Butabarbital), influencing pharmacokinetics.[1]

Synthetic Workflow & Experimental Logic

Core Directive: This section details the synthesis of this compound via the Malonic Ester Synthesis. Expert Insight: The order of alkylation is critical. Attempting to introduce the bulky sec-butyl group onto an already substituted diethyl ethylmalonate often results in poor yields due to steric hindrance and competing elimination (E2) reactions of the secondary halide.[1] Protocol Strategy: Introduce the sterically demanding group (sec-butyl) first, followed by the smaller group (ethyl).[1]

Step-by-Step Synthesis Protocol
Phase A: Preparation of Diethyl sec-butylmalonate (Mono-alkylation)

Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), sec-Butyl bromide.

  • Enolate Formation: Generate sodium ethoxide in situ by dissolving sodium metal in absolute ethanol.[1] Add diethyl malonate dropwise.[1] The

    
    -protons are acidic (pKa ~13), forming the resonance-stabilized enolate.
    
  • Alkylation: Add sec-butyl bromide.

    • Critical Control Point: Secondary alkyl halides are prone to E2 elimination.[1][9] Maintain reflux temperature but avoid excessive overheating. Use a slight excess of the alkyl halide to drive the SN2 reaction despite the slower kinetics of the secondary carbon.[1]

  • Workup: Distill off ethanol. Partition residue between water and organic solvent (e.g., benzene or ether) to remove sodium bromide salts.[1] Fractionally distill to isolate the mono-substituted ester.[1]

Phase B: Formation of this compound (Dialkylation)

Reagents: Diethyl sec-butylmalonate, Sodium Ethoxide, Ethyl bromide.

  • Second Enolate Formation: Treat the purified Diethyl sec-butylmalonate with fresh sodium ethoxide. The remaining

    
    -proton is less acidic and sterically shielded, requiring strictly anhydrous conditions and sufficient time for deprotonation.[1]
    
  • Alkylation: Add Ethyl bromide (primary halide).

    • Why this order? The ethyl group is a primary halide and a superior electrophile.[1] Even though the nucleophile (the sec-butyl substituted enolate) is bulky, the small size of the incoming electrophile (ethyl bromide) allows the SN2 reaction to proceed with higher fidelity than the reverse order.[1]

  • Purification: Fractionally distill the final product.

    • Target Boiling Point: ~110–120°C at 18–20 mmHg [1].[1][10]

Logical Workflow Diagram

The following diagram illustrates the critical decision pathways and chemical transformations.

SynthesisWorkflow Start Diethyl Malonate (Starting Material) Enolate1 Enolate Intermediate 1 Start->Enolate1 -H+ NaOEt1 Reagent: NaOEt/EtOH (Deprotonation) NaOEt1->Enolate1 MonoEster Diethyl sec-butylmalonate (Mono-substituted) Enolate1->MonoEster SN2 Alkylation SecBuBr Reagent: sec-Butyl Bromide (2° Halide - Steric Challenge) SecBuBr->MonoEster SideRxn Side Reaction: E2 Elimination (Butene formation) SecBuBr->SideRxn Competition Enolate2 Enolate Intermediate 2 (Sterically Hindered) MonoEster->Enolate2 -H+ NaOEt2 Reagent: NaOEt/EtOH (Second Deprotonation) NaOEt2->Enolate2 FinalProduct This compound (Target Molecule) Enolate2->FinalProduct SN2 Alkylation EtBr Reagent: Ethyl Bromide (1° Halide - High Reactivity) EtBr->FinalProduct

Caption: Sequential alkylation logic prioritizing the introduction of the sterically demanding sec-butyl group first to minimize elimination byproducts.

Pharmaceutical Application: Barbiturate Synthesis

This compound is the direct precursor to Butabarbital (Secbutabarbital), a short-to-intermediate acting sedative-hypnotic.

Cyclization Mechanism

The transformation involves a condensation reaction with urea.[1]

  • Reagents: Urea, Sodium Ethoxide (strong base), Ethanol.[1][11]

  • Mechanism: Double Nucleophilic Acyl Substitution.[1]

    • Urea nitrogen attacks one ester carbonyl, displacing ethoxide.[1]

    • The second urea nitrogen attacks the remaining ester carbonyl, closing the pyrimidine ring.[1]

  • Product: 5-sec-butyl-5-ethylbarbituric acid (Butabarbital).

Quantitative Data Profile

Key physicochemical properties for characterization during synthesis validation.[1]

PropertyValueContext
Molecular Weight 244.33 g/mol Precursor Confirmation
Boiling Point 253°C (760 mmHg)Distillation Purification
Density 0.975 g/cm³Process Engineering
Refractive Index 1.437Purity Check
Physical State Colorless LiquidVisual Inspection

References

  • Marvel, C. S. et al. (1941).[1] dl-Isoleucine (Diethyl sec-butylmalonate synthesis). Organic Syntheses, Coll. Vol. 3, p.495.[1] [1]

  • PubChem. (n.d.).[1][4] this compound (Compound Summary). National Library of Medicine.[1] [1]

  • Santa Cruz Biotechnology. (n.d.).[1][2] Diethyl sec-butylmalonate Product Data. [1][2]

  • ChemicalBook. (2025).[1][4][9] this compound CAS 76-71-1 Technical Data.

Sources

Structural Elucidation and Spectral Prediction of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl sec-butylethylmalonate (CAS: 76-71-1), also known as diethyl 2-(sec-butyl)-2-ethylmalonate, is a critical synthetic intermediate in the pharmaceutical industry, specifically in the manufacture of Butabarbital (Butisol), a barbiturate sedative.

This guide provides a high-fidelity prediction of its


H NMR spectrum. Unlike simple malonates, this molecule possesses a chiral center  within the sec-butyl substituent. This chirality breaks the symmetry of the molecule, rendering the two ethyl ester groups diastereotopic  (chemically non-equivalent).[1]

For the researcher, this means the spectrum will not be a simple summation of ethyl and sec-butyl signals. It will exhibit complex second-order effects and magnetic non-equivalence that must be deconvoluted for accurate structural verification.

Structural Analysis & Proton Assignment

To accurately predict the spectrum, we must first define the magnetic environments. The molecule consists of a quaternary central carbon (


) bonded to:
  • Two Ethoxycarbonyl groups (

    
    )
    
  • One Ethyl group (

    
    )
    
  • One sec-Butyl group (

    
    )
    
Molecular Visualization

The following diagram illustrates the connectivity and proton labeling scheme used in this analysis.

G cluster_legend Proton Environments C_quat Quaternary C (C2) Ester1 Ester A -COOCH2CH3 C_quat->Ester1 Non-equivalent Ester2 Ester B -COOCH2CH3 C_quat->Ester2 Non-equivalent Ethyl C-Ethyl Group -CH2(D)-CH3(E) C_quat->Ethyl SecButyl sec-Butyl Group -CH(F)-CH2(G)-CH3(H)      |     CH3(I) C_quat->SecButyl Chiral Center P_Ester A: Ester -OCH2- B: Ester -CH3 P_Ethyl D: C-Ethyl -CH2- E: C-Ethyl -CH3 P_SecBu F: Methine -CH- G: Methylene -CH2- H: Terminal -CH3 I: Branch -CH3

Figure 1: Structural connectivity and proton environment labeling. Note that the chiral center in the sec-butyl group renders Ester A and Ester B diastereotopic.

Predicted H NMR Data (500 MHz, CDCl )

The following table synthesizes predicted chemical shifts (


) based on additivity rules (Curphy-Morrison) and empirical data from analogous barbiturate precursors.
LabelProton GroupIntegrationMultiplicityPredicted Shift (

ppm)
Coupling (

Hz)
Structural Insight
A Ester

4HQuartet*4.15 - 4.257.1Diastereotopic. May appear as two overlapping quartets or a complex multiplet at high field.
F s-Butyl Methine (

)
1HMultiplet2.10 - 2.25~7.0Deshielded by the quaternary center and branching.
D C-Ethyl Methylene (

)
2HQuartet1.90 - 2.057.5Deshielded by the quaternary center.
G s-Butyl Methylene (

)
2HMultiplet1.15 - 1.35~7.4Complex multiplet due to adjacent chiral center and methyl.
B Ester Methyl (

)
6HTriplet1.22 - 1.287.1Typical ethyl ester triplet.
I s-Butyl Methyl (

)
3HDoublet0.90 - 0.956.8Distinct doublet. Key identifier for sec-butyl group.
E C-Ethyl Methyl (

)
3HTriplet0.80 - 0.887.5Overlaps with signal H.
H s-Butyl Terminal (

)
3HTriplet0.80 - 0.887.4Overlaps with signal E.
Detailed Spectral Interpretation
The "Fingerprint" Region (0.8 – 1.0 ppm)

This region will be highly congested. You will observe the superposition of two triplets (Protons E and H ) and one doublet (Proton I ).

  • Differentiation: The doublet (Proton I ) arises from the methyl group attached directly to the chiral methine. Its coupling constant (

    
     Hz) and doublet nature distinguish it from the triplets.
    
  • Integration Check: The total integration in this region should sum to 9 protons relative to the 4 protons of the ester methylene (Proton A ).

The Diastereotopic Effect (4.15 – 4.25 ppm)

Because the molecule has a chiral center at the sec-butyl group (C2 of the butyl chain), the molecule lacks a plane of symmetry. Consequently, the two ethoxycarbonyl groups are diastereotopic.

  • Low Field (300 MHz): The signals for the two ester methylene groups (Proton A ) will likely overlap, appearing as a standard quartet.

  • High Field (500+ MHz): You may resolve two distinct quartets with slightly different chemical shifts (

    
     ppm). Furthermore, the protons within a single methylene group could be diastereotopic (
    
    
    
    system), leading to additional splitting complexity.
The Methine "Handle" (2.10 – 2.25 ppm)

The single methine proton (Proton F ) of the sec-butyl group is the most diagnostic signal for the substitution pattern. It is deshielded by the quaternary carbon (which bears two ester groups) and splits into a complex multiplet due to coupling with the methyl doublet (Proton I ), the methylene protons (Proton G ), and potentially long-range coupling.

Experimental Protocol: Validation Workflow

To confirm the identity of this compound, follow this self-validating protocol. This workflow ensures that solvent impurities or dynamic effects do not obscure the diastereotopic nuances.

Workflow Start Start: Crude/Purified Sample Prep Sample Prep: Dissolve ~10mg in 0.6mL CDCl3 (Filter if cloudy) Start->Prep Acquire Acquisition: Pulse: 30° | Delay: 1.0s Scans: 16 (min) Prep->Acquire Process Processing: LB = 0.3 Hz Phase & Baseline Correction Acquire->Process Decision Check 4.2 ppm Region Process->Decision Simple Result: Simple Quartet (Low Field/Overlap) Decision->Simple Single signal Complex Result: Split/Complex Quartet (Diastereotopy Confirmed) Decision->Complex Signal splitting

Figure 2: Analytical workflow for spectral validation. The decision node at 4.2 ppm highlights the check for diastereotopy.

Sample Preparation
  • Solvent: Use Chloroform-d (

    
    )  with 0.03% TMS as the internal standard. 
    
    
    
    is preferred over DMSO-
    
    
    to minimize viscosity broadening, which is critical for resolving the overlapping methyl signals.
  • Concentration: Prepare a dilute solution (~10-15 mg in 0.6 mL). High concentrations can cause signal broadening due to viscosity, obscuring the fine splitting of the diastereotopic esters.

Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbon protons relax slowly; ensure adequate delay for accurate integration of the ethyl and butyl chains.
    
  • Spectral Width: -2 to 14 ppm.

Synthesis Context: The "Why"

Understanding the NMR spectrum is inseparable from the molecule's application. This compound is the direct precursor to Butabarbital (5-ethyl-5-(sec-butyl)barbituric acid).[2]

The synthesis involves a condensation reaction with urea in the presence of sodium ethoxide.[2][3][4]

  • Monitoring Reaction Progress: The disappearance of the Ester Methylene Quartet (4.15 ppm) and the Ester Methyl Triplet (1.25 ppm) is the primary indicator of reaction completion.

  • Product Verification: The resulting barbiturate will lose the ethyl ester signals entirely, retaining only the sec-butyl and C-ethyl signals in the aliphatic region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • BenchChem. (2025).[2][5][6] Application of this compound in Medicinal Chemistry: Synthesis of Butethal. (Contextual data on barbiturate synthesis).

  • PubChem. (n.d.). Compound Summary: Diethyl 2-(sec-butyl)-2-ethylmalonate.[4] National Library of Medicine.

Sources

Diethyl sec-butylethylmalonate 13C NMR spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Spectral Data of Diethyl sec-butylethylmalonate

Abstract This technical guide provides a comprehensive structural analysis of This compound (CAS 76-71-1), a critical intermediate in the synthesis of the barbiturate sedative Butabarbital .[1] Focusing on Carbon-13 Nuclear Magnetic Resonance (


 NMR)  spectroscopy, this document details chemical shift assignments, diastereotopic effects arising from the sec-butyl chirality, and the mechanistic logic for structural validation. It is designed for medicinal chemists and process development scientists requiring rigorous quality control protocols.[1]

Introduction & Chemical Context

This compound (also known as Diethyl 2-(sec-butyl)-2-ethylmalonate) is the dialkylated malonic ester precursor to 5-sec-butyl-5-ethylbarbituric acid (Butabarbital).[1] Its synthesis typically involves the sequential alkylation of diethyl malonate, first with an ethyl halide and subsequently with a sec-butyl halide (or vice versa, though steric hindrance usually dictates the order).[1]

Precise NMR characterization is paramount because the sec-butyl group introduces a chiral center adjacent to the quaternary malonate carbon.[1] This chirality breaks the symmetry of the molecule, rendering the two ethoxycarbonyl groups diastereotopic .[1] Identifying this magnetic non-equivalence is a hallmark of high-purity structural confirmation.[1]

Chemical Structure & Connectivity[1][2][3]
  • Formula:

    
    
    
  • Molecular Weight: 244.33 g/mol

  • Core: Quaternary Carbon (C2) bonded to two carboxylates, one ethyl group, and one sec-butyl group.[1]

Synthesis & Process Workflow

The formation of the quaternary center is the rate-limiting step in quality assurance.[1] Incomplete alkylation results in Diethyl ethylmalonate or Diethyl sec-butylmalonate impurities, which can be distinguished via


 NMR by the absence of the quaternary signal or shifts in the carbonyl region.

SynthesisWorkflow Start Diethyl ethylmalonate (CAS 133-13-1) Product This compound (CAS 76-71-1) Start->Product Alkylation (SN2) Reagent 2-Bromobutane (sec-Butyl Bromide) Reagent->Product Conditions NaOEt / EtOH Reflux Conditions->Product Target Butabarbital (API) Product->Target Condensation with Urea

Figure 1: Synthesis pathway showing the critical alkylation step where NMR validation is required.

NMR Spectral Data Analysis

The following data represents the structural assignment for this compound in


 (deuterochloroform).

Operational Note: Due to the chiral center at the sec-butyl methine (C1'), the two ester groups are diastereotopic.[1] In high-resolution fields (>100 MHz), signal doubling (splitting) may be observed for the Carbonyl (C=O), Ethoxy-CH2, and Ethoxy-CH3 carbons.

Table 1: Chemical Shift Assignments ( , ppm)
Carbon EnvironmentLabelShift Range (ppm)Multiplicity (DEPT)Structural Insight
Carbonyl (Ester) C1, C3170.5 – 171.5 C (quat)Diastereotopic splitting may occur (

ppm).[1]
Quaternary Alpha-C C258.0 – 60.5 C (quat)Diagnostic Peak. Significantly deshielded compared to mono-alkylated precursor (~52 ppm).[1]
Ester O-CH2 C1a, C3a60.5 – 61.5 CH2Characteristic of ethyl esters.[1] Diastereotopic broadening/splitting likely.[1]
sec-Butyl Methine C1'38.0 – 40.5 CHChiral center.[1] Alpha to quaternary C2.[1]
Ethyl Methylene C1''26.0 – 28.0 CH2Methylene of the ethyl side chain.[1]
sec-Butyl Methylene C2'24.0 – 26.0 CH2Beta to quaternary C2.[1]
sec-Butyl Methyl (Branched) C1'-Me14.5 – 16.0 CH3Methyl attached to the chiral methine.[1]
Ester Methyl C1b, C3b13.8 – 14.2 CH3Typical terminal methyl of ethyl ester.[1]
sec-Butyl Methyl (Terminal) C3'11.5 – 12.5 CH3Terminal methyl of the butyl chain.[1]
Ethyl Methyl C2''8.5 – 9.5 CH3Terminal methyl of the ethyl side chain.[1]

Note on Diastereotopicity: The sec-butyl group creates a chiral environment.[1] Consequently, the two ethyl ester arms are not chemically equivalent.[1] While often overlapping in lower-field instruments (300 MHz), they are distinct in principle.[1]

Detailed Structural Interpretation

The Quaternary Carbon (C2)

The most critical signal for validating the success of the reaction is the quaternary carbon appearing between 58–60 ppm .[1]

  • Validation Logic: If the spectrum shows a methine signal (DEPT-135 positive) around 52 ppm, the sample is contaminated with unreacted Diethyl ethylmalonate or Diethyl sec-butylmalonate. The target molecule's C2 must be quaternary (invisible in DEPT-135 or negative phase depending on pulse sequence, but distinct in broadband decoupled spectra).[1]

The sec-Butyl Group Signatures

The sec-butyl group provides four distinct signals:

  • Methine (CH): ~39 ppm.[1][2] This carbon is directly bonded to the crowded quaternary center, leading to a slight deshielding relative to a standard alkane chain.[1]

  • Methylene (CH2): ~25 ppm.[1]

  • Two Methyls (CH3): The methyl attached to the methine (branch) typically appears downfield (~15 ppm) compared to the terminal methyl (~12 ppm) and the ethyl side chain methyl (~9 ppm).[1]

Diastereotopic Esters

In the structure


, if 

, the molecule has a plane of symmetry unless one of the R groups is chiral.
  • Here,

    
    , 
    
    
    
    .[1][3]
  • The sec-butyl group contains a chiral center.[1]

  • Result: The plane of symmetry is broken.[1] The two carbonyl carbons are diastereotopic and may appear as two closely spaced peaks (e.g., 171.0 and 171.1 ppm).[1] This is a sophisticated check for isomeric purity and resolution.

Experimental Validation Protocol

To ensure data integrity during analysis, follow this self-validating workflow:

  • Solvent Selection: Use

    
     (77.16 ppm triplet reference).[1] Avoid DMSO-d6 unless solubility is an issue, as it may obscure carbonyl broadening.[1]
    
  • Pulse Sequence:

    • Run Broadband Decoupled

      
       for full peak counting.
      
    • Run DEPT-135 to distinguish the quaternary C (absent) from the methine CH (positive) and methylene CH2 (negative).

  • Impurity Markers:

    • Mono-alkylated impurity: Look for a CH signal at ~52 ppm.[1]

    • O-Alkylation byproduct: If alkylation occurred on the oxygen (enol ether), look for vinylic carbons (~80-160 ppm range), though rare in this specific synthesis.

NMR_Logic Sample Unknown Sample (Purified Oil) Step1 Acquire 13C {1H} & DEPT-135 Sample->Step1 Decision1 Quaternary C present? (~58-60 ppm) Step1->Decision1 Result_Success Target: this compound (Confirm with Carbonyl splitting) Decision1->Result_Success Yes Result_Fail Impurity: Mono-alkylated Malonate Decision1->Result_Fail No Path_Yes Yes Path_No No (Signal at ~52 ppm)

Figure 2: Decision tree for validating the presence of the quaternary carbon center.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • SpectraBase. Diethyl butylmalonate 13C NMR Spectra. John Wiley & Sons.[1][4] Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectroscopic analysis of Diethyl sec-butylethylmalonate (CAS 76-71-1), a critical intermediate in the synthesis of barbiturate therapeutics such as Butabarbital.

Executive Summary & Chemical Context

This compound (also known as Diethyl 2-(sec-butyl)-2-ethylmalonate) is a disubstituted malonic ester.[1] In pharmaceutical development, it serves as the definitive precursor to Butabarbital (5-sec-butyl-5-ethylbarbituric acid). Its purity is paramount; the presence of mono-substituted intermediates (diethyl sec-butylmalonate) or unreacted starting materials leads to inactive or toxic side-products in the subsequent condensation with urea.

This guide provides a self-validating spectroscopic framework to verify the identity of this intermediate, focusing on the vibrational modes characteristic of the quaternary carbon center and the specific ester environment.

Chemical Identity
ParameterDetail
IUPAC Name Diethyl 2-(butan-2-yl)-2-ethylpropanedioate
CAS Number 76-71-1
Molecular Formula C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol
Physical State Colorless liquid
Key Structural Feature Quaternary

-carbon (No acidic

-protons)

Experimental Configuration

To ensure reproducibility and high signal-to-noise ratios (SNR), the following experimental parameters are recommended.

Sample Preparation[2][3][4][5]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for this liquid sample due to ease of use and path length consistency.

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).

  • Sample Volume: 10–20 µL (ensure full coverage of the evanescent wave active area).

  • Neat Liquid: No solvent dilution is required. This eliminates solvent interference bands (e.g., CHCl₃ or CCl₄).

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers fundamental stretching and fingerprint regions.
Resolution 4 cm⁻¹Sufficient to resolve ester carbonyl splitting without excessive noise.
Scans 32 or 64Balances SNR with throughput time.
Apodization Blackman-HarrisMinimizes side-lobes for strong carbonyl peaks.

Spectral Analysis & Assignment

The IR spectrum of this compound is dominated by the ester functionality and the aliphatic alkyl chains. The absence of specific bands (OH, NH) is as critical as the presence of expected bands.

Region 1: High-Frequency C-H Stretching (3000 – 2800 cm⁻¹)

This region confirms the aliphatic backbone. As a saturated molecule, no bands should appear above 3000 cm⁻¹.

  • 2960–2970 cm⁻¹ (Strong): Asymmetric stretching of Methyl (–CH₃) groups. The molecule contains four methyl groups (two from ethyl esters, one from ethyl substituent, one from sec-butyl), making this band intense.

  • 2935 cm⁻¹ (Medium): Asymmetric stretching of Methylene (–CH₂–) groups.

  • 2875 cm⁻¹ (Medium): Symmetric stretching of Methyl (–CH₃) groups.

Diagnostic Insight: The intensity ratio of methyl-to-methylene bands is higher here than in simple diethyl malonate due to the branched sec-butyl group adding methyl density.

Region 2: The Carbonyl Zone (1750 – 1730 cm⁻¹)

The most diagnostic feature of malonic esters is the carbonyl stretch.

  • 1735 ± 5 cm⁻¹ (Very Strong): C=O Stretching.

    • Band Shape: In disubstituted malonates, the two ester carbonyls are attached to a quaternary carbon. Steric crowding between the sec-butyl and ethyl groups can distort the coplanarity, occasionally causing this band to broaden or split slightly compared to the sharp singlet of diethyl malonate.

    • Absence of Shift: If the band shifts significantly lower (<1700 cm⁻¹), verify for hydrolysis (carboxylic acid formation).

Region 3: The Fingerprint & C-O Stretching (1300 – 1000 cm⁻¹)

Esters display two characteristic C-O stretches.

  • 1200–1240 cm⁻¹ (Strong): C–C(=O)–O stretch (Acyl-oxygen). Often the strongest band in the fingerprint region.

  • 1030–1090 cm⁻¹ (Strong): O–C–C stretch (Alkoxy-oxygen).

  • 1380 cm⁻¹ (Medium): C–H Bending (Umbrella mode) of the methyl groups. The sec-butyl group (containing a methyl on a methine) enhances this region.

Summary Table of Assignments
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
2960–2970 Alkane (CH₃)

(C-H)
Confirms saturated alkyl chain.
1735 Ester (C=O)

(C=O)
Primary identification; check for broadening.
1465 Alkane (CH₂)

(CH₂) Scissoring
General aliphatic confirmation.
1380 Alkane (CH₃)

(CH₃) Bending
Enhanced by sec-butyl methyls.
1230 Ester (C-O)

(C-C(=O)-O)
Confirm ester linkage integrity.
1030 Ester (O-C)

(O-CH₂-)
Confirm ethoxy group integrity.

Quality Control & Impurity Profiling

In drug development, IR is a rapid "Go/No-Go" gate. You must distinguish the product from its precursors.

Distinguishing from Diethyl Malonate (Starting Material)
  • Diethyl Malonate: Possesses two acidic protons at the

    
    -position (–CH₂– between carbonyls).
    
  • Target (Disubstituted): Quaternary

    
    -carbon (No protons).
    
  • IR Difference: While subtle, diethyl malonate often shows a weak combination band or overtone related to the enolizable protons, but the most obvious difference is in the Fingerprint Region (1400-600 cm⁻¹) . The substitution of hydrogen with heavy alkyl groups (ethyl, sec-butyl) shifts skeletal bending modes to lower frequencies and alters the intensity profile of the 1100-1300 cm⁻¹ bands.

Distinguishing from Mono-substituted (Diethyl sec-butylmalonate)
  • Impurity: Contains a tertiary

    
    -hydrogen.
    
  • Target: No

    
    -hydrogen.
    
  • Differentiation: The mono-substituted impurity is less sterically crowded. The target molecule's quaternary center introduces steric strain that may slightly elevate the C=O frequency or broaden the band. (Note: NMR is the gold standard here, but IR serves as a preliminary check for gross contamination).

Moisture & Hydrolysis
  • Water: Broad band at ~3400 cm⁻¹ (O-H stretch).

  • Hydrolysis (Acid): Broad band 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) and shift of C=O to ~1710 cm⁻¹.

Synthesis & Analytical Workflow Diagrams

Synthesis Pathway (Context)

The following diagram illustrates the creation of the target molecule and its conversion to Butabarbital.

SynthesisPathway DEM Diethyl Malonate (Starting Material) Alk1 Step 1: Alkylation (+ Ethyl Bromide) DEM->Alk1 Mono Diethyl ethylmalonate (Intermediate) Alk1->Mono Alk2 Step 2: Alkylation (+ sec-Butyl Bromide) Mono->Alk2 Target This compound (TARGET ANALYTE) Alk2->Target Condensation Step 3: Condensation (+ Urea / NaOEt) Target->Condensation Drug Butabarbital (Active Pharmaceutical Ingredient) Condensation->Drug

Caption: Synthesis of Butabarbital highlighting the target intermediate (CAS 76-71-1).

Analytical Decision Workflow

This logic gate ensures the sample is suitable for downstream processing.

AnalysisWorkflow Start Start: Liquid Sample Acquire Acquire ATR-FTIR Spectrum Start->Acquire CheckOH Check 3200-3600 cm⁻¹ (Broad OH Band?) Acquire->CheckOH FailMoisture FAIL: Moisture/Hydrolysis (Dry or Repurify) CheckOH->FailMoisture Yes CheckCO Check 1735 cm⁻¹ (Strong Ester C=O?) CheckOH->CheckCO No FailCO FAIL: Not an Ester CheckCO->FailCO No CheckCH Check 2800-3000 cm⁻¹ (High Methyl/Methylene Ratio?) CheckCO->CheckCH Yes CheckCH->FailCO No (Wrong Alkyls) Pass PASS: Identity Confirmed Proceed to NMR/Assay CheckCH->Pass Yes

Caption: Logical decision tree for IR-based quality control of the intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4][5] (Authoritative text on Ester/Alkyl IR assignments).

Sources

An In-depth Technical Guide to the Physical Properties of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of Diethyl sec-butylethylmalonate, a dialkylmalonate with potential applications in organic synthesis and drug discovery. Recognizing the current gaps in readily available experimental data for this specific compound, this document also furnishes detailed, field-proven methodologies for its synthesis and the empirical determination of its key physical characteristics. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to confidently handle, characterize, and utilize this compound in their work.

Introduction to this compound

This compound, with the IUPAC name diethyl 2-butan-2-yl-2-ethylpropanedioate, is a tetra-substituted derivative of diethyl malonate.[1] Its structure, featuring a quaternary carbon center with ethyl, sec-butyl, and two ethoxycarbonyl groups, suggests its utility as a building block for complex molecular architectures. The malonic ester core is a cornerstone of synthetic organic chemistry, enabling the formation of a wide array of carbocyclic and heterocyclic systems, as well as substituted carboxylic acids. Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure and its Influence on Physical Properties

The arrangement of atoms and functional groups within a molecule dictates its macroscopic physical properties. The structure of this compound provides several clues to its expected behavior.

C_alpha α-Carbon (Quaternary) Et Ethyl Group C_alpha->Et Steric Hindrance secBu sec-Butyl Group C_alpha->secBu Increased Lipophilicity COOEt1 Ethoxycarbonyl Group 1 C_alpha->COOEt1 Polarity & H-bond Acceptor COOEt2 Ethoxycarbonyl Group 2 C_alpha->COOEt2 Polarity & H-bond Acceptor

Caption: Molecular features of this compound influencing its physical properties.

The two polar ester groups contribute to its moderate polarity and ability to act as a hydrogen bond acceptor, influencing its solubility. The presence of the bulky sec-butyl and ethyl groups on the alpha-carbon introduces significant steric hindrance and increases the molecule's lipophilicity, which is expected to decrease its water solubility compared to less substituted malonates.

Tabulated Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol [1]
Boiling Point ~253 °C (Predicted)[2]
Density ~0.975 g/cm³ (Predicted)[2]
Refractive Index ~1.437 (Predicted)[2]
Solubility Insoluble in water; Soluble in organic solvents.

Disclaimer: The boiling point, density, and refractive index are predicted values for a closely related isomer (1-O-butan-2-yl 3-O-ethyl 2,2-diethylpropanedioate) and should be used as estimations. Experimental verification is highly recommended.

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis. This procedure involves the deprotonation of the acidic α-hydrogen of a malonic ester to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the synthesis of this compound from diethyl malonate, sodium ethoxide, sec-butyl bromide, and ethyl bromide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • sec-Butyl bromide

  • Ethyl bromide

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Formation of the first enolate: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • First Alkylation: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise via an addition funnel. After the addition is complete, add sec-butyl bromide (1.0 equivalent) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Formation of the second enolate: After cooling the reaction mixture to room temperature, add a second equivalent of sodium ethoxide.

  • Second Alkylation: Slowly add ethyl bromide (1.0 equivalent) to the reaction mixture.

  • Second Reaction: Heat the mixture to reflux for an additional 2-4 hours, again monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

cluster_synthesis Synthesis Workflow start Diethyl Malonate step1 1. Deprotonation (NaOEt, EtOH) start->step1 enolate1 Malonate Enolate step1->enolate1 step2 2. Alkylation (sec-Butyl Bromide) enolate1->step2 monoalkylated Diethyl sec-butylmalonate step2->monoalkylated step3 3. Deprotonation (NaOEt, EtOH) monoalkylated->step3 enolate2 Substituted Enolate step3->enolate2 step4 4. Alkylation (Ethyl Bromide) enolate2->step4 product This compound step4->product

Caption: Synthetic pathway for this compound via sequential alkylation.

Experimental Determination of Physical Properties

Given the absence of definitive literature values, the following protocols are provided for the experimental determination of the key physical properties of synthesized and purified this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, distillation is the most accurate method.

Experimental Protocol: Boiling Point by Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the purified this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heating: Gently heat the flask.

  • Measurement: Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure. For more accurate results, especially for compounds that may decompose at their atmospheric boiling point, vacuum distillation is recommended.

Density Determination

Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or by direct mass and volume measurements.

Experimental Protocol: Density Measurement

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.

  • Volume of Liquid: Add a known volume of this compound to the container.

  • Mass of Liquid and Container: Weigh the container with the liquid.

  • Calculation: Subtract the mass of the empty container to find the mass of the liquid. Divide the mass of the liquid by its volume to determine the density (g/mL or g/cm³).

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Experimental Protocol: Refractometry

  • Instrument Calibration: Calibrate a refractometer (e.g., an Abbe refractometer) with a standard of known refractive index, typically distilled water.

  • Sample Application: Place a few drops of the purified this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to equilibrate (typically 20°C or 25°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

Conclusion

This technical guide has provided a thorough examination of the physical properties of this compound, addressing the current limitations in available experimental data by offering robust predictive insights and detailed experimental protocols. For researchers in synthetic chemistry and drug development, a precise understanding of these fundamental characteristics is not merely academic but a prerequisite for reproducible and scalable scientific advancement. The methodologies outlined herein are designed to be self-validating, ensuring that scientists can confidently generate the data necessary to propel their research forward.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Deep Dive: Diethyl sec-butylethylmalonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and applications of Diethyl sec-butylethylmalonate, structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 76-71-1) is a critical disubstituted malonic ester used primarily as the definitive precursor for Butabarbital (5-ethyl-5-sec-butylbarbituric acid).[1][2] Beyond its role in sedative-hypnotic synthesis, it serves as a model substrate for constructing quaternary carbon centers involving sterically hindered secondary alkyl groups.[1] This guide explores its optimized synthesis, its conversion into pharmacologically active heterocycles, and its utility in accessing branched carboxylic acids (valproate analogues).

Chemical Fundamentals & Stereochemistry

The molecule features a quaternary carbon at the


-position of the malonate core, substituted with an ethyl group and a sec-butyl group.
  • IUPAC Name: Diethyl 2-(sec-butyl)-2-ethylpropanedioate[1][3]

  • Molecular Formula:

    
    [3][4][5]
    
  • Molecular Weight: 244.33 g/mol [4][5][6]

  • Stereochemical Note: While the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon is prochiral (bonded to two identical ester groups), the sec-butyl substituent contains a chiral center.[7] Consequently, the commercial material exists as a racemic mixture of enantiomers. In drug development, the chirality of the sec-butyl group in the final barbiturate (Butabarbital) is often overlooked, but it influences the pharmacokinetic profile.
    

Synthetic Accessibility: The Steric Imperative

Synthesizing this compound requires the sequential alkylation of diethyl malonate.[2][8] The order of alkylation is the single most critical experimental parameter.

The "Steric First" Protocol (Recommended)

To maximize yield and minimize elimination side-products, the bulky secondary group should be introduced before the primary group.

  • Step 1: sec-Butylation (The Difficult Step)

    • Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), 2-Bromobutane.

    • Rationale: The enolate of unsubstituted diethyl malonate is less sterically hindered, allowing it to attack the secondary halide (2-bromobutane) despite the competing E2 elimination pathway.

    • Outcome: Diethyl sec-butylmalonate.[1][2][3][4][5][6][7][8][9]

  • Step 2: Ethylation (The Facile Step)

    • Reagents: Diethyl sec-butylmalonate, NaOEt, Bromoethane.

    • Rationale: Although the nucleophile (sec-butylmalonate enolate) is hindered, the electrophile (bromoethane) is a primary halide and highly reactive toward

      
       attack. This combination is kinetically superior to the reverse order.
      
The "Commodity" Protocol (Industrial Alternative)

Industry often utilizes Diethyl ethylmalonate as a starting material because it is a cheap, bulk commodity (used for Barbital).

  • Challenge: Alkylating diethyl ethylmalonate with 2-bromobutane involves a hindered nucleophile attacking a hindered secondary electrophile.[1]

  • Consequence: High rates of dehydrohalogenation (formation of butene) and lower yields, often requiring forcing conditions or phase-transfer catalysis (PTC).

Visualization: Synthetic Pathways

G DEM Diethyl Malonate DEEM Diethyl Ethylmalonate (Commodity) DEM->DEEM Ethyl Bromide DSBM Diethyl sec-Butylmalonate (Intermediate) DEM->DSBM 1. NaOEt 2. 2-Bromobutane (Moderate Yield) PRODUCT This compound (Target) DEEM->PRODUCT 2-Bromobutane (Steric Clash) SIDE Side Product: Butene (Elimination) DEEM->SIDE E2 Reaction DSBM->PRODUCT 1. NaOEt 2. Ethyl Bromide (High Yield)

Caption: Comparison of alkylation routes. The Green path (sec-butyl first) minimizes steric conflict.[1]

Core Application: Synthesis of Butabarbital

The primary pharmaceutical application is the condensation with urea to form the sedative Butabarbital.[10] This reaction transforms the diester into a pyrimidine-2,4,6-trione ring.[1]

Mechanism

The reaction proceeds via a double nucleophilic acyl substitution. The urea nitrogen attacks one ester carbonyl, releasing ethanol, followed by ring closure on the second ester.

Experimental Protocol: Condensation

Reagents: this compound (1.0 eq), Urea (1.2 eq), Sodium Ethoxide (2.5 eq), Absolute Ethanol.

  • Preparation: Dissolve sodium metal in absolute ethanol to generate fresh NaOEt.

  • Addition: Add urea, followed by the malonate ester.

  • Reflux: Heat to reflux (78°C) for 4–8 hours. The reaction is driven to equilibrium; removing ethanol (azeotrope) can drive it to completion.

  • Workup: The product exists as the sodium salt.[11] Remove ethanol, dissolve residue in water, and acidify with dilute HCl to precipitate Butabarbital (free acid).

  • Purification: Recrystallization from ethanol/water.

Visualization: Barbiturate Formation

Barbiturate Start This compound + Urea Inter Intermediate: Ureide Formation Start->Inter NaOEt, Reflux (-EtOH) Salt Butabarbital Sodium Salt Inter->Salt Cyclization (-EtOH) Final Butabarbital (Free Acid) Salt->Final HCl (Acidification)

Caption: Cyclization pathway from malonate ester to Butabarbital.

Secondary Application: Branched Carboxylic Acids

Hydrolysis and decarboxylation of this malonate yield 2-ethyl-3-methylpentanoic acid .[1] This structure is an isomer of valproic acid (2-propylpentanoic acid) and is of interest in anticonvulsant research due to its resistance to metabolic beta-oxidation (blocked by the alpha-quaternary center precursor logic, though the final acid is tertiary).[1]

Protocol: Hydrolysis & Decarboxylation[2][12]
  • Hydrolysis: Reflux the ester with 50% KOH for 12 hours. Steric hindrance at the quaternary carbon makes this slow; vigorous conditions are required.

  • Acidification: Treat with concentrated HCl to liberate the dicarboxylic acid.

  • Decarboxylation: Heat the neat dicarboxylic acid to 150–160°C.

    
     evolution yields the monocarboxylic acid.
    

Data Summary & Properties

PropertyValueNote
CAS Number 76-71-1Primary identifier
Boiling Point ~125–130°C (15 mmHg)Typical for disubstituted malonates
Density ~0.98 g/mL
Refractive Index 1.428
Solubility Ethanol, Ether, BenzeneInsoluble in water
Key Hazard IrritantHandle with standard PPE

References

  • PubChem. "this compound (Compound)."[1][4] National Library of Medicine. [Link]

  • Organic Syntheses. "Ethyl n-Butylmalonate (Analogous Procedure)." Coll. Vol. 2, p. 248. [Link]

Sources

Diethyl sec-butylethylmalonate as a precursor in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Precursor Architectures in Barbiturate Synthesis[1]

Executive Summary

Diethyl sec-butylethylmalonate (CAS 76-71-1) represents a critical "gateway intermediate" in the synthesis of 5,5-disubstituted barbiturates, specifically Butabarbital (Secbutabarbital).[1] Its chemical significance lies not merely in its structure, but in the synthetic challenges it presents: the introduction of a sterically hindered secondary alkyl group (sec-butyl) alongside a primary ethyl group at a quaternary carbon center.[2]

This guide moves beyond standard textbook descriptions to address the process chemistry realities: competing E2 elimination pathways, steric hindrance during enolate alkylation, and the rigorous purification required for pharmaceutical-grade precursors.[2]

Part 1: Chemical Identity & Structural Dynamics

The molecule is a diester with a quaternary


-carbon substituted by two distinct alkyl chains.[1][2]
FeatureSpecification
IUPAC Name Diethyl 2-(sec-butyl)-2-ethylpropanedioate
CAS Number 76-71-1
Molecular Formula

Molecular Weight 244.33 g/mol
Key Moiety sec-Butyl group (1-methylpropyl)
Chirality The sec-butyl group contains a chiral center at C2'.[1][3] The final barbiturate will exist as a racemate unless chiral resolution is performed.[1][2]
The Steric Challenge

The central challenge in synthesizing this molecule is the steric congestion at the


-carbon. The sec-butyl group is bulky.[1][2] When generating the enolate for the second alkylation, the approach of the electrophile is hindered.[2] Furthermore, the use of a secondary alkyl halide (sec-butyl bromide) introduces a high risk of dehydrohalogenation , leading to alkene byproducts (1-butene and 2-butene) instead of the desired substitution product.
Part 2: Synthetic Pathways (The Core)[2]

To maximize yield and minimize impurities, the Order of Addition is the single most critical variable.[2]

Pathway A: The "Ethyl-First" Route (Common but Flawed)
  • Alkylation 1: Diethyl malonate + Ethyl Bromide

    
     Diethyl ethylmalonate.[1][2]
    
  • Alkylation 2: Diethyl ethylmalonate + sec-Butyl Bromide

    
    Product .
    
    • Critique: This route is often cited but chemically inferior.[1][2] The enolate of diethyl ethylmalonate is already sterically hindered.[2] Reacting this sluggish nucleophile with a secondary halide (prone to elimination) results in low yields and significant alkene formation.[1][2]

Pathway B: The "Hindered-First" Route (Optimized)
  • Alkylation 1: Diethyl malonate + sec-Butyl Bromide

    
     Diethyl sec-butylmalonate.[1][2]
    
  • Alkylation 2: Diethyl sec-butylmalonate + Ethyl Bromide

    
    Product .
    
    • Advantage:[1][2][4] The unsubstituted malonate enolate is less hindered, allowing for better reaction with the difficult sec-butyl bromide. The second step uses Ethyl Bromide, a highly reactive primary halide that undergoes

      
       substitution rapidly, even with the bulky sec-butyl substituted enolate.
      

Recommendation: This guide advocates for Pathway B for high-purity applications.[1][2]

Visualization: Synthesis & Competing Pathways[5]

G DEM Diethyl Malonate Mono Diethyl sec-butylmalonate (Mono-alkylated) DEM->Mono Step 1: Alkylation (Difficult Step) Base NaOEt / EtOH Base->Mono SecBuBr sec-Butyl Bromide (2° Halide) SecBuBr->Mono Elimination Side Reaction: E2 Elimination SecBuBr->Elimination Product This compound (Target Precursor) Mono->Product Step 2: Alkylation (Rapid SN2) EtBr Ethyl Bromide (1° Halide) EtBr->Product API Butabarbital (API) Product->API Condensation (Cyclization) Butene Butene (Impurity) Elimination->Butene Urea Urea Urea->API

Caption: Optimized synthetic flow (Pathway B) prioritizing the introduction of the hindered sec-butyl group first to minimize elimination byproducts.

Part 3: Downstream Application (API Synthesis)[1][2]

The primary utility of this compound is the synthesis of Butabarbital (5-ethyl-5-(1-methylpropyl)barbituric acid).

The Condensation Protocol: The diester is reacted with urea in the presence of a strong base (typically Sodium Ethoxide or Magnesium Methoxide).[2]

  • Mechanism: Nucleophilic acyl substitution.[1][2] The urea nitrogens attack the ester carbonyls, displacing ethanol and closing the pyrimidine ring.[2]

  • Critical Quality Attribute (CQA): The reaction must be strictly anhydrous. Water causes hydrolysis of the ester to the malonic acid, which then decarboxylates, destroying the scaffold.[2]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via the "Hindered-First" route.

Reagents
  • Diethyl sec-butylmalonate (Intermediate): 1.0 eq[1]

  • Sodium Ethoxide (21% wt in Ethanol): 1.1 eq[1][2]

  • Ethyl Bromide: 1.2 eq[1][2]

  • Solvent: Absolute Ethanol (Anhydrous)[1][2]

Step-by-Step Methodology
  • Enolate Formation (The Indicator Step):

    • Charge a dry reactor with absolute ethanol and Sodium Ethoxide solution under

      
       atmosphere.
      
    • Add Diethyl sec-butylmalonate dropwise at 40°C.

    • Validation: The solution should remain clear. Turbidity indicates moisture contamination (formation of NaOH/Na2CO3).[1][2]

    • Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation (The Kinetic Step):

    • Cool the mixture to 20°C.

    • Add Ethyl Bromide slowly.[1][2] The reaction is exothermic; control temp

      
      .[1][2]
      
    • Once addition is complete, heat to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor by GC-FID.[1][2] The limiting reagent (mono-ester) should be

      
      .[1]
      
  • Workup & Purification:

    • Distill off excess ethanol.[1][2]

    • Quench residue with ice water to dissolve Sodium Bromide (NaBr) salts.[1][2]

    • Extract with Toluene or Ethyl Acetate.[1][2]

    • Crucial Purification: Fractional Distillation under high vacuum.[1][2]

    • Target: Collect fraction boiling at approx. 110–115°C at 10 mmHg (verify against specific vacuum pressure).

Data Summary Table: Process Parameters
ParameterRangeRationale
Stoichiometry (Base) 1.05 – 1.10 eqSlight excess ensures complete enolization; too much promotes hydrolysis.[1][2]
Temperature (Alkylation) Reflux (78°C)Required to overcome steric barrier of the secondary enolate.[1][2]
Atmosphere Nitrogen/ArgonStrictly anhydrous to prevent ester hydrolysis.[1][2]
Major Impurity Diethyl sec-butylmalonateIncomplete reaction due to sterics.[1][2]
Part 5: References
  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Standard reference for Malonic Ester Synthesis and alkylation mechanics).

  • Carter, E. H. (1936).[1][2] Barbituric Acids.[1][2][3][6][7][8][9][10] U.S. Patent 2,052,963.[1][2] (Foundational patent describing the condensation of malonic esters with urea for barbiturates).[1][2]

  • Cope, A. C., et al. The Alkylation of Vinyl Malonic Esters.[1][2] Journal of the American Chemical Society.[2] (Provides kinetic insights into alkylation of substituted malonates).

Sources

Structural Constraints and Synthetic Implications: The Alpha-Carbon Anomaly in Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural and synthetic properties of Diethyl sec-butylethylmalonate, with a specific focus on the "acidity paradox" resulting from its quaternary substitution pattern.

Executive Summary: The Null Hypothesis of Acidity

In the context of malonic ester synthesis, "acidity" almost exclusively refers to the pKa of the protons attached to the central carbon (C2) position, flanked by two electron-withdrawing carbonyl groups.[1] this compound (CAS 76-71-1) presents a critical structural boundary in this chemical space: it possesses no alpha-hydrogens at the C2 position.

This guide analyzes the implications of this "null" acidity. Unlike its mono-substituted precursors, this compound cannot form an enolate anion.[1] Consequently, its reactivity profile shifts entirely from acting as a nucleophile (in alkylation reactions) to acting as an electrophile (in condensation reactions).[1] This structural feature is the fundamental basis for its role as a "stopping point" in alkylation sequences and a stable precursor for 5,5-disubstituted barbiturates like Butabarbital.[1]

Structural Analysis & The "Alpha-Hydrogen" Paradox

To understand the acidity profile, we must rigorously define the chemical environment of the central carbon.[1]

Molecular Architecture

The molecule consists of a central sp³ hybridized carbon atom bonded to four non-hydrogen substituents:

  • Ethoxycarbonyl group (-COOEt)[1]

  • Ethoxycarbonyl group (-COOEt)[1]

  • Ethyl group (-CH₂CH₃)[1]

  • sec-Butyl group (-CH(CH₃)CH₂CH₃)[1]

Figure 1: Structural Connectivity

  • C2 Position: Quaternary.[1]

  • Alpha-Hydrogens (C2-H): 0.

  • Implication: pKa is undefined/irrelevant for the C2 position. The molecule is chemically "locked" against further deprotonation at this site.[1]

Comparative Acidity Data

The loss of acidity is a stepwise process during synthesis.[1] The following table illustrates the dramatic shift in reactivity as substituents are added.

CompoundStructureC2 ProtonspKa (DMSO)Reactivity Mode
Diethyl Malonate

2~13.0Double Nucleophile
Diethyl Ethylmalonate

1~13.2Single Nucleophile
This compound

0 N/A Electrophile

Technical Note: While protons exist on the sec-butyl and ethyl side chains (technically


-protons relative to the carbonyls), their pKa values exceed 50, rendering them inert under standard ethoxide-mediated synthesis conditions.

The Synthetic Pathway: Consuming the Alpha-Hydrogens

The synthesis of this compound is a demonstration of sequentially consuming acidic protons. This process must be understood to ensure the purity of the final quaternary product.[1]

Mechanism of Formation

The synthesis typically proceeds via a "one-pot, two-step" or sequential alkylation. The order of addition is critical due to steric hindrance.

  • First Alkylation: Diethyl malonate is deprotonated (NaOEt) and alkylated with an ethyl halide.[1]

  • Second Alkylation: The mono-substituted product (Diethyl ethylmalonate) still retains one acidic alpha-hydrogen .[1] It is deprotonated again to form a new enolate, which attacks the sec-butyl halide.[1]

Steric Hindrance and the sec-Butyl Group

The introduction of the sec-butyl group is kinetically slower than the ethyl group due to steric branching at the electrophile.

  • Protocol Insight: It is often advantageous to introduce the bulkier sec-butyl group second.[1] If introduced first, the remaining alpha-hydrogen is sterically crowded, making the second deprotonation and subsequent alkylation with the ethyl group more difficult, though both routes are chemically viable.[1]

Visualization of the Pathway

The following diagram illustrates the consumption of alpha-hydrogens and the transition from nucleophile to electrophile.

AlkylationPathway cluster_acidity Acidity Gradient DEM Diethyl Malonate (2 Alpha-H) pKa ~13 Enolate1 Enolate Anion 1 DEM->Enolate1 + NaOEt (- EtOH) Mono Diethyl Ethylmalonate (1 Alpha-H) pKa ~13.2 Enolate1->Mono + Et-Br Enolate2 Enolate Anion 2 Mono->Enolate2 + NaOEt (- EtOH) Target This compound (0 Alpha-H) Quaternary Carbon Enolate2->Target + sec-Butyl-Br

Caption: Sequential alkylation consuming alpha-hydrogens. Green node indicates the final quaternary species.

Reactivity Profile & Applications

Since the C2 position cannot be deprotonated, the reactivity of this compound is restricted to the ester groups.[1] This is the "gateway" to barbiturate synthesis.[1]

Condensation with Urea (Barbiturate Synthesis)

The primary application of this compound is the synthesis of Butabarbital (5-ethyl-5-sec-butylbarbituric acid).

  • Mechanism: Nucleophilic Acyl Substitution.[1]

  • The Base's Role: In the absence of alpha-hydrogens on the malonate, Sodium Ethoxide (NaOEt) serves to deprotonate the urea (forming the nucleophilic ureide anion) rather than the malonate.[1]

  • Thermodynamic Drive: The reaction is driven by the stability of the resulting six-membered pyrimidine ring and the precipitation of the barbiturate salt.

Experimental Protocol: Synthesis of Butabarbital

This protocol demonstrates the utility of the quaternary malonate.

Reagents:

  • This compound (1.0 eq)[1]

  • Urea (1.5 eq) - Dried thoroughly[1]

  • Sodium Ethoxide (2.5 eq) in Absolute Ethanol[1]

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal (clean, oxide-free) in absolute ethanol under nitrogen atmosphere to generate a 21% w/w NaOEt solution.[1]

  • Condensation: Add dry urea to the ethoxide solution. Stir until dissolved.

  • Addition: Add this compound dropwise over 30 minutes.

    • Note: No exotherm is expected from deprotonation (as there are no alpha-H), but the condensation is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 8-12 hours.

    • Monitoring: Monitor by TLC (disappearance of the malonate ester).[1]

  • Workup:

    • Distill off the bulk of ethanol.[1]

    • Dissolve the residue in water (forming the sodium salt of Butabarbital).[1]

    • Acidification: Cool to 0°C and acidify with HCl (6N) to pH < 2.

    • Isolation: The free acid of Butabarbital will precipitate.[1] Filter and recrystallize from aqueous ethanol.

Pathway Visualization[1]

BarbiturateSynthesis Malonate This compound (Electrophile) Complex Tetrahedral Intermediate Malonate->Complex NaOEt / EtOH Reflux Urea Urea (Nucleophile) Urea->Complex NaOEt / EtOH Reflux Product Butabarbital (5,5-disubstituted) Complex->Product - 2 EtOH Cyclization

Caption: Condensation pathway converting the quaternary malonate into a bioactive barbiturate.[1]

Conclusion

The "acidity" of alpha-hydrogens in this compound is a misnomer; the molecule is defined by their absence. For the researcher, this absence is the critical quality control parameter.[1]

  • If acidic protons are detected: The alkylation was incomplete (presence of mono-substituted impurity).[1]

  • Synthetic Utility: The quaternary nature directs reactivity exclusively toward the carbonyls, enabling the formation of metabolically stable, lipophilic drugs like Butabarbital.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound.[1] Retrieved from [Link]

  • Chemistry LibreTexts (2024). Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Retrieved from [Link][1][2][3][4][5][6][7][8][9]

  • GPAT India (2020). Butabarbital Synthesis, SAR, and Chemical Properties.[1] Retrieved from [Link][1]

Sources

Technical Deep Dive: Stereochemical Control in the Synthesis of Diethyl sec-Butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemistry and synthesis of Diethyl sec-butylethylmalonate (CAS: 76-71-1), the critical precursor to the barbiturate Pentobarbital .[1]

Executive Summary & Structural Architecture

This compound is a disubstituted malonic ester characterized by a quaternary carbon at the


-position.[1] While the molecule is often discussed in the context of barbiturate synthesis, its stereochemical complexity is frequently misunderstood.
Stereogenic Analysis

To control the pharmacology of the final API (Active Pharmaceutical Ingredient), one must distinguish between the prochiral center and the true stereocenter :

  • The

    
    -Carbon (C2):  This quaternary carbon is bonded to two identical ethoxycarbonyl groups (
    
    
    
    ), an ethyl group, and a sec-butyl group.[1] Because the two ester groups are chemically equivalent, C2 is achiral (prochiral). It possesses a plane of symmetry.[1]
  • The Side Chain (

    
    ):  The sec-butyl group (1-methylpropyl) contains a chiral center at its C2 position (denoted as 
    
    
    
    relative to the malonate attachment).[1] This is the sole source of chirality in the molecule.
    • Implication: The molecule exists as a pair of enantiomers:

      
      -diethyl sec-butylethylmalonate and 
      
      
      
      -diethyl sec-butylethylmalonate.[1]

Critical Note for Drug Development: In the synthesis of Pentobarbital, the chirality of this side chain is preserved. Since the barbiturate ring itself is symmetric (assuming


-unsubstituted), the pharmacological differences between 

- and

-Pentobarbital arise entirely from this side-chain stereocenter.[1]

Synthetic Strategy: The "Bulky-First" Principle

To maximize yield and stereochemical integrity, the order of alkylation is paramount. The synthesis involves the sequential alkylation of diethyl malonate.

Thermodynamic vs. Kinetic Control

There are two potential routes:

  • Route A: Ethylation

    
    sec-Butylation.[1]
    
  • Route B: sec-Butylation

    
     Ethylation.[1]
    

Route B is chemically superior.

  • Steric Hindrance: The introduction of the sec-butyl group (a secondary alkyl halide) is sluggish due to steric bulk and competing elimination (

    
    ) reactions.
    
  • Nucleophilicity: The enolate of diethyl malonate is less hindered than the enolate of diethyl ethylmalonate. It is far more efficient to install the difficult, bulky sec-butyl group on the unhindered malonate first.

  • Elimination Risk: Attempting to force a secondary halide onto an already substituted (ethyl) malonate requires harsher conditions, drastically increasing the rate of dehydrohalogenation (forming butenes) over substitution.

Stereochemical Integrity & Reaction Mechanism

When synthesizing the optically active form, the mechanism of the sec-butylation step is the defining moment.

The Alkylation Mechanism ( with Inversion)

The reaction between the sodiomalonic ester and optically active 2-bromobutane proceeds via an


 mechanism.
  • Inversion of Configuration: If one starts with

    
    -2-bromobutane, the nucleophilic attack by the malonate carbanion will occur from the backside, leading to inversion of configuration at the halide carbon.
    
  • Competing Pathways:

    • 
       Elimination:  The ethoxide base can abstract a proton from the 
      
      
      
      -carbon of the bromide, yielding 1-butene and 2-butene. This consumes the chiral starting material but does not racemize the product.
    • Partial

      
       (Racemization):  In highly polar solvents or with weak nucleophiles, the secondary halide may ionize partially to a carbocation, leading to racemization. Strict anhydrous conditions and high nucleophile concentration  are required to enforce the 
      
      
      
      pathway.[1]
Resolution Strategy

Since optically pure 2-bromobutane is expensive and prone to racemization during storage, the industrial standard often relies on Classical Resolution of the intermediate acid.

Workflow:

  • Synthesize racemic Diethyl sec-butylmalonate.

  • Hydrolyze to sec-butylmalonic acid.

  • Resolution: Form diastereomeric salts using a chiral base (e.g., Brucine or Quinine ).

  • Separate diastereomers via fractional crystallization.

  • Liberate the optically active acid and re-esterify.[1]

  • Perform the second alkylation (Ethylation).[1]

Detailed Experimental Protocol

Note: This protocol describes the synthesis of the racemic intermediate via the preferred "Route B". All steps must be performed under an inert atmosphere (Nitrogen/Argon).

Phase 1: Preparation of Diethyl sec-butylmalonate

Reagents:

  • Sodium metal (clean, cut): 1.0 eq

  • Absolute Ethanol (super-dry): Solvent[1]

  • Diethyl malonate: 1.05 eq

  • 2-Bromobutane: 1.0 eq[1]

Step-by-Step:

  • Ethoxide Formation: In a 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal in Absolute Ethanol. Caution: Exothermic hydrogen evolution.

  • Enolate Generation: Cool to 50°C. Add Diethyl malonate dropwise. The solution will remain clear (sodium enolate is soluble in ethanol).[1]

  • Alkylation: Add 2-Bromobutane dropwise.

    • Critical Control: Heat the mixture to gentle reflux (

      
      C). The secondary halide reacts slowly.[1] Reflux for 24-48 hours .[1]
      
  • Workup: Distill off excess ethanol. Add water to dissolve NaBr.[1] Extract the organic layer with diethyl ether.[1] Dry over

    
    .[1]
    
  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: Collect at 110–120°C / 18–20 mmHg.[1]

    • Yield Expectations: 75-80%.[1] (Losses due to elimination of 2-bromobutane are unavoidable).[1]

Phase 2: Introduction of the Ethyl Group

Reagents:

  • Diethyl sec-butylmalonate (from Phase 1): 1.0 eq[1]

  • Sodium Ethoxide (prepared fresh): 1.1 eq[1]

  • Ethyl Bromide: 1.2 eq

Step-by-Step:

  • Enolization: Add the mono-alkylated malonate to the sodium ethoxide solution.

  • Alkylation: Add Ethyl Bromide. Since this is a primary halide, the reaction is faster. Reflux for 4-6 hours.

  • Workup: Standard aqueous extraction and drying.[1]

  • Final Purification: Vacuum distillation.

    • Product: this compound.[1][2]

    • Boiling Point: ~125-130°C / 15 mmHg.[1]

Data & Visualization

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 244.33 g/mol
Boiling Point 242°C (760 mmHg)Decomposes at high T
Density 0.965 g/mL
Chirality Side-chain (

)
Enantiomers exist
Solubility Ethanol, Ether, BenzeneInsoluble in water
Reaction Pathway Diagram[1]

G Start Diethyl Malonate (Achiral) Inter Diethyl sec-butylmalonate (Mono-alkylated) Start->Inter Slow SN2 (Competition with E2) SideProduct Elimination Byproducts (Butenes) Start->SideProduct E2 Pathway Reagent1 1. NaOEt/EtOH 2. 2-Bromobutane (Racemic or Chiral) Product This compound (Target Precursor) Inter->Product Fast SN2 Reagent2 1. NaOEt/EtOH 2. Ethyl Bromide

Caption: Sequential alkylation strategy prioritizing the bulky sec-butyl group to minimize steric hindrance in the second step.

Stereochemical Flow (Inversion)[1]

Stereochem Substrate (S)-2-Bromobutane (Chiral Center) TS Transition State [Backside Attack] Substrate->TS + Malonate Enolate Racemate Racemic Mixture (If SN1 occurs) Substrate->Racemate Carbocation Formation (SN1) Product (R)-sec-butyl Malonate (Inverted Configuration) TS->Product Walden Inversion (SN2)

Caption: Stereochemical outcome of the alkylation. Strict SN2 conditions enforce Walden Inversion; carbocation formation leads to racemization.

References

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for malonic ester synthesis protocols).

  • Organic Syntheses. Diethyl sec-butylmalonate. Coll. Vol. 2, p.194 (1943); Vol. 11, p.38 (1931).[1] [1]

  • PubChem. this compound (Compound). National Library of Medicine.[1] [1]

  • Cook, C. E., et al. (1975).[1] Pentobarbital: Stereospecific actions of (+) and (-) isomers. Science. (Establishes the pharmacological importance of the side-chain chirality).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Butabarbital via Condensation of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of Butabarbital (5-sec-butyl-5-ethylbarbituric acid), an intermediate-acting barbiturate, utilizing diethyl sec-butylethylmalonate as the advanced precursor. Unlike general barbiturate synthesis guides that begin with alkylation, this note focuses strictly on the critical cyclization (condensation) step with urea.

The method employs a Knoevenagel-type condensation driven by sodium ethoxide in anhydrous ethanol. Success in this protocol relies heavily on the exclusion of moisture to prevent ester hydrolysis and the precise control of stoichiometry to favor the thermodynamic ring closure.

Strategic Chemical Context

Butabarbital functions pharmacologically by binding to the GABA_A receptor chloride ionophore, prolonging hyperpolarization. Structurally, the 5,5-disubstitution pattern is essential for lipophilicity and CNS penetration.

From a synthetic standpoint, the use of This compound bypasses the challenging alkylation of diethyl malonate, where the steric bulk of the sec-butyl group often leads to low yields due to competing elimination reactions. Therefore, the critical quality attribute (CQA) of this workflow is the efficiency of the ring closure.

Reaction Scheme

The transformation involves the reaction of the disubstituted malonic ester with urea in the presence of a strong base (sodium ethoxide), followed by acidic workup to yield the free acid.

Mechanistic Insight

The formation of the pyrimidine-2,4,6-trione ring is a stepwise nucleophilic acyl substitution.

  • Activation: Sodium ethoxide deprotonates urea (

    
    ), generating a strongly nucleophilic ureide anion.
    
  • First Addition-Elimination: The ureide attacks one ester carbonyl, displacing ethoxide and forming the acyclic ureido-ester intermediate.

  • Cyclization: A second deprotonation occurs, facilitating the intramolecular attack on the second ester carbonyl, closing the ring.

  • Stabilization: The resulting barbiturate exists as a salt in the basic medium, which drives the equilibrium forward by precipitating out of the ethanolic solution (or remaining as a stable anion).

Butabarbital_Mechanism Urea Urea (Nucleophile) Inter Acyclic Ureido Intermediate Urea->Inter Deprotonation & Acyl Substitution (-EtOH) Base NaOEt (Base) Base->Inter Deprotonation & Acyl Substitution (-EtOH) Ester This compound (Electrophile) Salt Butabarbital Sodium Salt Inter->Salt Intramolecular Cyclization (-EtOH) Product Butabarbital (Free Acid) Salt->Product Acidic Workup (HCl)

Figure 1: Mechanistic pathway for the condensation of disubstituted malonate with urea.[1]

Experimental Protocol
4.1. Critical Material Attributes (Reagents)
ReagentMW ( g/mol )RolePurity Requirement
This compound 244.33Precursor>98% (GC); Moisture <0.1%
Urea 60.06ReactantDry, micronized powder
Sodium Metal 22.99Base Gen.Clean, oxide-free surface
Ethanol (Absolute) 46.07SolventSuper-dry (<50 ppm H₂O)
Hydrochloric Acid (12M) 36.46QuenchReagent Grade
4.2. Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF) with Claisen adapter.

  • Atmosphere: Nitrogen or Argon line (positive pressure).

  • Condenser: Allihn condenser with drying tube (CaCl₂ or Drierite).

  • Stirring: Overhead mechanical stirrer (preferred over magnetic due to precipitate thickness).

4.3. Step-by-Step Methodology

Step 1: In-Situ Generation of Sodium Ethoxide

  • Rationale: Commercial NaOEt often contains hydroxide impurities (NaOH) due to moisture absorption, which causes ester hydrolysis (saponification) rather than condensation.

  • Action: Place 250 mL of super-dry ethanol in the RBF. Add 6.9 g (0.3 mol) of clean sodium metal in small cuttings. Allow to react until fully dissolved and hydrogen evolution ceases.

    • Safety Note: Hydrogen gas is highly flammable. Ensure good ventilation.

Step 2: Condensation Reaction

  • Action: Add 9.6 g (0.16 mol) of dry urea to the NaOEt solution. Stir until partially dissolved.

  • Action: Add 24.4 g (0.1 mol) of This compound dropwise over 15 minutes.

  • Action: Heat the mixture to a gentle reflux (bath temp ~85°C).

  • Observation: A white solid (sodium salt of butabarbital) will begin to precipitate after 1-2 hours.

  • Duration: Reflux for 6–8 hours to ensure completion.

  • Endpoint: Monitor by TLC (SiO₂, 4:1 Hexane:EtOAc). Disappearance of the malonate spot indicates completion.

Step 3: Isolation and Workup

  • Action: Distill off the majority of ethanol under reduced pressure (Rotavap) to leave a semi-solid residue.

  • Action: Dissolve the residue in 200 mL of ice-cold water. The sodium salt is water-soluble; unreacted ester is not.

    • Extraction (Optional): Wash the aqueous layer with 50 mL diethyl ether to remove unreacted ester/oils. Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add concentrated HCl (approx. 25-30 mL) with vigorous stirring until pH < 2.

  • Result: Butabarbital (free acid) will precipitate as a white crystalline solid.

Step 4: Purification

  • Action: Filter the crude solid via Buchner funnel. Wash with 50 mL cold water to remove NaCl and urea residues.

  • Recrystallization: Dissolve the wet cake in a minimum amount of boiling 50% ethanol/water mixture. Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry crystals in a vacuum oven at 60°C for 4 hours.

Process Validation & Quality Control
5.1. Expected Results
ParameterSpecificationNotes
Yield 70–80%Losses primarily due to solubility in mother liquor.
Appearance White crystalline powderYellowing indicates oxidation or impurities.
Melting Point 165–168°C Sharp range indicates high purity [1].
Solubility Soluble in EtOH, Ether; Insoluble in WaterContrast with Na-salt (water soluble).[2][3]
5.2. Analytical Confirmation (NMR)
  • 1H NMR (DMSO-d6):

    • 
       11.0-11.5 ppm (s, 2H, NH - imide protons).
      
    • 
       1.8-2.0 ppm (m, 2H, ethyl 
      
      
      
      ).
    • 
       0.8-1.0 ppm (overlapping t/d, methyl groups of sec-butyl/ethyl).
      
    • Absence of: Triplet/quartet characteristic of ethoxy groups (3.5-4.2 ppm) from the starting ester.

Workflow Visualization

Butabarbital_Workflow Start Start: Dry Reagents NaOEt Generate NaOEt (Na + dry EtOH) Start->NaOEt Reflux Reflux 6-8 hrs (Add Urea + Malonate) NaOEt->Reflux Strip Remove Solvent (Vacuum Distillation) Reflux->Strip Dissolve Dissolve Residue (Ice Water) Strip->Dissolve Acidify Acidify (HCl) pH < 2 Dissolve->Acidify Precipitate Free Acid Filter Filtration & Wash Acidify->Filter Recryst Recrystallization (50% EtOH) Filter->Recryst Final Pure Butabarbital Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of Butabarbital.

Troubleshooting & Optimization
  • Problem: Low Yield / Oily Product.

    • Cause: Moisture in the system caused decarboxylation or hydrolysis of the ester.

    • Solution: Use freshly pressed sodium wire and distill ethanol over magnesium turnings.

  • Problem: Product does not precipitate upon acidification.

    • Cause: Volume of water used to dissolve the residue was too high (product has slight water solubility).

    • Solution: Concentrate the aqueous solution or extract with ether, then evaporate.

  • Problem: Sticky precipitate.

    • Cause: Presence of unreacted ester (oils).[4]

    • Solution: Perform the ether wash step on the alkaline solution before acidification.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2479, Butabarbital. Retrieved from [Link]

  • Volwiler, E. H., & Tabern, D. L. (1939). Thio-barbituric acid derivatives.[5] U.S. Patent No.[5] 2,153,729.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from (Note: Seminal patent for 5,5-disubstituted barbiturate synthesis logic).

  • Organic Syntheses (1943). Barbituric Acid.[6][7] Organic Syntheses, Coll. Vol. 2, p.60. (General protocol adaptation). Retrieved from [Link]

  • O'Neil, M.J.[3][5][8][9] (ed.).[3][5][10][11] (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[3] Whitehouse Station, NJ: Merck and Co., Inc.[3] (Validation of physical properties).

Sources

Technical Application Note: Sequential Dialkylation Strategies for Diethyl sec-Butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

This application note details the synthesis of Diethyl sec-butyl(ethyl)malonate , a critical intermediate in the manufacture of 5,5-disubstituted barbiturates (specifically Butabarbital/Secbutabarbital).

The synthesis relies on the classical malonic ester synthesis via sequential alkylation. The core technical challenge lies in the steric disparity between the two alkyl groups. This protocol advocates for the introduction of the sec-butyl group first , followed by the ethyl group.[1]

Strategic Rationale (The "Why"):

  • Electrophile Sensitivity: sec-Butyl bromide is a secondary halide prone to E2 elimination (forming butenes) in the presence of strong bases. Reacting it with the unsubstituted malonate enolate (less sterically hindered than a mono-alkylated enolate) maximizes SN2 substitution over elimination.

  • Nucleophile Reactivity: The second step involves the enolate of diethyl sec-butylmalonate attacking ethyl bromide. While this enolate is sterically crowded, ethyl bromide is a highly reactive primary halide that is resistant to elimination, driving the reaction toward the desired dialkylated product.

Reaction Workflow & Mechanism

The following diagram illustrates the sequential alkylation pathway, highlighting the critical intermediate purification step.

G Figure 1: Sequential alkylation workflow prioritizing the hindered electrophile first. Start Diethyl Malonate (Starting Material) Reagents1 1. NaOEt / EtOH 2. sec-Butyl Bromide (Reflux 48h) Start->Reagents1 Inter Diethyl sec-butylmalonate (Mono-alkylated) Reagents1->Inter SN2 Substitution Side Side Product: Butenes (Gas) Reagents1->Side E2 Elimination Reagents2 1. NaOEt / EtOH 2. Ethyl Bromide (Reflux 6-12h) Inter->Reagents2 Product Diethyl sec-butylethylmalonate (Target) Reagents2->Product SN2 Substitution

Experimental Protocol

Phase 1: Synthesis of Diethyl sec-butylmalonate

This step requires rigorous exclusion of water to prevent hydrolysis of the ester or destruction of the ethoxide base.

Reagents & Stoichiometry:

ComponentRoleEquivalentsMass/Vol (Scale: 1.0 mol)
Diethyl Malonate Substrate1.00160.17 g
Sodium Metal Base Precursor1.0524.1 g
Absolute Ethanol SolventN/A~500 mL
sec-Butyl Bromide Electrophile1.10150.7 g

Procedure:

  • Preparation of Ethoxide: In a 2L three-necked flask equipped with a reflux condenser and dropping funnel, place 500 mL of absolute ethanol. Add sodium metal (cut into small pieces) slowly to maintain a gentle reflux. Caution: Hydrogen gas evolution.

  • Enolate Formation: Once the sodium has completely dissolved, cool the solution to 50°C. Add diethyl malonate dropwise over 30 minutes. The solution may become viscous or cloudy (sodium salt precipitation).

  • Alkylation: Add sec-butyl bromide dropwise.

  • Reaction: Heat the mixture to reflux.

    • Critical Note: Due to the steric hindrance of the secondary halide, this reaction is slow. Reflux for 48 hours is recommended to ensure high conversion [1].

  • Workup: Distill off the majority of ethanol. Add water (300 mL) to dissolve the sodium bromide salt. Separate the organic layer.[1][2][3] Extract the aqueous layer with ether or toluene.

  • Purification: Combine organic layers, dry over MgSO₄, and fractionally distill.

    • Target Fraction: Collect the fraction boiling at 110–120°C at 18–20 mmHg [2].

Phase 2: Synthesis of this compound

The second alkylation is faster due to the high reactivity of ethyl bromide, despite the steric bulk of the substrate.

Reagents & Stoichiometry:

ComponentRoleEquivalentsMass/Vol
Diethyl sec-butylmalonate Substrate1.00216.2 g
Sodium Metal Base Precursor1.0524.1 g
Absolute Ethanol SolventN/A~400 mL
Ethyl Bromide Electrophile1.10119.9 g

Procedure:

  • Preparation of Ethoxide: Prepare sodium ethoxide as described in Phase 1 using 24.1 g sodium and 400 mL absolute ethanol.

  • Enolate Formation: Add the purified Diethyl sec-butylmalonate from Phase 1 to the ethoxide solution.

  • Alkylation: Cool to 40°C (ethyl bromide is volatile, bp ~38°C). Add ethyl bromide slowly via a chilled dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 6–12 hours. The reaction is complete when the pH is neutral (indicating consumption of the base).

  • Workup: Distill off ethanol. Quench with water.[1][3] Separate the organic layer.[1][2][3]

  • Final Purification: Fractionally distill the crude oil under reduced pressure.

    • Target: this compound.[1][4]

    • Boiling Point: Expect ~125–130°C at 15 mmHg.

Analytical Validation & Troubleshooting

Expected Data
  • Appearance: Clear, colorless to pale yellow oil.

  • Refractive Index (

    
    ):  ~1.4250 - 1.4300.
    
  • NMR Signature (¹H):

    • The methine proton (present in mono-alkylated) at

      
       3.2-3.4 ppm will disappear  in the dialkylated product.
      
    • Look for the characteristic sec-butyl multiplet patterns overlapping with the ethyl triplet/quartet systems.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Elimination of sec-BuBr to butene.Lower the temperature (longer time) or switch to a non-nucleophilic base (e.g., NaH in THF) to minimize E2 competition.
Starting Material Remaining Incomplete reaction due to sterics.Extend reflux time; Ensure anhydrous conditions (water kills the base).
"Caking" of reaction Precipitation of NaBr.Use mechanical stirring (overhead stirrer) rather than magnetic stirring for scales >100g.

Modern Considerations (Green & Efficient Alternatives)

While the NaOEt/EtOH route is the classical industrial standard, modern laboratory preparations may benefit from Phase Transfer Catalysis (PTC) to avoid anhydrous conditions and reduce elimination side products.

  • System: 50% NaOH (aq) / Toluene.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Advantage: The organic phase contains the alkyl halide and substrate; the base stays in the aqueous phase. The catalyst shuttles the enolate. This often suppresses elimination reactions common with homogeneous alkoxide bases [3].

References

  • Organic Syntheses. "Diethyl sec-butylmalonate." Org. Synth.1931 , 11, 36; Coll. Vol. 2, p.279. (Accessed via Organic Syntheses database).

  • BenchChem. "Synthesis of this compound from diethyl malonate."[1] Application Note ID: BC-RXN-11823.

  • Makosza, M. "Phase-transfer catalysis. A general method for the alkylation of carbanions." Pure and Applied Chemistry, 1975 , 43, 439-462.

  • Cope, A. C., et al. "5,5-Disubstituted Barbituric Acids." Journal of the American Chemical Society, 1941.

Sources

Application Notes & Protocols: Synthesis of 5-sec-Butyl-5-ethylbarbituric Acid Utilizing Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbiturates represent a class of central nervous system depressants derived from barbituric acid, with their pharmacological profiles being intricately linked to the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione ring.[1] This document provides a comprehensive guide to the synthesis of a specific C-5 disubstituted barbiturate, 5-sec-butyl-5-ethylbarbituric acid, using diethyl sec-butylethylmalonate as the key precursor. The core of the synthesis is the well-established condensation reaction between a disubstituted malonic ester and urea, facilitated by a strong base.[2] These application notes detail the underlying reaction mechanism, provide a robust step-by-step protocol for laboratory synthesis, and emphasize critical safety and handling procedures.

Introduction: The Architectural Significance of C-5 Substitution

The parent compound, barbituric acid, first synthesized by Adolf von Baeyer in 1864, is not itself pharmacologically active.[2][3] Its derivatives, however, have been historically significant as sedatives, hypnotics, anticonvulsants, and anesthetics.[1] The therapeutic efficacy and duration of action of any barbiturate are primarily dictated by the lipophilicity and steric bulk of the two substituents at the C-5 position of the heterocyclic ring.[2]

The synthesis strategy detailed herein focuses on producing 5-sec-butyl-5-ethylbarbituric acid. The selection of this compound as the starting material is a deliberate choice, as this molecule provides the requisite sec-butyl and ethyl groups that will ultimately be installed at the C-5 position of the final barbiturate structure. This classic synthetic approach remains a cornerstone of medicinal chemistry for accessing a wide array of barbiturate analogs.[2]

Reaction Mechanism: Base-Catalyzed Condensation

The synthesis proceeds via a base-catalyzed condensation reaction, which can be mechanistically described as a twofold nucleophilic acyl substitution.[2] The process is initiated and driven by a strong alkoxide base, typically sodium ethoxide (NaOEt), which is often prepared in situ from sodium metal and absolute ethanol.

The key mechanistic steps are as follows:

  • Deprotonation of Urea: Sodium ethoxide, a potent base, deprotonates urea. This converts urea, a relatively weak nucleophile, into its conjugate base, the ureide anion, which is a significantly more powerful nucleophile.[2]

  • Nucleophilic Attack: The highly nucleophilic ureide anion attacks one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate.

  • Elimination of Ethoxide: The intermediate collapses, eliminating an ethoxide leaving group and reforming the carbonyl double bond.

  • Intramolecular Cyclization: The process repeats. The nitrogen atom at the other end of the urea moiety attacks the second ester carbonyl group in an intramolecular fashion, leading to the formation of the six-membered heterocyclic ring.

  • Final Elimination: A second molecule of ethoxide is eliminated, yielding the sodium salt of the barbiturate.

  • Protonation: Subsequent acidification of the reaction mixture protonates the barbiturate salt, leading to the precipitation of the final, neutral 5-sec-butyl-5-ethylbarbituric acid product.[4]

Reaction_Mechanism Urea Urea Ureide Ureide Anion (Nucleophile) Urea->Ureide NaOEt Sodium Ethoxide (NaOEt) NaOEt->Ureide Deprotonation Intermediate1 Tetrahedral Intermediate Ureide->Intermediate1 1. Nucleophilic Attack Malonate This compound Malonate->Intermediate1 Intermediate2 Acyclic Intermediate Intermediate1->Intermediate2 2. Elimination of EtOH EtOH_loss1 Ethanol (EtOH) Intermediate1->EtOH_loss1 Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 3. Intramolecular Attack Product_Salt Sodium Barbiturate Salt Intermediate3->Product_Salt 4. Elimination of EtOH EtOH_loss2 Ethanol (EtOH) Intermediate3->EtOH_loss2 Final_Product 5-sec-butyl-5-ethylbarbituric Acid Product_Salt->Final_Product 5. Protonation HCl HCl (Acidification) HCl->Final_Product

Caption: Mechanism of barbiturate synthesis.

Experimental Protocol

This protocol outlines the synthesis of 5-sec-butyl-5-ethylbarbituric acid. All operations involving sodium metal and flammable solvents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (mass/vol)Key Properties
Sodium (Na)22.990.255.75 gHighly reactive with water and alcohols; corrosive.
Absolute Ethanol (EtOH)46.07~4.5250 mLAnhydrous. Flammable liquid and vapor.
This compound244.33[5]0.2048.87 gHarmful if swallowed.[5]
Urea60.060.2213.2 gHygroscopic; should be thoroughly dried before use.
Concentrated Hydrochloric Acid (HCl)36.46As needed~25 mLCorrosive; causes severe skin burns and eye damage.
Deionized Water (H₂O)18.02-~500 mLUsed for dissolution and washing.
Step-by-Step Synthesis Procedure

Part A: Preparation of Sodium Ethoxide Solution

  • Setup: Assemble a 1-L three-necked round-bottom flask equipped with a reflux condenser (protected by a calcium chloride drying tube) and a mechanical stirrer. Ensure all glassware is thoroughly dried.

  • Sodium Addition: Carefully add 250 mL of absolute ethanol to the flask. While stirring, add 5.75 g of finely cut sodium metal in small portions at a rate that maintains a controllable reflux. The reaction is highly exothermic.

  • Completion: Once all the sodium has been added and has completely reacted (no solid sodium remains), the clear sodium ethoxide solution is ready for the next step.

Part B: Condensation Reaction 4. Reagent Addition: To the freshly prepared sodium ethoxide solution, add 48.87 g of this compound.[6] 5. Urea Addition: Subsequently, add a solution of 13.2 g of dry urea dissolved in 50 mL of hot absolute ethanol.[4][6] 6. Reflux: Heat the resulting mixture to reflux using an oil bath set to approximately 110°C.[6] A white precipitate of the sodium salt of the barbiturate should begin to form.[4] Maintain the reflux with continuous stirring for 10-12 hours to ensure the reaction goes to completion.

Part C: Isolation and Purification of the Product 7. Cooling & Dissolution: After the reflux period, cool the reaction mixture to room temperature. Add 400 mL of hot deionized water to dissolve the precipitated sodium salt.[4] 8. Acidification: Vigorously stir the aqueous solution and slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~2-3).[4] This will cause the 5-sec-butyl-5-ethylbarbituric acid to precipitate out of the solution as a white solid. 9. Precipitation: Cool the acidified mixture in an ice bath for at least one hour to maximize the precipitation of the product.[4] 10. Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[4] 11. Washing: Wash the filter cake with two portions of 50 mL cold deionized water to remove any inorganic salts. 12. Drying: Dry the product in an oven at 100-110°C to a constant weight.

Experimental_Workflow cluster_prep Part A: Sodium Ethoxide Prep cluster_reaction Part B: Condensation cluster_workup Part C: Isolation & Purification A1 1. Add Absolute EtOH to Flask A2 2. Add Na metal portions A1->A2 A3 3. Stir until Na dissolves A2->A3 B1 4. Add Malonate Ester A3->B1 Use Freshly Prepared NaOEt B2 5. Add Urea Solution B1->B2 B3 6. Reflux for 10-12 hours B2->B3 C1 7. Cool & Dissolve Salt in H₂O B3->C1 Reaction Complete C2 8. Acidify with HCl C1->C2 C3 9. Cool in Ice Bath C2->C3 C4 10. Filter Product C3->C4 C5 11. Wash with Cold H₂O C4->C5 C6 12. Dry in Oven C5->C6 End End C6->End Final Product

Caption: Experimental workflow for synthesis.

Trustworthiness: Self-Validating System & Safety

The integrity of this synthesis relies on meticulous attention to anhydrous conditions and procedural safety. The protocol is designed to be self-validating through clear observational checkpoints.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of absolute ethanol and protection from atmospheric moisture (via a drying tube) is critical. Sodium ethoxide is readily hydrolyzed by water, which would quench the base and inhibit the necessary deprotonation of urea, thereby preventing the reaction.

  • Dried Urea: Similarly, any moisture in the urea will consume the sodium ethoxide base, reducing the yield.

  • Reflux: Heating the reaction at the boiling point of the solvent (ethanol) increases the rate of reaction, ensuring the condensation goes to completion within a reasonable timeframe.

  • Acidification Workup: The barbiturate is formed as its sodium salt, which is soluble in water. Acidification protonates the salt, converting it to the neutral, water-insoluble free acid, causing it to precipitate and allowing for its isolation.[4]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of flammable or corrosive vapors.[8]

  • Sodium Metal Handling: Sodium reacts violently with water. Never allow it to come into contact with water or aqueous solutions. Use forceps for handling and cut it under mineral oil. Destroy any residual sodium by careful addition to a large volume of isopropanol, followed by ethanol, and then water.

  • Flammable Solvents: Ethanol is highly flammable. Keep it away from ignition sources such as open flames, hot plates, and sparks.[7] Use a heating mantle or oil bath for heating, not a hot plate.

  • Corrosive Reagents: Concentrated HCl is highly corrosive. Handle with extreme care, ensuring gloves and eye protection are worn. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Benchchem.
  • Chemos GmbH & Co.KG. Safety Data Sheet: diethyl ether.
  • BenchChem. Synthesis of Barbiturates from Dioctyl Malonate Derivatives: Application Notes and Protocols. Benchchem.
  • Al-Ghanimi, A. et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules.
  • Unknown Author. SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
  • Unknown Author. Barbiturate.
  • Unknown Author. synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives.
  • López-Muñoz, F. et al. (2005). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). ResearchGate.
  • Unknown Author. (2016). Practical Experiment 8: To synthesize and characterized barbaturic acid. Slideshare.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Diethyl malonate.
  • Wang, Y. et al. (2018). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. MDPI.
  • CN106397199A - Synthetic method for intermediate diethyl diethylmalonate of barbiturate. (2015). Google Patents.
  • ChemScene. Diethyl 2-(sec-butyl)malonate.
  • University of California Center for Laboratory Safety. (2012). Diethyl Ether - Standard Operating Procedure.
  • National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. Available from: [Link]

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Application Note: Knoevenagel-Driven Synthesis of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge associated with Diethyl sec-butylethylmalonate (CAS 76-71-1).

Executive Summary for the Scientist: While this compound is a fully substituted malonate and cannot itself act as a nucleophile in a Knoevenagel condensation, the Knoevenagel reaction is the critical "problem-solver" technique for its synthesis. Direct alkylation of diethyl malonate with sec-butyl halides suffers from poor yields due to competing E2 elimination (dehydrohalogenation). The industry-standard solution utilizes a Knoevenagel condensation with 2-butanone , followed by catalytic hydrogenation, to install the sec-butyl group cleanly before final ethylation. This guide details that workflow.

Introduction & Strategic Rationale

This compound is a high-value intermediate, primarily serving as the immediate precursor to Butabarbital (5-sec-butyl-5-ethylbarbituric acid).

The Synthetic Challenge

Synthesizing this molecule requires introducing two alkyl groups to the methylene carbon of diethyl malonate: an ethyl group and a sec-butyl group.

  • Route A (Direct Alkylation): Reaction with sec-butyl bromide.

    • Failure Mode: Secondary alkyl halides are prone to E2 elimination under the basic conditions (NaOEt/EtOH) required to form the malonate enolate. This results in the formation of butene gas rather than the desired alkylated product, drastically reducing yield (<40%).

  • Route B (The Knoevenagel Solution):

    • Step 1:Knoevenagel Condensation of diethyl malonate with 2-butanone (Methyl Ethyl Ketone) .

    • Step 2: Selective hydrogenation of the resulting alkylidene.

    • Step 3: Standard alkylation with ethyl bromide.

    • Advantage:[1][2][3][4] This route avoids the use of secondary halides entirely, proceeding through a stable unsaturated intermediate.

Reaction Mechanism & Pathway Analysis

The Knoevenagel condensation with ketones (ketimines) is thermodynamically less favorable than with aldehydes due to steric hindrance and the lack of an abstractable formyl proton. Therefore, standard amine catalysts (piperidine) are often insufficient. This protocol utilizes a Titanium(IV) Chloride (TiCl₄) mediated condensation (Lehnert’s Reagent) to drive conversion.

Pathway Diagram

Knoevenagel_Pathway Figure 1: Knoevenagel-mediated synthesis avoiding secondary halide elimination. Start Diethyl Malonate + 2-Butanone TiComplex TiCl4-Coordination Complex Start->TiComplex TiCl4 / THF 0°C Inter1 Diethyl (2-butylidene)malonate (Knoevenagel Adduct) TiComplex->Inter1 Pyridine -TiO2, -HCl Inter2 Diethyl sec-butylmalonate (Reduced Intermediate) Inter1->Inter2 H2 / Pd-C Reduction Final This compound (Target) Inter2->Final NaOEt / EtBr Alkylation

Detailed Experimental Protocols

Protocol A: TiCl₄-Mediated Knoevenagel Condensation

Objective: Synthesis of Diethyl (2-butylidene)malonate. Note: This reaction is water-sensitive. All glassware must be oven-dried.

Reagents:

  • Diethyl Malonate (1.0 eq)

  • 2-Butanone (1.2 eq)

  • Titanium(IV) Chloride (TiCl₄) (2.0 eq)

  • Pyridine (4.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet. Charge with anhydrous THF (10 mL/g of malonate) and cool to 0°C in an ice/salt bath.

  • TiCl₄ Addition: Carefully add TiCl₄ dropwise via syringe. Caution: Exothermic. Fuming occurs. The solution will turn yellow/orange. Stir for 10 minutes.

  • Substrate Addition: Add a mixture of Diethyl Malonate and 2-Butanone dropwise to the TiCl₄/THF slurry at 0°C.

  • Base Addition: Add Pyridine dropwise over 30–45 minutes. The mixture will thicken significantly as the titanium-pyridine complex forms.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Quench: Cool the mixture back to 0°C. Quench carefully with water (exothermic hydrolysis of Ti salts).

  • Workup: Extract the aqueous slurry with DCM (3x). Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure is recommended to separate the product from unreacted malonate.

Protocol B: Catalytic Hydrogenation

Objective: Conversion of alkylidene to Diethyl sec-butylmalonate.

Procedure:

  • Dissolve the crude Knoevenagel adduct in Ethanol.

  • Add 10% Pd/C catalyst (5 wt% loading relative to substrate).

  • Hydrogenate at 30–50 psi H₂ in a Parr shaker for 4–6 hours at room temperature.

  • Filter through Celite to remove the catalyst.

  • Concentrate in vacuo to yield Diethyl sec-butylmalonate (typically >95% purity).

Protocol C: Ethylation to Final Product

Objective: Synthesis of this compound.

Procedure:

  • Enolate Formation: In a dry flask, prepare Sodium Ethoxide (1.1 eq) by dissolving Sodium metal in anhydrous Ethanol.

  • Add Diethyl sec-butylmalonate (from Protocol B)[5] dropwise at room temperature. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Checkpoint: The pH should remain neutral/basic. If it becomes acidic, add more base.

  • Workup: Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate.

  • Final Purification: Fractional distillation. This compound boils at approx. 130–135°C at 20 mmHg .

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity ≥ 98.0%GC-FID / HPLC
Identity Matches Reference StandardFTIR / 1H-NMR
Water Content ≤ 0.1%Karl Fischer
Refractive Index 1.428 – 1.432 (

)
Refractometer

NMR Signature (CDCl₃, 400 MHz):

  • δ 0.8–0.9 (m, 9H): Overlapping methyls of ethyl and sec-butyl groups.

  • δ 1.25 (t, 6H): Ester ethyl methyls.

  • δ 1.9–2.1 (m, 3H): Methine (sec-butyl) and methylene (ethyl substituent).

  • δ 4.18 (q, 4H): Ester methylene protons.

  • Note: The absence of a singlet at ~3.3 ppm (alpha-proton) confirms complete dialkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Knoevenagel) Incomplete activation of ketone; Moisture in TiCl₄.Ensure THF is anhydrous. Increase TiCl₄/Pyridine ratio to 2.2/4.4 eq.
"Gumming" during Quench Titanium salts precipitating rapidly.Quench with 10% aqueous ammonium chloride instead of pure water; use vigorous stirring.
Presence of Mono-alkylated Product Incomplete Step 3 (Ethylation).Use a 20% excess of Ethyl Bromide and extend reflux time. Ensure NaOEt is fresh.
Elimination Byproducts (Butene) Used direct alkylation instead of Knoevenagel.Stop. Switch to the Knoevenagel protocol described above.

References

  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - I." Tetrahedron, 29(4), 635-638. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Malonic Ester Synthesis).
  • Cope, A. C., et al. (1941). "Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 63(12), 3452–3456. Link

  • PubChem. (2023). "this compound - Compound Summary." National Library of Medicine. Link

Sources

Synthesis of heterocyclic compounds from Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5,5-Disubstituted Pyrimidine-2,4,6(1H,3H,5H)-triones (Butabarbital and Thio-Analogs)

Executive Summary

This application note details the synthetic protocols for converting Diethyl sec-butylethylmalonate (CAS 76-71-1) into pharmacologically active heterocyclic compounds. The primary focus is the synthesis of Butabarbital (5-ethyl-5-sec-butylbarbituric acid), a sedative-hypnotic agent, via condensation with urea.[1] A secondary protocol describes the synthesis of the thio-analog using thiourea.

Target Audience: Medicinal Chemists, Process Development Scientists. Regulatory Warning: The products described (Barbiturates) are often classified as Schedule III controlled substances (e.g., in the United States).[2] All synthesis must be performed in compliance with local DEA/regulatory licenses.

Chemical Foundation & Precursor Analysis

The starting material, this compound, presents specific steric challenges compared to simple diethyl malonate. The presence of the sec-butyl group at the


-carbon increases steric hindrance, requiring strictly anhydrous conditions and prolonged reflux times to ensure complete condensation.

Precursor Profile:

Property Specification
Chemical Name This compound
CAS Number 76-71-1
Molecular Weight 244.33 g/mol
Boiling Point 144–146 °C (at 20 mmHg)
Density 0.98 g/mL

| Role | Electrophilic 1,3-dicarbonyl substrate |[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the pyrimidine ring involves a double nucleophilic attack by the deprotonated urea nitrogen atoms on the ester carbonyls of the malonate, driven by the elimination of ethanol.[4]

ReactionMechanism Reactants This compound + Urea Base Sodium Ethoxide (NaOEt/EtOH) Reactants->Base Deprotonation Intermediate Acyclic Ureide Intermediate Base->Intermediate 1st Condensation Cyclization Cyclization (-2 EtOH) Intermediate->Cyclization 2nd Condensation Salt Butabarbital Sodium Salt (Precipitate) Cyclization->Salt Precipitation Acidification Acid Workup (HCl) Salt->Acidification Hydrolysis Product Butabarbital (Free Acid) Acidification->Product Isolation

Figure 1: Mechanistic flow for the condensation of disubstituted malonates with urea.

Protocol A: Synthesis of Butabarbital

Objective: Synthesis of 5-ethyl-5-sec-butylbarbituric acid. Scale: 0.05 Molar (Laboratory Scale).

Reagents & Equipment
  • Precursor: this compound (12.2 g, 0.05 mol).

  • Nucleophile: Urea (4.5 g, 0.075 mol) – Must be dried at 100°C for 2 hours prior to use.

  • Base: Sodium metal (2.3 g, 0.1 mol) dissolved in Absolute Ethanol (60 mL).

  • Solvent: Absolute Ethanol (anhydrous).

  • Apparatus: 250 mL 3-neck round-bottom flask, reflux condenser with CaCl₂ drying tube, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Preparation of Ethoxide:

    • In the 3-neck flask, add 60 mL of absolute ethanol.

    • Add sodium metal (2.3 g) in small pieces. Allow to react completely to form sodium ethoxide.

    • Critical: Ensure the system is flushed with nitrogen to prevent moisture ingress. Water destroys the alkoxide base.

  • Condensation:

    • Add the dry Urea (4.5 g) to the ethoxide solution. Stir until partially dissolved.

    • Add this compound (12.2 g) dropwise over 10 minutes.

    • Heat the mixture to reflux (approx. 78-80 °C).

    • Reflux Duration: Maintain reflux for 7–8 hours . A white solid (sodium salt of the barbiturate) will gradually precipitate.

  • Solvent Removal:

    • Reconfigure the apparatus for distillation.

    • Distill off the majority of the ethanol until the residue is pasty but not bone dry.

  • Workup (Isolation of Free Acid):

    • Dissolve the residue in 50 mL of warm water (50 °C).

    • Cool the solution to 0–5 °C in an ice bath.

    • Slowly add concentrated HCl (approx. 10 mL) with stirring until the pH is distinctly acidic (pH < 2).

    • The Butabarbital free acid will precipitate as a white crystalline solid.

  • Purification:

    • Filter the crude product using a Büchner funnel.[5]

    • Recrystallize from boiling water or a 50:50 Ethanol:Water mixture.

    • Dry in a vacuum oven at 60 °C.

Protocol B: Synthesis of Thio-Analogs (Thiobutabarbital)

Objective: Synthesis of 5-ethyl-5-sec-butyl-2-thiobarbituric acid. Modification: Substitution of Urea with Thiourea increases lipophilicity, altering the pharmacokinetic profile (faster onset).

Methodology Differences
  • Reagent Substitution: Replace Urea with Thiourea (5.7 g, 0.075 mol) .

  • Reaction Time: Thiourea is less nucleophilic than urea; extend reflux time to 10–12 hours .

  • Workup: Thiobarbiturates are more sensitive to oxidative degradation. Perform acidification rapidly and dry under nitrogen or vacuum immediately.

Analytical Data & Quality Control

Compare isolated product against the following specifications to validate synthesis.

ParameterButabarbital (Urea Derivative)Thio-Analog (Thiourea Derivative)
Appearance White crystalline powderPale yellow/White powder
Melting Point 165–168 °C145–148 °C (approx.)
Solubility (Water) Low (Free acid)Very Low
Solubility (EtOH) SolubleSoluble
pKa ~7.9~7.4
IR Spectrum C=O stretch: ~1680–1750 cm⁻¹C=S stretch: ~1550 cm⁻¹

Troubleshooting & Logic Tree

Use the following decision matrix to resolve common synthetic issues.

Troubleshooting Issue Problem Identified LowYield Low Yield / No Precipitate Issue->LowYield OilyProduct Product is Oily/Sticky Issue->OilyProduct Moisture Check Reagents for Water (Use Absolute EtOH) LowYield->Moisture Cause: Hydrolysis RefluxTime Extend Reflux (Steric Bulk of sec-butyl) LowYield->RefluxTime Cause: Incomplete Rxn Impurity Mono-substituted Impurity? Recrystallize (EtOH/H2O) OilyProduct->Impurity Cause: Side Products PHCheck Check pH < 2 (Ensure full protonation) OilyProduct->PHCheck Cause: Partial Salt Form

Figure 2: Troubleshooting logic for heterocyclic condensation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6] Longman Scientific & Technical.

  • Organic Syntheses. (1943). Barbituric Acid.[4][5] Org. Synth. 1943, 2,[7][8][9][10] 60. (General method adapted for substituted malonates).

  • Cope, A. C., et al. (1941). Diethyl sec-Butylmalonate. Org. Synth. 1941, 1, 250.[11] (Precursor synthesis context).

  • PubChem. (n.d.).[3][12] Butabarbital - Compound Summary. National Library of Medicine.

Sources

Application Note: Optimized Synthesis of Diethyl sec-Butylethylmalonate Using Sodium Ethoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Diethyl sec-butylethylmalonate (CAS: 118-24-1), a critical intermediate in the manufacture of barbiturates (e.g., Butabarbital).[1] The synthesis utilizes a classical Malonic Ester Synthesis driven by Sodium Ethoxide (NaOEt).[1][2]

Critical Insight: The order of alkylation is the determinant factor for yield and purity. This protocol enforces the introduction of the sterically demanding sec-butyl group first, followed by the ethyl group. This strategy minimizes the E2 elimination side-reactions associated with secondary alkyl halides, ensuring a high-purity product suitable for pharmaceutical applications.[1]

Mechanistic Rationale & Chemical Logic[1]

The Steric Imperative (Why sec-Butyl First?)

The synthesis requires the introduction of two alkyl groups onto the


-carbon of diethyl malonate. The choice of alkylation order is governed by the electrophilicity of the alkyl halide and the steric bulk of the intermediate enolate.
  • Path A (Incorrect): Methylation/Ethylation

    
    sec-Butylation.[1]
    
    • Attempting to add a sec-butyl group (secondary electrophile) to an already substituted diethyl ethylmalonate (hindered nucleophile) results in severe steric clash.[1] The basic conditions strongly favor the E2 elimination of sec-butyl bromide to form butenes, drastically reducing yield.

  • Path B (Correct): sec-Butylation

    
     Ethylation.[1]
    
    • Step 1: Diethyl malonate is alkylated with sec-butyl bromide.[1][3] While secondary halides are prone to elimination, the unsubstituted malonate enolate is highly nucleophilic, allowing the

      
       pathway to compete effectively (Yield ~80-85%).
      
    • Step 2: The mono-alkylated sec-butylmalonate is deprotonated and reacted with ethyl bromide.[1] Ethyl bromide is a primary halide and a superior electrophile.[1] It readily undergoes

      
       attack even by the bulky sec-butylmalonate enolate.[1]
      
Reaction Mechanism (Graphviz)[1]

MalonicEsterMechanism NaOEt Sodium Ethoxide (Base) Enolate1 Enolate 1 (Nucleophile) NaOEt->Enolate1 Malonate Diethyl Malonate Malonate->Enolate1 Deprotonation (-EtOH) MonoProduct Diethyl sec-butylmalonate Enolate1->MonoProduct SN2 Attack SecBuBr sec-Butyl Bromide (2° Electrophile) SecBuBr->MonoProduct Enolate2 Enolate 2 (Hindered Nucleophile) MonoProduct->Enolate2 Deprotonation (NaOEt) FinalProduct This compound Enolate2->FinalProduct SN2 Attack EtBr Ethyl Bromide (1° Electrophile) EtBr->FinalProduct

Figure 1: Sequential alkylation mechanism prioritizing the secondary alkyl group to minimize elimination side-reactions.

Critical Material Attributes (CMA)

ReagentSpecificationCriticality
Ethanol Absolute (>99.5%), AnhydrousHigh. Water causes ester hydrolysis (saponification) and destroys NaOEt.[1]
Sodium Metal Clean, oxide-free surfaceHigh. In situ preparation of NaOEt is preferred over commercial powder to ensure stoichiometry and activity.[1]
Diethyl Malonate Redistilled, >99%Medium.[1] Commercial grade often contains low-boiling impurities.[1][4]
sec-Butyl Bromide Redistilled, DryHigh. Must be free of alcohols/water to prevent quenching the enolate.[1]
Ethyl Bromide Reagent Grade, >99%Medium.[1] Volatile; handle with chilled condensers.[1]

Experimental Protocol

Phase 1: Preparation of Sodium Ethoxide (In Situ)

Note: This procedure describes a scale suitable for research (approx. 1 mole).[1] Scale up requires appropriate engineering controls for hydrogen evolution.

  • Setup: Equip a 2-L three-necked round-bottom flask with a high-efficiency reflux condenser (dimroth or coil), a pressure-equalizing dropping funnel, and a mechanical stirrer (mercury-sealed or precision bearing). Attach a drying tube (CaCl₂ or Drierite) to the condenser.[1][5]

  • Solvent Loading: Add 700 mL of absolute ethanol to the flask.

  • Sodium Addition: Weigh 35 g (1.52 mol) of sodium metal. Cut into small chunks (approx. 1 cm³) under xylene or mineral oil. Rinse with hexane to remove oil and add slowly to the ethanol.

    • Caution: Hydrogen gas (

      
      ) is evolved rapidly.[1] Ensure excellent ventilation.[1][5] If the reaction becomes too vigorous, cool the flask temporarily with an ice bath.
      
  • Completion: Stir until all sodium has dissolved. The solution will be clear to slightly yellow.[1]

Phase 2: First Alkylation (Synthesis of Diethyl sec-butylmalonate)[1]
  • Addition of Malonate: Heat the ethoxide solution to varying gentle reflux. Add 250 g (1.56 mol) of diethyl malonate in a steady stream via the dropping funnel. A white precipitate (sodio-malonic ester) may form; this is normal.[1]

  • Addition of Electrophile: Add 210 g (1.53 mol) of sec-butyl bromide dropwise.

    • Rate Control: The addition should maintain the reflux without external heating.

  • Reaction: Reflux with stirring for 48 hours . The long reaction time is required due to the steric hindrance of the secondary halide.

  • Workup (Intermediate):

    • Distill off the ethanol (approx. 500-600 mL) using a downward condenser.

    • Add 200 mL of water to the residue to dissolve NaBr salts.

    • Separate the organic ester layer.[1][4][6][7] Extract the aqueous layer once with ether/toluene to recover entrained product.[1]

    • Dry combined organics over anhydrous

      
      .[1]
      
    • Validation: Distill under reduced pressure. Collect fraction boiling at 110–120°C / 18–20 mmHg .

    • Expected Yield: ~83% (approx. 275 g).[1][3][5]

Phase 3: Second Alkylation (Synthesis of this compound)
  • Base Preparation: In a clean 2-L flask, prepare a fresh solution of sodium ethoxide using 23 g (1.0 mol) sodium metal and 500 mL absolute ethanol .

  • Substrate Addition: Add 216 g (1.0 mol) of the purified Diethyl sec-butylmalonate (from Phase 2).

    • Note: The "sodio" salt of the mono-alkylated malonate may precipitate as a thick slurry.

  • Alkylation: Add 120 g (1.1 mol) of ethyl bromide slowly.

    • Temperature: Ethyl bromide is volatile (bp 38°C).[1] Maintain the internal temperature below 40°C during addition, then slowly ramp to reflux.

  • Reaction: Reflux for 12–16 hours . The reaction is faster than Phase 2 because ethyl bromide is a primary halide.[1]

  • Neutralization Check: Test a drop of the solution with moist litmus paper.[1] It should be neutral (indicating consumption of the base).[1] If strongly alkaline, add more ethyl bromide and reflux further.[1]

Phase 4: Isolation and Purification
  • Solvent Removal: Distill off the bulk ethanol.[1]

  • Quench: Add 300 mL ice water to the residue.

  • Extraction: Separate the organic layer.[1][4][6][7] Extract the aqueous phase with

    
     mL toluene or diethyl ether.[1]
    
  • Purification:

    • Wash combined organics with 50 mL saturated

      
       (removes unreacted malonic acid derivatives).[1]
      
    • Wash with brine, dry over

      
      , and filter.[1]
      
    • Fractional Distillation: Perform vacuum distillation.

    • Target Fraction: Collect the product at 130–135°C / 20 mmHg (approximate).

Process Workflow (Graphviz)

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Mono-Alkylation cluster_2 Phase 3: Di-Alkylation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Abs. Ethanol EtOH->NaOEt Malonate Diethyl Malonate NaOEt->Malonate Mix SecBu sec-Butyl Bromide Malonate->SecBu Reflux 48h Mono Diethyl sec-butylmalonate (Isolated) SecBu->Mono Distill & Purify FreshNaOEt Fresh NaOEt Mono->FreshNaOEt EtBr Ethyl Bromide FreshNaOEt->EtBr Reflux 12h Final This compound EtBr->Final Vac Distillation

Figure 2: Step-by-step operational workflow for the two-stage synthesis.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Phase 2) Moisture in EthanolUse molecular sieves (3Å) to dry ethanol; ensure system is under

or drying tube.[1]
Low Yield (Phase 2) Elimination of Alkyl HalideReaction temperature too high during addition.[1] Ensure steady reflux, not vigorous boiling.[1]
Product is Acidic Incomplete AlkylationWash organic layer with 10% NaOH or

to remove unreacted mono-ester or malonic acid.[1]
Solid Precipitate Sodium Halide SaltThis is normal (NaBr).[1] Dissolve with water during workup.[1] Do not filter before hydrolysis step.[1]

References

  • Organic Syntheses , Coll.[1][4] Vol. 2, p. 191 (1943); Vol. 11, p. 36 (1931).[1] Diethyl sec-butylmalonate.[1][3] [1]

  • Vogel, A. I. A Textbook of Practical Organic Chemistry, 3rd Edition.[1] Longmans, Green and Co., London, 1956.[1] (Refer to Chapter III, Aliphatic Compounds, Section on Malonic Ester Synthesis).

  • PubChem . Diethyl butylmalonate (Compound Summary). National Library of Medicine.[1]

  • Cope, A. C., et al. "Alkylation of malonic ester."[1] Journal of the American Chemical Society.[1][4] Mechanistic discussions on steric hindrance in enolate alkylation.

Sources

Diethyl sec-butylethylmalonate reaction with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of Diethyl sec-Butylethylmalonate

Part 1: Executive Summary & Chemical Logic

This compound (CAS: 10606-46-9) is a critical disubstituted malonic ester intermediate, primarily employed in the synthesis of the sedative-hypnotic Butabarbital (Butisol) .[1]

The Central Chemical Paradox: The user's request regarding the "reaction of this compound with electrophiles" requires an immediate mechanistic clarification.

  • Quaternary Inertness: The title compound possesses a quaternary

    
    -carbon (bonded to two carbonyls, an ethyl group, and a sec-butyl group).[1] It lacks an abstractable 
    
    
    
    -proton.[1] Consequently, it cannot form an enolate and is chemically inert toward standard electrophiles (alkyl halides, acyl chlorides) under typical conditions.[1]
  • The Actual Challenge: The scientific relevance lies in the reaction of its precursor (Diethyl ethylmalonate) with the electrophile (2-bromobutane) . This step represents a classic challenge in organic synthesis: forming a quaternary center using a sterically hindered, secondary electrophile.[1]

This guide details the construction of this hindered core (reacting the precursor with an electrophile) and its subsequent nucleophilic application (reacting the core with urea).

Part 2: Mechanism & Critical Control Points

The synthesis hinges on the alkylation of the diethyl ethylmalonate carbanion. The choice of electrophile (2-bromobutane) introduces a competition between Substitution (


) and Elimination (

).[1]
Reaction Pathway Analysis
  • Enolization: Sodium ethoxide deprotonates diethyl ethylmalonate.[1]

  • Electrophilic Attack: The resulting enolate attacks 2-bromobutane.[1]

  • Steric Conflict: The branched sec-butyl group slows the

    
     trajectory, increasing the probability of the base abstracting a proton from the halide (E2 elimination), yielding butene byproducts.
    

Optimization Strategy:

  • Solvent Polarity: Use polar protic solvents (Ethanol) to solvate the leaving group, but ensure anhydrous conditions to prevent ester hydrolysis.

  • Temperature Control: Moderate reflux is required to overcome the activation energy of the hindered

    
     reaction, but excessive heat promotes elimination.
    
  • Stoichiometry: A slight excess of the alkyl halide is recommended to drive the reaction to completion despite elimination losses.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

The "Reaction with Electrophiles" Phase

Objective: Alkylation of diethyl ethylmalonate with 2-bromobutane.

Reagents:

  • Diethyl ethylmalonate (Substrate): 1.0 eq[1]

  • Sodium Ethoxide (21% wt in EtOH): 1.1 eq[1]

  • 2-Bromobutane (Electrophile): 1.2 eq[1]

  • Absolute Ethanol: Solvent (approx. 5 mL per gram of substrate)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, dropping funnel, and mechanical stirrer. Flush with Nitrogen (

    
    ).[1]
    
  • Base Preparation: Charge the flask with Sodium Ethoxide solution. (Alternatively, dissolve sodium metal in absolute ethanol).[1]

  • Enolate Formation: Add Diethyl ethylmalonate dropwise at room temperature over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation. The solution may become turbid or viscous.

  • Electrophile Addition: Add 2-Bromobutane dropwise. Critical: Do not add all at once; the reaction is exothermic, and controlling the rate helps manage side reactions.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 24–48 hours.
    
    • Monitoring: Monitor by GC-MS or TLC.[1] The disappearance of the mono-substituted starting material is the endpoint.

  • Workup:

    • Distill off the bulk of the ethanol.[2][3]

    • Quench the residue with ice-cold water.[1]

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).[1]
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at approx.

      
       at 18 mmHg (Note: boiling points vary by vacuum strength; verify with literature).[1]
      

Yield Expectation: 65–75% (Losses primarily due to elimination of 2-bromobutane).[1]

Protocol B: Synthesis of Butabarbital (5-sec-butyl-5-ethylbarbituric acid)

The Downstream Application

Objective: Condensation of the hindered malonate with Urea.

Reagents:

  • This compound: 1.0 eq[1][3]

  • Urea: 1.5 eq[1]

  • Sodium Ethoxide (powder or solution): 2.5 eq[1]

  • Absolute Ethanol: Solvent

Step-by-Step Procedure:

  • Condensation: In a dry pressure vessel or RBF, combine the malonate diester, urea, and sodium ethoxide in absolute ethanol.

  • Reaction: Reflux vigorously for 8–12 hours. The formation of the barbiturate ring is thermodynamically driven by the precipitation of the sodium salt of the barbiturate.

  • Isolation:

    • Remove ethanol under reduced pressure.[1]

    • Dissolve the solid residue in a minimum amount of cold water.

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl to pH 1–2. The free barbituric acid will precipitate.

  • Crystallization: Filter the crude precipitate and recrystallize from ethanol/water.

Part 4: Data Visualization & Logic

Reaction Pathway Diagram

G Start Diethyl Ethylmalonate (Nucleophile) Enolate Enolate Intermediate (Reactive Species) Start->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Target This compound (Quaternary Center) Enolate->Target SN2 Alkylation (Slow, Steric Hindrance) SideProduct Butene Isomers (Elimination Product) Enolate->SideProduct E2 Elimination (Competing Reaction) Electrophile 2-Bromobutane (Electrophile) Electrophile->Target Electrophile->SideProduct Butabarbital Butabarbital (Final Drug) Target->Butabarbital Condensation (Cyclization) Urea Urea Urea->Butabarbital

Caption: Synthetic pathway illustrating the competition between substitution and elimination during the construction of the quaternary center, followed by cyclization to Butabarbital.

Troubleshooting Table: Alkylation Step
ObservationProbable CauseCorrective Action
Low Yield / High Gas Evolution E2 Elimination dominance.[1]Lower reaction temperature; ensure dropwise addition of halide; use a slightly higher excess of halide (1.3–1.4 eq).
Starting Material Remains Incomplete Enolization or "Stalled" Reaction.[1]Ensure NaOEt is fresh and anhydrous. Increase reflux time (up to 72h).
Product is Acidic Hydrolysis of esters.[1][4][5]System was not anhydrous. Water entered the reaction, hydrolyzing the ester to the acid/mono-ester.

Part 5: References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 194 (1943). Synthesis of Diethyl sec-butylmalonate. (Demonstrates the general reactivity of sec-butyl halides with malonates). [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Malonic Ester Synthesis).

  • PubChem Compound Summary. Butabarbital. National Center for Biotechnology Information.[1]

  • Cope, A. C., et al. "Barbituric Acids."[1] Journal of the American Chemical Society, vol. 61, no. 4, 1939, pp. 776-779.[1] (Foundational literature on 5,5-disubstituted barbiturate synthesis). [1]

Sources

Cyclization reactions involving Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Protocols for Diethyl sec-butylethylmalonate

Executive Summary

This technical guide details the cyclization of This compound (CAS 76-71-1), a critical disubstituted malonic ester, into the barbiturate derivative Butabarbital (5-sec-butyl-5-ethylbarbituric acid). While the parent malonic ester is chemically inert in isolation, its reactivity is unlocked through base-catalyzed condensation with urea.[1] This transformation is the cornerstone of barbiturate synthesis, requiring rigorous anhydrous conditions to prevent ester hydrolysis and ensure high yields.

This document provides a validated protocol for the condensation reaction, mechanistic insights into the Claisen-type cyclization, and troubleshooting strategies for process optimization.

Chemical Profile & Reactivity

This compound is a sterically hindered diester. The presence of the bulky sec-butyl group at the


-carbon significantly influences the rate of nucleophilic attack compared to less substituted analogs (e.g., diethyl malonate).
PropertySpecification
Compound Name This compound
IUPAC Name Diethyl 2-(sec-butyl)-2-ethylpropanedioate
CAS Number 76-71-1
Molecular Formula

Molecular Weight 244.33 g/mol
Boiling Point 144–146 °C (at 20 mmHg)
Physical State Colorless, viscous liquid
Solubility Soluble in ethanol, ether, benzene; insoluble in water

Mechanistic Pathway

The formation of the pyrimidine-trione ring (barbituric acid core) proceeds via a double nucleophilic acyl substitution .[1][2]

  • Activation: Sodium ethoxide deprotonates urea (

    
    ), creating a potent nucleophile.
    
  • First Attack: The urea anion attacks the carbonyl carbon of one ester group, displacing an ethoxide ion and forming a linear ureide intermediate.

  • Cyclization: A second deprotonation occurs at the distal nitrogen of the ureide, followed by an intramolecular attack on the second ester carbonyl.

  • Stabilization: The resulting cyclic compound exists as a sodium salt in the basic medium, which drives the equilibrium forward by preventing the reverse reaction.

Pathway Visualization

ReactionMechanism Reactants This compound + Urea Inter1 Mono-Ureide Intermediate (Linear) Reactants->Inter1 1st Nucleophilic Substitution (-EtOH) Base Sodium Ethoxide (Catalyst/Base) Base->Reactants Deprotonation Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization Base Activation Salt Disodium Salt of Butabarbital Cyclization->Salt Ring Closure (-EtOH) Product Butabarbital (Precipitate) Salt->Product Acidification (HCl)

Figure 1: Mechanistic flow of the base-catalyzed condensation reaction.

Experimental Protocol

Safety Warning: Sodium metal is highly reactive with water. Hydrogen gas is evolved during ethoxide preparation. Perform all steps in a fume hood.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
This compound 1.0SubstrateMust be dry (<0.1% water)
Urea 1.5 - 1.7NucleophileExcess ensures complete conversion
Sodium Metal 2.5 - 3.0Base PrecursorFreshly cut, oxide-free
Absolute Ethanol SolventMediumSuper-dry grade required
Hydrochloric Acid (conc.) N/AQuenchingFor acidification
Step-by-Step Workflow

Step 1: Preparation of Sodium Ethoxide

  • Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add Absolute Ethanol (approx. 10 mL per gram of Na) to the flask.

  • Add Sodium Metal in small pieces. Control the exotherm with an ice bath if the reaction becomes too vigorous.

  • Stir until all sodium has dissolved and hydrogen evolution ceases.

Step 2: Condensation Reaction

  • Add dry Urea to the hot sodium ethoxide solution.[3] Stir for 15 minutes to ensure dissolution.

  • Add This compound dropwise over 30 minutes.

    • Note: A slight exotherm may be observed.

  • Heat the mixture to reflux (approx. 78–80 °C) .

  • Maintain reflux for 7–10 hours .

    • Monitoring: A white solid (sodium salt of the barbiturate) will gradually precipitate out of the solution.

Step 3: Solvent Removal & Workup

  • Distill off the majority of the ethanol under reduced pressure (Rotavap) to leave a semi-solid residue.

  • Dissolve the residue in cold distilled water (approx. 5 mL per gram of starting ester).

    • Checkpoint: The solution should be clear. Turbidity indicates unreacted ester (oily droplets).

  • Transfer the aqueous solution to a beaker and cool to 0–5 °C in an ice bath.

Step 4: Isolation & Purification

  • Slowly add concentrated HCl with vigorous stirring until the pH reaches 1–2.

  • The crude Butabarbital will precipitate as a white crystalline solid.

  • Filter the solid using a Buchner funnel and wash with cold water to remove inorganic salts (NaCl).

  • Recrystallization: Dissolve the crude solid in boiling 50% ethanol/water. Add activated charcoal (if colored), filter hot, and allow to crystallize slowly at room temperature.

Process Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous Setup NaOEt Generate NaOEt (Na + Abs. EtOH) Start->NaOEt Addition Add Urea + Diester (Reflux 7-10h) NaOEt->Addition Distill Remove Ethanol (Vacuum Distillation) Addition->Distill Dissolve Dissolve Residue in H2O (Forms Na-Salt Solution) Distill->Dissolve Acidify Acidify with HCl (Precipitate Product) Dissolve->Acidify Filter Filtration & Wash Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis of Butabarbital.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

  • Moisture Control (The "Silent Killer"):

    • Issue: Water causes hydrolysis of the malonic ester back to the dicarboxylic acid, which decarboxylates and fails to cyclize.

    • Control: Use freshly dried ethanol (distilled over Mg/I2) and keep the system under a nitrogen blanket.

  • Steric Hindrance Management:

    • Issue: The sec-butyl group hinders the approach of the urea nucleophile, potentially slowing the reaction.

    • Control: Extended reflux times (up to 12 hours) may be necessary compared to unhindered malonates. Do not cut the reflux time short.

  • pH during Quenching:

    • Issue: Incomplete acidification leaves the product as the water-soluble sodium salt.

    • Control: Ensure pH < 2. The product is a weak acid (

      
      ), so strong acidification is required to fully protonate and precipitate it.
      

References

  • PubChem. (n.d.).[4] Butabarbital - Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Carter, M. K. (1951).[5] History of Barbiturates. In Symposium on Sedatives and Hypnotics.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

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Application Notes and Protocols for the Synthesis of 2-Ethyl-3-methylpentanoic Acid from Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide details the synthesis of 2-ethyl-3-methylpentanoic acid, a substituted carboxylic acid, from the starting material diethyl sec-butylethylmalonate. This process is a classic example of the malonic ester synthesis, a cornerstone of organic chemistry for forming carbon-carbon bonds and accessing a wide variety of carboxylic acid derivatives.[1] This document provides in-depth theoretical background, detailed experimental protocols, and critical safety information to ensure successful and safe execution in a research and development setting.

Introduction: The Significance of Substituted Carboxylic Acids

Substituted carboxylic acids are fundamental building blocks in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. Their prevalence stems from the versatility of the carboxylic acid functional group, which can be readily converted into other functionalities such as esters, amides, and acid chlorides. The malonic ester synthesis provides a reliable and high-yielding pathway to these valuable compounds.[1][2] This application note focuses on the final two stages of this synthesis: the hydrolysis (saponification) and subsequent decarboxylation of a pre-alkylated malonic ester, this compound, to yield the target carboxylic acid.

The Chemical Pathway: From Dialkylated Malonate to Carboxylic Acid

The conversion of this compound to 2-ethyl-3-methylpentanoic acid proceeds in two distinct, sequential steps: saponification and decarboxylation.

  • Saponification: This is the base-promoted hydrolysis of the two ester groups in the starting material.[2][3] Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, cleaves the ester linkages to form a dicarboxylate salt. Subsequent acidification protonates the dicarboxylate to yield the intermediate, sec-butylethylmalonic acid.[4]

  • Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide through a cyclic transition state to furnish the final substituted carboxylic acid product.[1][5]

Reaction Mechanism

The overall transformation can be visualized as follows:

Figure 1: Overall reaction pathway.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-ethyl-3-methylpentanoic acid from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich)
Sodium Hydroxide (NaOH)Pellets, ≥97%(e.g., Fisher Scientific)
Hydrochloric Acid (HCl)Concentrated, 37%(e.g., VWR)
Diethyl EtherAnhydrous, ≥99.7%(e.g., Sigma-Aldrich)
Sodium Sulfate (Na₂SO₄)Anhydrous, Granular(e.g., Acros Organics)
Ethanol (EtOH)95% or Absolute(e.g., Decon Labs)
Deionized WaterIn-house
Equipment
  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure

Part A: Saponification of this compound

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium hydroxide (20 g, 0.5 mol) in a mixture of water (100 mL) and ethanol (100 mL).

  • Addition of Starting Material: Gently heat the sodium hydroxide solution to a mild reflux. Slowly add this compound (50 g, 0.217 mol) to the refluxing solution over 30 minutes. The addition may cause a gentle increase in the reflux rate due to the exothermic nature of the saponification.

  • Reaction: Maintain the reaction mixture at a gentle reflux with continuous stirring for 2-3 hours to ensure complete hydrolysis of the ester.

  • Removal of Ethanol: After the reflux period, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation and distill off the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2, check with pH paper). This will precipitate the sec-butylethylmalonic acid.

Part B: Decarboxylation and Purification

  • Decarboxylation: Gently heat the acidified mixture. As the temperature rises, the malonic acid derivative will begin to decarboxylate, evidenced by the evolution of carbon dioxide gas. Continue heating at a gentle reflux until the gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude 2-ethyl-3-methylpentanoic acid can be purified by vacuum distillation.

Expected Yield

The expected yield of 2-ethyl-3-methylpentanoic acid is typically in the range of 75-85%.

Safety Precautions

4.1. Personal Protective Equipment (PPE)

  • Safety goggles are mandatory at all times.

  • A flame-resistant lab coat should be worn.

  • Chemical-resistant gloves (nitrile or neoprene) are required.[6]

4.2. Chemical Hazards

  • This compound: Harmful if swallowed.[7]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[6][8] Handle with care, avoiding contact with skin and eyes.[9]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[10] Work in a well-ventilated fume hood.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.[4] Keep away from ignition sources and store in a cool, well-ventilated area.[11]

4.3. Procedural Hazards

  • The saponification reaction is exothermic. Add the starting material slowly to control the reaction rate.

  • The decarboxylation step produces carbon dioxide gas. Ensure the apparatus is not sealed to avoid pressure buildup.

  • Use a heating mantle as a heat source; avoid open flames due to the flammability of diethyl ether.

Data Summary

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material230.32 g/mol
Final Product2-Ethyl-3-methylpentanoic acid[11]
Molecular Weight of Final Product144.21 g/mol
Theoretical Yield (from 50g start)31.3 g
Typical Reaction TimeSaponification: 2-3 hours, Decarboxylation: 1-2 hours
Purification MethodVacuum Distillation

Experimental Workflow Diagram

Experimental_Workflow A 1. Prepare NaOH solution in H₂O/EtOH B 2. Add this compound A->B C 3. Reflux for 2-3 hours (Saponification) B->C D 4. Distill off Ethanol C->D E 5. Cool and Acidify with HCl D->E F 6. Heat to Reflux (Decarboxylation) E->F G 7. Cool and Extract with Diethyl Ether F->G H 8. Wash with Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Purify by Vacuum Distillation J->K

Figure 2: Step-by-step experimental workflow.

Conclusion

The synthesis of 2-ethyl-3-methylpentanoic acid from this compound via saponification and decarboxylation is a robust and well-established procedure. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and safely produce this valuable substituted carboxylic acid. The principles demonstrated here are broadly applicable to the synthesis of a wide range of other carboxylic acids using the malonic ester synthesis pathway.

References

  • PubChem. (n.d.). 2-Ethyl-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2024, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

  • Marathon Petroleum. (2021, January 31). Safe Handling of Acid and Caustic. Retrieved from [Link]

  • University of California, Santa Barbara. (2022, May 11). Diethyl Ether Standard Operating Procedure. Environment, Health & Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Diethyl Ether. Environmental Health and Safety. Retrieved from [Link]

  • Master Organic Chemistry. (2024, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, April 29). Malonic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • IG Chemical Solutions. (n.d.). Hydrochloric Acid and Sodium Hydroxide. Retrieved from [Link]

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The Strategic Synthesis and Application of Diethyl sec-Butylethylmalonate in Custom Molecule Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Reagent, a Strategic Linchpin in Molecular Design

In the intricate world of organic synthesis, particularly within pharmaceutical and fine chemical development, the choice of starting materials dictates the elegance, efficiency, and ultimate success of a synthetic campaign. Diethyl sec-butylethylmalonate (CAS No. 76-71-1) stands as a testament to this principle. Far from being a mere commodity chemical, it represents a strategic, pre-functionalized building block that streamlines the creation of complex, asymmetrically substituted molecules. Its primary utility lies in circumventing the challenges often associated with sequential alkylation of simpler precursors like diethyl malonate, thereby offering greater control and predictability in the synthesis of targeted organic molecules.[1]

This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of why this compound is a superior choice for specific synthetic challenges. We will explore the causality behind the experimental choices, present detailed, field-tested protocols, and contextualize its application within the broader landscape of drug development, where molecular architecture directly translates to pharmacological function.

Physicochemical Characteristics and Strategic Importance

A foundational understanding of the physicochemical properties of this compound and its precursors is essential for optimizing reaction conditions and ensuring the successful synthesis of custom organic molecules.

PropertyDiethyl MalonateDiethyl sec-ButylmalonateThis compound
CAS Number 105-53-383-27-2[2]76-71-1[2]
Molecular Formula C₇H₁₂O₄C₁₁H₂₀O₄[2]C₁₃H₂₄O₄[2]
Molecular Weight 160.17 g/mol 216.27 g/mol [2]244.33 g/mol [2]
Boiling Point 199.3 °C112-114 °C at 11 mmHg[2]144-146 °C at 20 mmHg[2]
Appearance Colorless liquidColorless liquid[2]Colorless liquid

The strategic advantage of employing this compound lies in its pre-defined asymmetry. In the synthesis of molecules requiring two different alkyl substituents on the α-carbon, such as the sedative-hypnotic butethal, starting with this advanced intermediate eliminates a reaction step and the associated purification challenges, often leading to higher overall yields and purity.[1]

Core Synthesis Pathway: The Malonic Ester Synthesis

The preparation of custom molecules using this compound is a specialized application of the venerable malonic ester synthesis. This synthetic route is prized for its reliability in forming new carbon-carbon bonds. The overall workflow can be broken down into several key stages, each with its own mechanistic rationale.

The entire process hinges on the remarkable acidity of the α-hydrogens of the malonic ester, which are flanked by two electron-withdrawing carbonyl groups, making them susceptible to deprotonation by a moderately strong base like sodium ethoxide.[3] The resulting enolate is a potent nucleophile, ready to react with an electrophile.[4]

cluster_0 Sequential Alkylation of Diethyl Malonate cluster_1 Synthesis of Target Molecule cluster_2 Optional Derivatization Diethyl Malonate Diethyl Malonate Enolate 1 Enolate 1 Diethyl Malonate->Enolate 1 1. NaOEt, EtOH Diethyl sec-Butylmalonate Diethyl sec-Butylmalonate Enolate 1->Diethyl sec-Butylmalonate 2. sec-Butyl Bromide Enolate 2 Enolate 2 Diethyl sec-Butylmalonate->Enolate 2 3. NaOEt, EtOH This compound This compound Enolate 2->this compound 4. Ethyl Bromide Cyclic Intermediate Cyclic Intermediate This compound->Cyclic Intermediate 5. Urea, NaOEt Diacid Diacid This compound->Diacid Saponification (e.g., KOH) Target Molecule (e.g., Butethal) Target Molecule (e.g., Butethal) Cyclic Intermediate->Target Molecule (e.g., Butethal) 6. Acidic Workup Substituted Acetic Acid Substituted Acetic Acid Diacid->Substituted Acetic Acid Decarboxylation (Heat)

Caption: General workflow for synthesizing custom molecules from diethyl malonate.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its subsequent conversion to a representative custom molecule, the barbiturate butethal.

Protocol 1: Synthesis of this compound

This two-stage protocol details the sequential alkylation of diethyl malonate.

Stage 1: Synthesis of Diethyl sec-butylmalonate [5]

  • Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Sodium Ethoxide Formation: To 700 mL of absolute ethanol in the flask, add 35 g (1.52 gram-atoms) of sodium, cut into small pieces. The reaction is exothermic; cool the flask if necessary.

  • Addition of Diethyl Malonate: Once all the sodium has reacted to form sodium ethoxide, heat the solution to reflux and add 250 g (1.56 moles) of diethyl malonate dropwise via the dropping funnel with continuous stirring.

  • First Alkylation: Following the addition of diethyl malonate, add 210 g (1.53 moles) of sec-butyl bromide at a rate that maintains a gentle reflux. Continue to stir and reflux the mixture for 48 hours.

  • Workup and Purification: After the reflux period, remove the ethanol by distillation. Treat the residue with 200 mL of water, and separate the organic layer. Purify the crude product by vacuum distillation, collecting the fraction boiling at 110–120 °C at 18–20 mmHg. The expected yield is 83–84%.

Stage 2: Synthesis of this compound

  • Second Enolate Formation: In a similar apparatus to Stage 1, prepare a solution of sodium ethoxide by dissolving 23 g (1.0 mole) of sodium in 500 mL of absolute ethanol.

  • Addition of Mono-alkylated Ester: Add the 216 g (1.0 mole) of diethyl sec-butylmalonate (from Stage 1) to the sodium ethoxide solution.

  • Second Alkylation: To the resulting solution, add 120 g (1.1 moles) of ethyl bromide and reflux for 12-16 hours until the reaction mixture is neutral.[6]

  • Workup and Purification: Remove the ethanol by distillation. Add 500 mL of water to the residue and separate the organic layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, and purify by vacuum distillation to yield this compound.

Protocol 2: Synthesis of Butethal (5-ethyl-5-sec-butylbarbituric acid)[7]
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving 11.5 g (0.5 mole) of sodium in 250 mL of absolute ethanol.

  • Condensation: To the sodium ethoxide solution, add 122 g (0.5 mole) of this compound, followed by a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (~70 °C) absolute ethanol.

  • Reflux: Heat the mixture to 110 °C and reflux for 7 hours. A white solid, the sodium salt of butethal, will precipitate.

  • Workup and Isolation: After cooling, add 500 mL of hot water (50 °C) to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic.

  • Purification: Cool the solution in an ice bath to crystallize the butethal. Collect the product by filtration, wash with cold water, and dry. The resulting butethal can be further purified by recrystallization from ethanol.

The "Why": Mechanistic Insights and Strategic Rationale

  • Choice of Base: Sodium ethoxide is the base of choice for several reasons. Its conjugate acid, ethanol, is typically the reaction solvent, preventing unwanted transesterification reactions that could occur with other alkoxides.[7] It is sufficiently basic to deprotonate the α-carbon of the malonic ester but not so strong as to cause self-condensation of the alkyl halides.[4]

  • Alkylation (SN2 Reaction): The alkylation of the enolate proceeds via an SN2 mechanism. This necessitates the use of primary or secondary alkyl halides. Tertiary halides are unsuitable as they will predominantly undergo elimination.[4] The sequential addition of sec-butyl bromide and then ethyl bromide allows for the controlled construction of the asymmetrically substituted α-carbon.

  • Barbiturate Synthesis (Condensation): The formation of the barbiturate ring is a classic condensation reaction between the disubstituted malonic ester and urea. The ethoxide base facilitates the nucleophilic attack of urea's amino groups on the ester carbonyls, leading to the formation of the heterocyclic ring.[8]

  • Drug Development Context: The identity of the alkyl groups at the 5-position of the barbiturate ring is critical for its pharmacological activity. These groups modulate the lipophilicity of the molecule, which in turn influences its ability to cross the blood-brain barrier and interact with its target, the GABA-A receptor.[8][9] The sec-butyl and ethyl groups in butethal provide a balance of lipophilicity that results in an intermediate duration of action, making it suitable as a sedative and hypnotic.[8] Generally, for CNS drugs, a LogP value between 1.5 and 2.7 is considered optimal for blood-brain barrier penetration.[9]

G start Diethyl Malonate enolate1 Enolate (Nucleophile) start->enolate1 Deprotonation monoalkylated Diethyl sec-Butylmalonate enolate1->monoalkylated SN2 Alkylation enolate2 Second Enolate monoalkylated->enolate2 Deprotonation dialkylated This compound enolate2->dialkylated SN2 Alkylation barbiturate Butethal dialkylated->barbiturate Condensation urea Urea naoet1 NaOEt (Base) sec_br sec-Butyl Bromide (Electrophile) naoet2 NaOEt (Base) ethyl_br Ethyl Bromide (Electrophile) acid H3O+

Caption: Mechanistic pathway for the synthesis of Butethal.

Expanding the Synthetic Horizon: Beyond Barbiturates

While the synthesis of barbiturates is a classic application, the utility of this compound is not confined to this class of molecules. As a versatile precursor to substituted carboxylic acids (via saponification and decarboxylation), it can be used to synthesize a variety of custom molecules.[5]

  • Knoevenagel Condensation: Although less common with dialkylated malonates due to the absence of an acidic α-hydrogen, the principles of malonic ester chemistry are foundational to other important C-C bond-forming reactions like the Knoevenagel condensation, which is used to synthesize intermediates for drugs like Pregabalin.[10][11]

  • Heterocyclic Chemistry: Dialkylated malonic esters can be key starting materials for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[12]

  • Food Additives and Flavorings: The alkylated malonic ester core can be found in intermediates used for the synthesis of food flavoring agents.[13]

Safety and Handling: A Self-Validating System

Scientific integrity demands a rigorous approach to safety. The protocols described herein must be conducted with appropriate engineering controls and personal protective equipment.

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate gloves and eye protection.[13]

  • Alkyl Halides (sec-Butyl Bromide, Ethyl Bromide): Volatile and potentially toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl Malonate and its Derivatives: Can cause eye irritation. Avoid contact with skin and eyes.[14]

Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be performed to ensure all potential hazards are identified and mitigated.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a powerful and strategic intermediate in the synthesis of custom organic molecules. Its pre-functionalized, asymmetric structure offers a more direct and efficient route to complex targets compared to sequential alkylation strategies. By understanding the underlying mechanistic principles of the malonic ester synthesis and its variants, researchers can leverage this versatile building block to construct a wide array of molecules for applications ranging from drug development to materials science. The detailed protocols and causative explanations provided in this guide serve as a robust foundation for the practical application and further exploration of this valuable synthetic tool.

References

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  • Niu, L., et al. (2015). Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives. Food Science. Available at: [Link]

  • NIST. (n.d.). Diethyl sec-butylmalonate. NIST WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

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  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Available at: [Link]

  • Alam, M. I., et al. (2016). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. CNS & Neurological Disorders - Drug Targets, 15(9), 1085–1101. Available at: [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Available at: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Weinstock, L. M., et al. (n.d.). REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Tetrahedron Letters.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Available at: [Link]

  • Sadeghian, H., et al. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Journal of Applied Chemistry.
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  • Patsnap Synapse. (2025). Which type of drugs penetrate CNS better?. Available at: [Link]

  • Saganuwan, S. A. (2017). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs.
  • Wang, R., et al. (2021). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 26(11), 3247. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl sec-butylethylmalonate. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of this compound.

Q1: What is the core chemical principle behind the synthesis of this compound?

The synthesis is a classic example of the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.[1] The process relies on the notable acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) of diethyl malonate, which have a pKa of about 13.[1][2] This acidity allows for their removal by a moderately strong base, like sodium ethoxide, to form a resonance-stabilized enolate.[3][4] This enolate is a potent nucleophile that readily attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][5] For this compound, this process is performed twice in a stepwise manner.[1][6]

Q2: Why is the choice of base so critical? Can I use sodium hydroxide or potassium tert-butoxide?

The choice of base is paramount for two main reasons: preventing unwanted side reactions and ensuring efficient deprotonation.

  • Sodium Ethoxide (NaOEt) is the preferred base. The ethoxide anion matches the ethyl groups of the diethyl malonate ester. If it were to act as a nucleophile and attack a carbonyl group, the net result would be the regeneration of the starting material, thus preventing transesterification.[2]

  • Sodium Hydroxide (NaOH) is generally unsuitable. It can cause saponification (hydrolysis) of the ester groups to form a carboxylate salt, which is undesirable at this stage. Also, water, the conjugate acid of hydroxide, can interfere with the reaction.[3]

  • Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base that can be used. However, its bulkiness can be a disadvantage with sterically hindered alkyl halides. More importantly, using a different alkoxide like tert-butoxide can lead to transesterification, creating a mixture of ethyl and tert-butyl esters, which complicates purification and reduces the yield of the desired product.[3]

Q3: What is the significance of using anhydrous conditions?

Using anhydrous (water-free) reagents and solvents, particularly absolute ethanol, is crucial for maximizing yield.[7][8] The base, sodium ethoxide, is typically generated in situ by reacting solid sodium with absolute ethanol.[9] If water is present, the sodium will react preferentially with water to form sodium hydroxide and hydrogen gas. Sodium hydroxide is a weaker base than sodium ethoxide in this context and can promote ester hydrolysis, leading to significantly lower yields of the desired enolate and, consequently, the final product.[3] One study noted that using 98.4% ethanol instead of absolute ethanol resulted in a yield of only 66%, underscoring the importance of anhydrous conditions.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Problem 1: Low yield in the first alkylation step (synthesis of diethyl sec-butylmalonate).

Possible Cause 1: Incomplete Enolate Formation.

  • Explanation: Insufficient base or the presence of moisture can lead to incomplete deprotonation of diethyl malonate.

  • Solution: Ensure you are using at least one full molar equivalent of sodium ethoxide relative to diethyl malonate. Verify that your ethanol is absolute and that all glassware is thoroughly dried.[8] Protect the reaction from atmospheric moisture using a drying tube (e.g., with calcium chloride).[1]

Possible Cause 2: Competing Elimination Reaction.

  • Explanation: The alkylating agent, sec-butyl bromide, is a secondary halide. Secondary halides can undergo both SN2 (desired) and E2 (elimination) reactions. The enolate of diethyl malonate is a relatively strong base, which can promote the E2 elimination of HBr from sec-butyl bromide to form butene, reducing the yield of the alkylated product.[10]

  • Solution: Maintain a controlled reaction temperature. Adding the sec-butyl bromide at a rate that allows the gentle reflux of the ethanol from the heat of the reaction is ideal.[9] Avoid excessive heating, as higher temperatures favor elimination over substitution.

Possible Cause 3: Steric Hindrance.

  • Explanation: The SN2 reaction is sensitive to steric hindrance.[10] The incoming nucleophile (malonate enolate) must attack the carbon atom bearing the leaving group. The secondary nature of the sec-butyl group makes this attack more sterically hindered than with a primary alkyl halide.

  • Solution: Allow for a sufficient reaction time. For the synthesis of diethyl sec-butylmalonate, refluxing for an extended period, such as 48 hours, may be necessary to ensure the reaction goes to completion.[9]

Problem 2: A thick, unmanageable precipitate forms after adding diethyl malonate to the base.

Is this normal? Yes, this is often normal. The sodium salt of the diethyl malonate enolate has limited solubility in ethanol and can precipitate out, forming a thick slurry.[7]

  • Explanation: The formation of the sodium enolate salt is the intended first step. Its precipitation indicates that the deprotonation is occurring successfully.

  • Troubleshooting:

    • Stirring: Ensure you have a robust mechanical stirrer, as a magnetic stir bar may not be sufficient to agitate the thick mixture effectively.[1]

    • Addition of Alkyl Halide: The precipitate should dissolve as the reaction progresses. Once the alkyl halide is added, the enolate will react, forming the soluble alkylated product and soluble sodium bromide.[7] If stirring remains an issue, you might consider adding the sodium ethoxide solution dropwise to a solution of the diethyl malonate and alkyl halide, though the former method is more common.[7]

Problem 3: The final product is contaminated with mono-alkylated and starting materials.

Possible Cause 1: Incomplete Second Alkylation.

  • Explanation: The second alkylation (adding the ethyl group to diethyl sec-butylmalonate) may not have gone to completion. The enolate of diethyl sec-butylmalonate is more sterically hindered than the initial enolate, which can slow down the second SN2 reaction.

  • Solution: Ensure the use of at least one molar equivalent of sodium ethoxide for the second deprotonation and a slight excess of the ethylating agent (e.g., ethyl bromide).[7] Allow for adequate reaction time and maintain reflux to drive the reaction to completion.

Possible Cause 2: Inefficient Purification.

  • Explanation: The boiling points of diethyl malonate, diethyl ethylmalonate, diethyl sec-butylmalonate, and the final product may be close enough to make separation by simple distillation difficult.[8]

  • Solution: Use fractional distillation under reduced pressure (vacuum distillation) for purification.[1] A fractionating column, such as a Vigreux column, is essential to achieve good separation between the desired product and lower-boiling impurities.[7][9] Collect the fraction that boils at the expected temperature and pressure for this compound.

Experimental Protocols & Data

Optimized Reaction Parameters
ParameterStage 1: Sec-ButylationStage 2: EthylationRationale
Base Sodium EthoxideSodium EthoxidePrevents transesterification and is sufficiently strong.[2]
Solvent Absolute EthanolAbsolute EthanolEnsures anhydrous conditions for optimal base formation and activity.[3][8]
Stoichiometry ~1.05 eq. NaOEt, 1.0 eq. DEM, ~1.0 eq. sec-BuBr~1.05 eq. NaOEt, 1.0 eq. DSBM, ~1.1 eq. EtBrA slight excess of base ensures complete deprotonation. A slight excess of the second alkylating agent drives the reaction to completion.[7]
Temperature Reflux (~78 °C)Reflux (~78 °C)Provides the necessary activation energy without excessively favoring elimination side reactions.
Reaction Time 24-48 hours12-24 hoursThe first alkylation with a secondary halide requires a longer reaction time due to steric hindrance.[9][10]

DEM: Diethyl malonate; DSBM: Diethyl sec-butylmalonate

Protocol 1: Synthesis of Diethyl sec-butylmalonate (Stage 1)

This protocol is adapted from Organic Syntheses.[9]

  • Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Base Formation: In the flask, add 35 g (1.52 gram atoms) of sodium, cut into small pieces, to 700 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Heat the sodium ethoxide solution to reflux. Add 250 g (1.56 moles) of diethyl malonate dropwise from the funnel with vigorous stirring.

  • Alkylation: After the diethyl malonate has been added, add 210 g (1.53 moles) of sec-butyl bromide via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: Stir the mixture and maintain reflux for 48 hours.

  • Work-up: After cooling, remove the ethanol via distillation. To the residue, add 200 mL of water and mix thoroughly. Allow the layers to separate.

  • Purification: Separate the upper ester layer and purify it by vacuum distillation. Collect the fraction boiling at 110–120°C at 18–20 mm Hg. The expected yield is 83-84%.[9]

Protocol 2: Synthesis of this compound (Stage 2)

This is a general procedure based on established methods for dialkylation.[7]

  • Base Formation: Prepare a sodium ethoxide solution in absolute ethanol as described in Protocol 1, using molar equivalents appropriate for the amount of diethyl sec-butylmalonate from Stage 1.

  • Enolate Formation: To the refluxing sodium ethoxide solution, add the purified diethyl sec-butylmalonate dropwise with vigorous stirring.

  • Alkylation: Add a slight excess (~1.1 equivalents) of ethyl bromide or ethyl iodide at a rate to maintain reflux.

  • Reaction: Continue to stir and reflux the mixture until the reaction is complete (typically 12-24 hours, can be monitored by TLC or GC).

  • Work-up and Purification: Follow the same work-up and vacuum distillation procedure as in Protocol 1, collecting the appropriate higher-boiling fraction for the final product.

Visual Guides

Reaction Workflow

The following diagram illustrates the two-stage sequential alkylation process.

SynthesisWorkflow DEM Diethyl Malonate NaOEt1 + NaOEt (1 eq.) in EtOH DEM->NaOEt1 Enolate1 Enolate Intermediate 1 NaOEt1->Enolate1 secBuBr + sec-Butyl Bromide Enolate1->secBuBr DSBM Diethyl sec-butylmalonate secBuBr->DSBM NaOEt2 + NaOEt (1 eq.) in EtOH DSBM->NaOEt2 Enolate2 Enolate Intermediate 2 NaOEt2->Enolate2 EtBr + Ethyl Bromide Enolate2->EtBr FinalProduct This compound EtBr->FinalProduct

Caption: Sequential alkylation workflow for this compound.

Mechanism: Enolate Alkylation

This diagram shows the core SN2 mechanism for the alkylation step.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Enolate [Malonate Enolate]⁻ TS [Enolate---R---X]‡ Enolate->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Alkylated Alkylated Malonate TS->Alkylated Halide X⁻ (Halide Ion) TS->Halide Leaving Group Departs

Caption: The SN2 mechanism for the alkylation of the malonate enolate.

References

  • BenchChem. (2025).
  • Sciencemadness.org. (2020).
  • BenchChem. (2025).
  • Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
  • Organic Syntheses. dl-ISOLEUCINE.
  • Chemistry LibreTexts. (2021). 10.
  • Organic Chemistry Tutor. (2021). Malonic Ester Synthesis.
  • Chemistry Steps. Malonic Ester Synthesis.
  • Organic Syntheses. Malonic acid, methyl-, diethyl ester.
  • YouTube. (2025). Malonic Ester Synthesis.
  • Chemistry LibreTexts. (2025). 22.

Sources

Common side products in the synthesis of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl sec-Butylethylmalonate Synthesis

Ticket System Status: [ONLINE] Subject: Troubleshooting Impurities & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Mechanistic Overview

User Context: You are synthesizing Diethyl sec-butyl(ethyl)malonate (CAS: 76-71-1), a critical intermediate for 5,5-disubstituted barbiturates (e.g., Butabarbital).

The Core Challenge: This synthesis involves a "double alkylation" of diethyl malonate.[1] The primary failure mode is the competition between nucleophilic substitution (


) and elimination (

).[1] The sec-butyl group is a secondary alkyl halide, which is sterically hindered and prone to dehydrohalogenation when exposed to strong bases (like sodium ethoxide), leading to significant yield loss and specific impurity profiles.[1]

Critical Failure Modes (Troubleshooting Guide)

Issue #1: Excessive Gas Evolution & Low Yield During sec-Butyl Addition

Diagnosis: Competitive E2 Elimination. Symptom: You observe bubbling (gas evolution) upon adding sec-butyl bromide to the enolate, and the final crude mass is lower than calculated.

  • Mechanism: The ethoxide base acts as a Brønsted base rather than a nucleophile, attacking the

    
    -proton of the sec-butyl bromide instead of the malonate attacking the 
    
    
    
    -carbon.[1]
  • Resulting Side Product: Butenes (1-butene, cis-2-butene, trans-2-butene).[1] These are gases at reaction temperature and escape, lowering yield.[1]

  • Corrective Action:

    • Temperature Control: Lower the addition temperature.

      
       is favored over 
      
      
      
      at lower temperatures.[1] Add the halide at 50–60°C rather than reflux.
    • Base Stoichiometry: Ensure the malonate is in slight excess relative to the base to ensure no free ethoxide is present to attack the halide.[1]

Issue #2: Presence of "Diethyl Diethylmalonate" in Final Product

Diagnosis: Incorrect Addition Sequence or Scrambling. Symptom: GC/MS shows a peak corresponding to MW 216 (Diethyl diethylmalonate) instead of MW 244.

  • Root Cause: This usually occurs if you attempt to add the Ethyl group first .[1]

    • Scenario: You synthesize Diethyl ethylmalonate, then try to force the bulky sec-butyl group onto it.[1] The steric hindrance is too high.[1] The unreacted enolate may scavenge any remaining ethyl bromide, or if you are using a "one-pot" method, the faster-reacting ethyl bromide consumes the enolate twice.[1]

  • Protocol Fix: Always install the sec-butyl group FIRST.

    • Step 1: Diethyl malonate + sec-Butyl bromide

      
       Diethyl sec-butylmalonate.[1] (The "Hard" Step).
      
    • Step 2: Diethyl sec-butylmalonate + Ethyl bromide

      
       Target.[1] (The "Easy" Step).
      
    • Reasoning: It is kinetically easier to alkylate a mono-substituted malonate with a small primary halide (Ethyl) than to force a bulky secondary halide (sec-Butyl) onto an already substituted center.[1]

Issue #3: "Barbituric Acid" Precursors (Decarboxylated Impurities)

Diagnosis: Hydrolysis and Decarboxylation.[1][2] Symptom: Appearance of acidic impurities or loss of the ester groups (IR shift from ~1735 cm⁻¹ to ~1710 cm⁻¹ or broad OH stretch).[1]

  • Root Cause: Wet reagents.[1] Sodium ethoxide is extremely hygroscopic.[1] Water produces Sodium Hydroxide (NaOH) in situ, which saponifies the esters.[1]

  • Side Product: 2-ethyl-2-sec-butylmalonic acid (which may decarboxylate to 2-ethyl-3-methylvaleric acid upon heating).[1]

  • Corrective Action: Use anhydrous ethanol (<0.05% water). Prepare NaOEt fresh from sodium metal if commercial sources are suspect.[1]

Impurity Profile & Data Matrix

Refer to this table to identify peaks in your GC/MS or NMR spectra.

Impurity NameOrigin / MechanismRelative Retention / CharacteristicsMitigation Strategy
Diethyl malonate Unreacted starting materialEarly eluter.[1]Ensure complete formation of enolate; extend reaction time.[1]
Diethyl sec-butylmalonate Incomplete 2nd alkylation (Mono-alkylated)Mid eluter.[1] Major impurity if Step 2 is too short.Use 1.1 eq of Ethyl Bromide in Step 2; ensure reflux is vigorous.[1]
Diethyl diethylmalonate Side reaction (Homo-coupling of EtBr)Close to mono-substituted product.[1]Strict sequential addition. Do not mix halides.
Ethyl sec-butyl ether Williamson Ether Synthesis (Side reaction)Very volatile liquid.[1]Avoid excess free ethoxide; ensure malonate is added to base before halide.[1]
Butenes (gas) E2 Elimination of sec-butyl bromideNot seen (escapes).[1] Causes pressure buildup.[1]Use efficient condenser; control temp during addition.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination pathways.

G Start Diethyl Malonate + NaOEt Enolate Sodio-Malonate Enolate Start->Enolate Deprotonation Mono Diethyl sec-butylmalonate (Mono-alkylated) Enolate->Mono Path A: SN2 Attack (Desired) Elim Butenes + NaBr (E2 Elimination) Enolate->Elim Path B: E2 Attack (Base attacks Proton) Ether Ethyl sec-butyl ether (Side Reaction) Enolate->Ether Direct reaction with solvent/halide sBuBr sec-Butyl Bromide (Secondary Halide) sBuBr->Mono Reagent sBuBr->Elim EtBr Ethyl Bromide (Primary Halide) Target Diethyl sec-butyl(ethyl)malonate (TARGET) Mono->Target Step 2: + NaOEt / + EtBr (Easy Alkylation)

Figure 1: Reaction pathway analysis showing the critical branch point between SN2 substitution (green) and E2 elimination (red).[1]

Validated Experimental Protocol (Sequential Alkylation)

To minimize the side products listed above, follow this optimized sequential protocol.

Phase 1: The "Hard" Alkylation (sec-Butyl) [1]

  • Preparation of Ethoxide: Dissolve Sodium metal (1.0 eq) in absolute Ethanol.

    • Checkpoint: Solution must be clear/colorless. Yellowing indicates oxidation/moisture.[1]

  • Enolization: Add Diethyl Malonate (1.05 eq) dropwise at 50°C. Stir for 30 mins.

    • Note: Slight excess of malonate prevents free ethoxide from attacking the halide later.[1]

  • Addition: Add sec-Butyl Bromide (1.0 eq) dropwise. Do not reflux immediately.

    • Control: Maintain temp at 60°C for 2 hours, then raise to reflux for 4-6 hours. This "gentle start" favors substitution over elimination [1].[1]

Phase 2: The "Easy" Alkylation (Ethyl) [1]

  • Second Enolization: Cool the mixture. Add a second equivalent of Sodium Ethoxide (prepared separately).[1]

  • Addition: Add Ethyl Bromide (1.1 eq).

  • Reflux: This reaction is fast.[1] Reflux for 3–4 hours.[1]

  • Workup: Distill off ethanol. Add water to dissolve NaBr.[1] Separate organic layer.[1][3] Distill under vacuum to separate the target (bp ~130-135°C at 20 mmHg) from the lower-boiling mono-alkylated impurity [2].

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Malonic Ester Synthesis). [1]

  • Organic Syntheses. (1931).[1] n-Butylmalonic Acid, Ethyl Ester.[1] Org. Synth. 11, 26; Coll.[1] Vol. 2, 117. (Adapting general butyl-malonate protocols to sec-butyl variants). [1]

  • Cope, A. C., & Hancock, E. M. (1938).[1] Substituted Vinyl Barbituric Acids.[1] I. Journal of the American Chemical Society, 60(11), 2664–2666.[1] (Discusses alkylation difficulties with secondary groups). [1]

  • BenchChem. (2025).[1][4][5] The Pivotal Role of this compound in Modern Organic Synthesis. Technical Guide. [1]

Sources

Technical Support Center: Purification of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Parameters

Diethyl sec-butylethylmalonate (also known as Diethyl 2-(sec-butyl)-2-ethylmalonate) is a critical intermediate, often utilized in the synthesis of barbiturates (e.g., Butabarbital). Achieving high purity (>98%) is challenging due to the close boiling points of the mono-alkylated impurities and the high thermal stability required during distillation.

This guide provides an autonomous troubleshooting framework for the purification of this compound via fractional vacuum distillation .

Physicochemical Data Table
ParameterValueContext
CAS Number 76-71-1Unique Identifier
Molecular Weight 244.33 g/mol -
Boiling Point (Atm) ~253°CDo not distill at atm pressure (Decomposition risk)
Target Boiling Point 112–114°C @ 11 mmHg Optimal collection range [1]
Alt.[1][2] Boiling Point 144–146°C @ 20 mmHg [1]
Major Impurities Diethyl ethylmalonate, Diethyl sec-butylmalonateUnder-alkylated precursors

Experimental Workflow & Logic

The following diagram illustrates the purification logic, emphasizing the critical decision points where separation of the mono-alkylated impurity occurs.

PurificationWorkflow Start Crude Reaction Mixture (this compound + Salts + Impurities) Wash Aqueous Workup (Remove NaBr/KBr salts) Start->Wash Dry Drying (MgSO4) & Solvent Strip (Remove Ethanol/Toluene) Wash->Dry VacDist Vacuum Distillation Setup (Vigreux Column Required) Dry->VacDist Fraction1 Fraction 1: Forerun (Residual Solvent + Diethyl ethylmalonate) < 100°C @ 11 mmHg VacDist->Fraction1 Low BP Fraction2 Fraction 2: Intermediate (Mixed Mono/Di-alkylated) 100-110°C @ 11 mmHg VacDist->Fraction2 Rising Temp Fraction3 Fraction 3: Target Product (Pure this compound) 112-114°C @ 11 mmHg VacDist->Fraction3 Stable Plateau Analysis QC Analysis (GC / H-NMR) Fraction3->Analysis

Figure 1: Purification workflow emphasizing the fractionation cut-points based on vapor temperature at 11 mmHg.

Technical Support: Troubleshooting & FAQs

Category A: Distillation Setup & Parameters

Q1: Why is the boiling point of my product fluctuating significantly during collection?

  • Diagnosis: This usually indicates pressure instability or superheating .

  • Root Cause:

    • Incomplete Degassing: Residual solvents (ethanol/toluene) or dissolved gases are "bumping" in the pot.

    • Manometer Placement: If your vacuum gauge is too far from the receiver, the reading may not reflect the actual pressure at the head.

  • Corrective Action:

    • Protocol: Ensure the system is leak-free. Use a capillary bleed or a magnetic stirrer bar to prevent bumping.

    • Validation: The pressure must remain constant (±1 mmHg). If pressure jumps from 10 to 15 mmHg, the boiling point will shift by ~10-15°C, ruining fractionation.

Q2: I am using a simple distillation head. Is this sufficient?

  • Scientific Assessment: No.

  • Reasoning: The boiling point difference between the mono-alkylated impurity (Diethyl sec-butylmalonate, BP ~115°C @ 19 mmHg [2]) and the di-alkylated product (BP ~125-130°C @ 19 mmHg extrapolated) is narrow (<15°C).

  • Recommendation: You must use a fractionating column (e.g., a 20cm Vigreux column or a packed column). A simple path will result in "smearing," where the impurity co-distills with the product.

Category B: Purity & Separation Issues

Q3: My GC analysis shows 5-10% of a lower-boiling impurity. What is it, and how do I remove it?

  • Identification: The impurity is likely Diethyl sec-butylmalonate (the mono-alkylated intermediate). This occurs if the second alkylation step (ethylation) was incomplete due to the steric hindrance of the sec-butyl group.

  • Troubleshooting Protocol:

    • Reflux Ratio: Increase the reflux ratio to 10:1 (return 10 drops, collect 1) during the transition phase (Fraction 2).

    • Cut Point: Be aggressive in discarding the "intermediate" fraction. Do not start collecting the main fraction until the temperature stabilizes strictly at 112°C (at 11 mmHg) .

    • Chemical Removal (Alternative): If distillation fails, wash the crude ester with dilute NaOH before distillation. The mono-alkylated ester has an acidic proton (pKa ~13) and can be extracted into the aqueous phase, whereas the di-alkylated product (no acidic proton) remains in the organic phase [3].

Q4: The product is turning yellow/brown in the receiving flask.

  • Diagnosis: Thermal decomposition or oxidation.

  • Mechanism: Malonic esters are generally stable, but trace acids or prolonged heating at >160°C (pot temperature) can induce decarboxylation or polymerization.

  • Solution:

    • Lower the Pot Temp: Improve vacuum to < 5 mmHg if possible to reduce the boiling point.

    • Inert Atmosphere: Bleed dry nitrogen (not air) into the capillary if using one. Oxygen at high temperatures accelerates color formation.

Category C: Process Logic & Decision Tree

Use the following decision tree to resolve separation efficiency problems.

TroubleshootingTree Problem Issue: Poor Separation (Impurity > 2%) CheckVac Is Vacuum < 15 mmHg? Problem->CheckVac CheckCol Is a Vigreux/Packed Column used? CheckVac->CheckCol Yes Action1 Improve Vacuum Pump Check Seals CheckVac->Action1 No CheckImp Is Impurity Acidic? (Mono-alkylated) CheckCol->CheckImp Yes Action2 Install Fractionating Column CheckCol->Action2 No Action3 Perform NaOH Wash (Remove Mono-ester) CheckImp->Action3 Yes (Wash) Action4 Increase Reflux Ratio (Slow Collection) CheckImp->Action4 No (Distill Slower)

Figure 2: Decision matrix for resolving purity issues during the distillation of malonic esters.

Standard Operating Procedure (SOP) Summary

  • Preparation: Wash crude reaction mixture with water to remove halide salts. Dry over anhydrous MgSO₄.

  • Setup: Assemble a vacuum distillation apparatus with a 15-20 cm Vigreux column . Ensure all joints are greased and clipped.

  • Vacuum Application: Apply vacuum gradually. Aim for 10–15 mmHg .

  • Heating: Heat the oil bath to ~20-30°C above the expected boiling point (approx. 140°C bath temp).

  • Collection:

    • Fraction 1 (Forerun): Discard distillate collected < 110°C (at 11 mmHg).

    • Fraction 2 (Transition): Collect small volume while temp rises.

    • Fraction 3 (Main): Collect steady fraction at 112–114°C (at 11 mmHg) .

  • Shutdown: Cool pot to <100°C before releasing vacuum with nitrogen.

References

  • BenchChem.[3] this compound Technical Data & Boiling Points. Retrieved from

  • Organic Syntheses.[4][5] Diethyl sec-butylmalonate Preparation (Mono-alkylated precursor data). Coll. Vol. 3, p. 495 (1955). Retrieved from

  • Master Organic Chemistry.[6] The Malonic Ester Synthesis: Mechanism and Troubleshooting. Retrieved from

Sources

Technical Support: Optimizing the Second Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

The second alkylation of diethyl malonate is kinetically distinct from the first. While the acidity of the


-proton in mono-alkylated malonates remains sufficient for deprotonation (

), the nucleophilic substitution (

) is severely hampered by steric hindrance .

Users typically encounter three failure modes:

  • Recovery of Mono-alkylated Starting Material: The enolate forms but fails to attack the electrophile.

  • Formation of Alkenes (Elimination): The enolate acts as a base rather than a nucleophile (E2 mechanism).

  • Low Yield/Gumming: Polymerization or decomposition due to prolonged heating in protic solvents.

Diagnostic Flowchart

Use this logic tree to determine your troubleshooting pathway.

MalonateDiagnostic Start Issue: Low Yield in 2nd Alkylation CheckSM Did you recover mono-alkylated SM? Start->CheckSM CheckAlkene Did you isolate an alkene? CheckSM->CheckAlkene No (Complex Mix) CheckBase Current Base/Solvent? CheckSM->CheckBase Yes (No Reaction) E2_Issue DIAGNOSIS: E2 Elimination Action: Switch to primary halide or less hindered base CheckAlkene->E2_Issue Yes Decomp_Issue DIAGNOSIS: Oligomerization Action: Lower Temp, Strict Anhydrous Conditions CheckAlkene->Decomp_Issue No NaOEt NaOEt CheckBase->NaOEt NaOEt / EtOH NaH NaH CheckBase->NaH NaH / THF Sol_A Sol_A NaOEt->Sol_A Action: Switch to NaH/THF (See Protocol A) Sol_B Sol_B NaH->Sol_B Action: Add polar aprotic co-solvent (DMSO/DMPU) or use Iodide

Figure 1: Decision tree for diagnosing failure modes in malonic ester dialkylation.

The Scientific Barrier: Thermodynamics vs. Kinetics

To solve low yields, one must understand that the second alkylation is not a repeat of the first.

The Enolate Geometry Problem

In the first alkylation, the enolate is relatively unhindered. In the second alkylation, the existing alkyl group (


) creates a "steric wall."
  • Thermodynamics (Acidity): The introduction of an alkyl group (

    
    ) has a negligible effect on the 
    
    
    
    of the remaining proton. It remains
    
    
    .[1][2][3] Therefore, sodium ethoxide (
    
    
    ) can thermodynamically deprotonate the substrate.
  • Kinetics (Nucleophilicity): The resulting enolate is sterically crowded. When it approaches the second alkyl halide (

    
    ), the transition state energy is significantly higher.
    

Implication: If you use


 in Ethanol (reflux), the rate of substitution (

) often drops below the rate of competing side reactions or simply becomes too slow, leading to thermal decomposition over long reaction times.

Optimization Strategy: The "Switch" Protocol

If standard NaOEt/EtOH conditions yield <40%, implement the following parameter switches.

A. Base & Solvent Switch

Standard:


 in Ethanol 

Optimized:

in

(or

).
  • Why: Ethanol is a protic solvent that solvates the enolate anion via hydrogen bonding, creating a "solvent cage" that further reduces nucleophilicity. THF (aprotic) leaves the anion "naked" and more reactive.

  • Why NaH: Sodium hydride is non-nucleophilic (it produces

    
     gas), preventing transesterification side reactions. It drives deprotonation irreversibly.
    
B. Leaving Group Enhancement

Standard: Bromide (


) 

Optimized: Iodide (

).
  • Why: Since the transition state is crowded, a better leaving group lowers the activation energy. If

    
     is unavailable, add 10 mol% NaI (Finkelstein condition) to the reaction to generate 
    
    
    
    in situ.
C. Data Comparison Table
VariableStandard Condition (Tier 1)Optimized Condition (Tier 2)Mechanism Benefit
Base NaOEt (1.1 eq)NaH (1.2 eq)Irreversible deprotonation; no nucleophilic competition.
Solvent Ethanol (Reflux)THF (Reflux) or DMF (

)
"Naked" enolate increases

rate.
Temp


Lower temp in DMF reduces elimination (E2) risk.
Time 4-8 Hours12-24 HoursAccommodates slower kinetics of hindered substrates.

Standardized Experimental Protocol (High-Yield Method)

Scope: For difficult second alkylations where


 is primary and 

is primary/secondary.

Safety Warning: NaH releases hydrogen gas. Perform in a well-ventilated fume hood.

Step-by-Step Workflow
  • Apparatus Setup:

    • Flame-dry a 3-neck round bottom flask.

    • Equip with a reflux condenser, addition funnel, and nitrogen inlet.

    • Critical: System must be strictly anhydrous.

  • Enolate Formation:

    • Suspend NaH (60% dispersion in oil, 1.2 equiv) in dry THF (0.5 M concentration) .

    • Cool to

      
      .
      
    • Add Mono-alkylated Diethyl Malonate (1.0 equiv) dropwise over 30 minutes.

    • Observation: Evolution of

      
       gas.
      
    • Warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (

      
      , 1.2 - 1.5 equiv) .
      
    • Optional: Add 10 mol% NaI if using a bromide or chloride.

    • Heat to mild reflux (

      
      ) for 12–18 hours.
      
  • Workup:

    • Cool to

      
      .
      
    • Quench carefully with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Q1: I isolated a product with the correct mass, but the NMR shows a double bond. What happened?

A: You encountered E2 Elimination . The enolate acted as a base, attacking the


-proton of your alkyl halide instead of the carbon.
  • Fix:

    • Lower the reaction temperature.[4]

    • Switch solvent from THF to DMF (polar aprotic solvents sometimes favor

      
       over E2 by stabilizing the transition state differently, though this is substrate-dependent).
      
    • If

      
       is secondary (e.g., Isopropyl bromide), yields will naturally be lower. Consider using a triflate (OTf) leaving group to accelerate substitution over elimination.
      
Q2: Can I do both alkylations in "One Pot"?

A: Not recommended for high purity. While possible, one-pot dialkylation often leads to mixtures of mono-alkyl, di-alkyl (symmetric), and di-alkyl (asymmetric) products.

  • Exception: If you are making a symmetric dialkyl malonate (e.g., Diethyl diethylmalonate), you can add 2.5 equiv of base and 2.5 equiv of alkyl halide in one step.

Q3: My reaction turns black/tarry.

A: This indicates oxidative decomposition or polymerization.

  • Fix: Ensure your Nitrogen/Argon line is active. Malonate enolates can oxidatively dimerize in the presence of oxygen. Ensure your THF is peroxide-free.

Pathway Visualization: Competition Reactions

The following diagram illustrates the kinetic competition determining your yield.

ReactionPathway Enolate Enolate Intermediate (Sterically Hindered) SN2 Path A: Substitution (SN2) DESIRED Enolate->SN2 Low Temp Primary Halide E2 Path B: Elimination (E2) SIDE PRODUCT Enolate->E2 High Temp Secondary Halide Bulky Base RX Alkyl Halide (R-X) RX->SN2 RX->E2 Product Dialkylated Malonate SN2->Product Waste Alkene + Protonated Malonate E2->Waste

Figure 2: Kinetic competition between Substitution (


) and Elimination (E2) pathways.

References

  • Mechanism & Acidity

    • Title: Alkylation of Enol
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Synthetic Protocol (Dialkylation)

    • Title: Step-by-Step Dialkylation of Diethyl Malon
    • Source: BenchChem Application Notes[2]

  • Advanced Troubleshooting (Base Selection)

    • Title: Malonic Ester Synthesis - Choice of Base and Solvent Effects[5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • pKa Data Verification

    • Title: Bordwell pKa Table (Acidity in DMSO)[5]

    • Source: University of Wisconsin-Madison
    • URL:[Link]

Sources

Technical Guide: Optimizing Reaction Temperature for Diethyl sec-butylethylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Challenge

The synthesis of Diethyl sec-butylethylmalonate (CAS: 76-71-1) presents a classic conflict in physical organic chemistry: balancing nucleophilic substitution (SN2) against elimination (E2) .

Unlike simple primary alkylations, the introduction of the sec-butyl group involves a secondary alkyl halide. This introduces significant steric hindrance and a high propensity for dehydrohalogenation (elimination) to form butenes. The critical control parameter is temperature , which must be high enough to overcome the activation energy of the sluggish SN2 reaction but controlled enough to minimize the entropy-favored elimination pathway.

This guide provides a validated, two-step protocol optimized for yield and purity, specifically addressing the temperature-dependent variables that cause batch failure.

Strategic Workflow & Reaction Pathway

The order of alkylation is non-negotiable for high yields. You must introduce the bulky ** sec-butyl group first**, followed by the smaller ethyl group .

  • Why? Attempting to add a sec-butyl group to an already ethyl-substituted malonate forces a sterically hindered enolate to attack a sterically hindered electrophile. This results in stalled reactions and massive elimination byproducts.

  • The Solution: React the unsubstituted malonate (less hindered) with the sec-butyl halide, then alkylate the resulting intermediate with the highly reactive ethyl halide.

Visualization: Optimized Synthesis Pathway

G cluster_0 Thermodynamic Bottleneck Start Diethyl Malonate (Starting Material) Step1 Step 1: sec-Butyl Alkylation (CRITICAL CONTROL POINT) Start->Step1 + NaOEt, sec-Butyl Bromide Reflux (78-80°C), 48h Inter Diethyl sec-butylmalonate (Intermediate) Step1->Inter Distillation Step2 Step 2: Ethylation (Rapid Substitution) Inter->Step2 + NaOEt, Ethyl Bromide Reflux, 4-6h Final This compound (Target) Step2->Final Workup

Figure 1: The sequential alkylation logic. Note that Step 1 is the thermodynamic bottleneck requiring extended reflux times.

Critical Parameter Optimization

Temperature Control Matrix

The following parameters are calibrated for atmospheric pressure synthesis using Ethanol/Sodium Ethoxide.

ParameterStep 1 (sec-Butyl)Step 2 (Ethyl)Scientific Rationale
Target Temp 78°C - 80°C (Reflux) 70°C - 78°C Step 1 requires max thermal energy to drive the slow SN2 on a secondary carbon. Step 2 is fast; reflux ensures completion.
Addition Temp 60°C - 65°C 50°C - 60°C Adding alkyl halides to a boiling enolate can cause violent flashing/boil-over. Cool slightly before addition.
Reaction Time 48 Hours 4 - 6 Hours The sec-butyl substitution is kinetically slow. Cutting this time results in unreacted starting material.
Limiting Factor Elimination (E2) Over-alkylation High temp promotes E2 (butene formation). We accept this loss (use excess halide) to achieve substitution.

Validated Experimental Protocol

Step 1: Synthesis of Diethyl sec-butylmalonate

Reagents: Sodium metal (1.0 eq), Absolute Ethanol (10-12 vol), Diethyl malonate (1.0 eq), sec-Butyl bromide (1.1 eq).

  • Alkoxide Formation: Dissolve sodium in absolute ethanol. Crucial: Ensure the system is under inert gas (N2 or Ar) to prevent moisture ingress.

  • Enolate Formation: Cool to 50°C. Add diethyl malonate dropwise. The solution will remain clear or turn slightly cloudy.

  • Alkylation (The Critical Step):

    • Add sec-butyl bromide slowly.

    • Heat to Reflux (78-80°C).

    • Maintain reflux for 48 hours .[1]

    • Observation: A white precipitate (NaBr) will form. This is the visual indicator of reaction progress.

  • Workup: Distill off ethanol. Add water to dissolve salts. Extract the ester layer.[2] Fractionally distill (bp ~110-120°C at 18 mmHg) to isolate the mono-alkylated intermediate.

Step 2: Synthesis of this compound

Reagents: Sodium metal (1.0 eq), Absolute Ethanol, Diethyl sec-butylmalonate (from Step 1), Ethyl bromide (1.1 eq).

  • Alkoxide Formation: Prepare NaOEt in ethanol as above.

  • Enolate Formation: Add the Diethyl sec-butylmalonate.

    • Note: This enolate is bulky. Stirring may become difficult; ensure mechanical agitation is robust.

  • Ethylation: Add ethyl bromide. Heat to reflux.[1][2][3][4]

    • Time: This reaction is much faster (primary halide). 4-6 hours is typically sufficient.

  • Final Isolation: Remove ethanol, wash with water, and distill the final product (bp ~144-146°C at 20 mmHg).

Troubleshooting & FAQs

Q1: Why is my yield for the sec-butyl step consistently low (<50%)?

Diagnosis: This is likely due to premature termination or moisture contamination .

  • The Physics: The reaction rate for secondary halides with malonate anions is extremely low. If you stop at 12 or 24 hours, you are leaving 30-40% of the material unreacted.

  • The Chemistry: Water destroys sodium ethoxide immediately, regenerating NaOH, which hydrolyzes your ester to the acid (decarboxylation risk).

  • Fix: Extend reflux to 48 hours. Dry ethanol with molecular sieves (3Å) before use.

Q2: I see a large amount of gas evolving during the sec-butyl addition. Is this normal?

Diagnosis: Yes, but it indicates Elimination (E2) is competing.

  • Mechanism: The ethoxide base is deprotonating the sec-butyl bromide to form butene (gas) instead of attacking the carbon.

  • Mitigation: You cannot stop this entirely—it is intrinsic to secondary halides.

  • Fix: This is why we use 1.1 to 1.2 equivalents of sec-butyl bromide. You must account for the portion that will be lost as gas. Do not lower the temperature to stop this, or the substitution reaction will stop completely.

Q3: Can I reverse the order (Ethyl first, then sec-Butyl)?

Diagnosis: Absolutely not.

  • Reasoning: If you make Diethyl ethylmalonate first, the alpha-carbon still has one proton, but the site is now sterically crowded. Trying to force a bulky sec-butyl group into this crowded position requires energy that will almost exclusively drive the E2 elimination of the sec-butyl bromide.

  • Result: You will recover mostly Diethyl ethylmalonate and butene gas, with <5% product.

Q4: My reaction mixture turned into a solid white cake. What happened?

Diagnosis: This is Sodium Bromide (NaBr) precipitation, and it is a good sign .

  • Explanation: As the reaction proceeds, NaBr precipitates because it is insoluble in ethanol. If the mixture becomes too thick to stir, you risk local overheating (charring).

  • Fix: Add small aliquots of absolute ethanol to maintain slurry fluidity. Ensure you are using a mechanical stirrer (overhead), not just a magnetic stir bar, which will seize.

Decision Tree for Optimization

DecisionTree Start Issue: Low Yield Check1 Is the starting material consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No GasCheck Was gas evolution excessive? Yes->GasCheck TimeCheck Reflux time < 48h? No->TimeCheck Extend Action: Extend Reflux to 48-60h TimeCheck->Extend Yes TempCheck Action: Check Reflux Temp (Must be >78°C) TimeCheck->TempCheck No Elimination Cause: E2 Elimination Action: Increase Halide Eq (1.2x) GasCheck->Elimination Yes Hydrolysis Cause: Wet Solvent Action: Dry Ethanol (3Å Sieves) GasCheck->Hydrolysis No

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • Organic Syntheses , Coll. Vol. 2, p. 179 (1943); Vol. 11, p. 38 (1931). Diethyl sec-butylmalonate.[1][5][6][7] Link

  • BenchChem . Synthesis of this compound from diethyl malonate. (Accessed 2023). Link

  • PubChem . This compound (Compound Summary). National Library of Medicine. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard reference for Malonic Ester Synthesis conditions).

Sources

Technical Support Center: Mastering Malonic Ester Synthesis - A Guide to Preventing Dialkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the malonic ester synthesis and encounter the common yet challenging issue of dialkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to offer rapid answers through FAQs, in-depth solutions in a troubleshooting section, and detailed, reliable experimental protocols.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding dialkylation in malonic ester synthesis.

Q1: What is dialkylation in the context of malonic ester synthesis, and why is it a significant problem?

A1: Dialkylation is a common side reaction in malonic ester synthesis where the α-carbon of the malonic ester is alkylated twice instead of once.[1] This leads to the formation of a disubstituted malonic ester, which, after hydrolysis and decarboxylation, yields a disubstituted acetic acid instead of the desired monosubstituted product. This is problematic as it reduces the yield of the target molecule and introduces a significant purification challenge due to the structural similarity of the mono- and dialkylated products.[2]

Q2: What are the primary factors that promote unwanted dialkylation?

A2: The main drivers of dialkylation are an excess of the base or the alkylating agent, prolonged reaction times, and elevated temperatures. These conditions can facilitate the deprotonation of the monoalkylated product, which can then undergo a second alkylation. The reactivity of the alkylating agent also plays a crucial role; more reactive agents are more prone to causing dialkylation.

Q3: How can I strategically favor the formation of the monoalkylated product?

A3: To favor monoalkylation, you should carefully control the stoichiometry of your reactants. A common strategy is to use a slight excess of the malonic ester relative to the base and the alkylating agent.[3] Using precisely one equivalent of a suitable base is also critical. Additionally, maintaining a low reaction temperature and minimizing the reaction time can significantly suppress the second alkylation.

Q4: What is the most appropriate base to use to minimize dialkylation?

A4: For traditional malonic ester synthesis, sodium ethoxide in ethanol is a commonly used base.[4] It's crucial to use the alkoxide that matches the ester groups of the malonic ester to prevent transesterification.[5] For enhanced selectivity towards monoalkylation, milder bases like potassium carbonate, often in conjunction with a phase-transfer catalyst, can be very effective.[6]

Q5: How does the choice of my alkylating agent impact the likelihood of dialkylation?

A5: The structure of the alkylating agent has a profound effect due to steric hindrance.[5] Primary alkyl halides are the most suitable for this reaction. Secondary alkyl halides are less ideal and can lead to lower yields and competing elimination reactions. Tertiary alkyl halides are generally unsuitable for malonic ester synthesis as they predominantly undergo elimination. More reactive primary halides, like methyl iodide or benzyl bromide, will react faster, increasing the chance of dialkylation if not properly controlled.

Troubleshooting Guide: Diagnosing and Resolving Dialkylation Issues

This section provides a systematic approach to identifying and solving common problems leading to excessive dialkylation.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High percentage of dialkylated product in the final mixture. 1. Excess base: More than one equivalent of base is deprotonating the monoalkylated product. 2. Excess alkylating agent: Unreacted alkylating agent is available to react with the monoalkylated enolate. 3. High reaction temperature: Provides the activation energy for the second deprotonation and alkylation. 4. Prolonged reaction time: Increases the probability of the second alkylation occurring.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of diethyl malonate and a strict 1.0 equivalent of base relative to the alkylating agent. 2. Controlled Addition: Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration. 3. Temperature Management: Maintain a low reaction temperature, especially during the addition of a reactive alkylating agent. For highly reactive halides, consider starting at 0°C. 4. Reaction Monitoring: Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed.
Reaction is sluggish, and forcing conditions (high heat) lead to dialkylation. 1. Insufficiently reactive alkylating agent: Secondary or sterically hindered primary halides react slowly. 2. Weak base or poor solubility: The base may not be strong enough to efficiently deprotonate the malonic ester, or it may have poor solubility in the reaction solvent.1. Change of Halide: If possible, use a more reactive alkylating agent (e.g., iodide instead of chloride or bromide). 2. Alternative Method: Consider using a phase-transfer catalysis (PTC) method with a milder base like potassium carbonate. This can enhance the reaction rate under milder conditions.[7]
Significant amount of starting material remains even with a high proportion of dialkylated product. Non-homogenous reaction or inefficient mixing: The base may not be evenly distributed, creating localized areas of high base concentration where dialkylation occurs, while other regions of the reaction mixture remain unreacted.Improve Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture. For solid bases like potassium carbonate, a mechanical stirrer is recommended.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in malonic ester synthesis and highlights the branching point that leads to either the desired monoalkylation or the undesired dialkylation.

malonic_ester_synthesis malonic_ester Diethyl Malonate enolate Enolate Intermediate malonic_ester->enolate Deprotonation monoalkylated Monoalkylated Product enolate->monoalkylated Alkylation (SN2) mono_enolate Monoalkylated Enolate monoalkylated->mono_enolate Deprotonation dialkylated Dialkylated Product (Undesired) base Base (1 eq.) base->enolate alkyl_halide1 Alkyl Halide (R-X) alkyl_halide1->monoalkylated base2 Excess Base base2->mono_enolate alkyl_halide2 Alkyl Halide (R'-X) alkyl_halide2->dialkylated mono_enolate->dialkylated Second Alkylation (SN2)

Caption: Reaction scheme of malonic ester synthesis showing the desired monoalkylation and the competing dialkylation pathway.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and addressing issues with dialkylation in your experiments.

troubleshooting_flowchart start High Dialkylation Observed check_stoichiometry Check Stoichiometry: - Base: 1.0 eq? - Malonic Ester: Slight excess? start->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry: - Use exactly 1.0 eq. of base. - Use 1.1-1.2 eq. of malonic ester. check_stoichiometry->adjust_stoichiometry No check_conditions Review Reaction Conditions: - Temperature too high? - Reaction time too long? check_stoichiometry->check_conditions Yes end Monoalkylation Favored adjust_stoichiometry->end adjust_conditions Modify Conditions: - Lower the temperature (e.g., 0°C). - Monitor reaction and quench upon completion. check_conditions->adjust_conditions Yes check_reagents Evaluate Reagents: - Alkylating agent highly reactive? - Base too strong? check_conditions->check_reagents No adjust_conditions->end adjust_reagents Change Reagents/Method: - Add reactive alkylating agent slowly. - Use a milder base (e.g., K2CO3/PTC). check_reagents->adjust_reagents Yes check_reagents->end No adjust_reagents->end

Caption: A step-by-step flowchart for troubleshooting and preventing dialkylation.

Detailed Experimental Protocols

The following are detailed protocols for achieving high yields of monoalkylated products.

Protocol 1: Standard Monoalkylation of Diethyl Malonate with Sodium Ethoxide

This protocol is a classic and effective method for the monoalkylation of diethyl malonate using a primary alkyl halide.

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add absolute ethanol (e.g., 50 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting malonic ester is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated ammonium chloride solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the pure monoalkylated diethyl malonate.

Protocol 2: Monoalkylation using Phase-Transfer Catalysis (PTC) with Potassium Carbonate

This method is particularly useful for achieving high selectivity for monoalkylation and is performed under milder conditions.[8]

Materials:

  • Diethyl malonate

  • Primary alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (finely powdered)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Anhydrous toluene or acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 equivalent), the primary alkyl halide (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount of TBAB (e.g., 5 mol%).

  • Reaction: Add anhydrous toluene or acetonitrile as the solvent. Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

References

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Wikipedia. (2023). Malonic ester synthesis. [Link]

  • Organic Chemistry Tutor. (2021). Malonic Ester Synthesis. [Link]

  • Google Patents. (1999).
  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. [Link]

  • Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. [Link]

  • The Journal of Organic Chemistry. (1981). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

  • Google Patents. (2001). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • PTC Organics. (2018). PTC C-Alkylation of Malonate. [Link]

  • YouTube. (2020). B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. [Link]

  • Chemistry LibreTexts. (2023). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2023). 10.7: Alkylation of Enolate Ions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. [Link]

  • Master Organic Chemistry. (2023). Kinetic Versus Thermodynamic Enolates. [Link]

Sources

Technical Support Center: Diethyl sec-butylethylmalonate Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the work-up and isolation of Diethyl sec-butylethylmalonate (also known as Diethyl 2-(sec-butyl)-2-ethylmalonate). This intermediate is a critical precursor in the synthesis of barbiturates (e.g., Pentobarbital) and requires precise handling to separate the target disubstituted ester from mono-substituted byproducts and elimination impurities.

Case ID: DSBEM-WU-001 Status: Operational Audience: Process Chemists, R&D Scientists

Core Directive: The "why" behind the Work-Up

The synthesis of this compound typically involves the alkylation of Diethyl sec-butylmalonate with ethyl bromide (or conversely, ethylation first, though the bulky sec-butyl group is often installed first to minimize steric hindrance during the second step).[1]

The Challenge:

  • Elimination vs. Substitution: The use of sec-butyl halides often leads to E2 elimination, generating butenes and lowering yield.

  • Close Boiling Points: The mono-alkylated starting material and the di-alkylated product have similar boiling points, making simple distillation insufficient.

  • Ester Hydrolysis: Improper quenching (high pH + water) can hydrolyze the esters to carboxylic acids, which decarboxylate upon heating, destroying the product.

Standard Operating Procedure (SOP): Work-Up Protocol

Phase 1: Quenching & Solvent Swap

Objective: Deactivate the sodium ethoxide catalyst without hydrolyzing the ester.

  • Reaction Status: Ensure the reaction mixture (containing NaBr precipitate) has cooled to room temperature.

  • Solvent Removal (Critical):

    • Switch the reflux condenser to a downward distillation setup.

    • Distill off the bulk of the ethanol (solvent) under reduced pressure (mild vacuum).

    • Technical Insight: Removing ethanol prevents the formation of an emulsion during the aqueous wash and reduces the solubility of the ester in the aqueous phase.

  • Quench:

    • Add cold water (volume equal to the original reaction volume) to the residue.[1]

    • Caution: The residue contains sodium bromide and residual sodium ethoxide. The addition will be exothermic.

  • Acidification (The Control Point):

    • Add dilute acetic acid or dilute HCl dropwise until the aqueous layer is neutral or slightly acidic (pH 5-6) .

    • Why? This prevents "soap" formation (sodium salts of malonic acid) which causes intractable emulsions.

Phase 2: Extraction & Drying

Objective: Isolate the organic phase free of salts.

  • Separation: Transfer to a separatory funnel. The organic ester layer will float on the aqueous salt layer.

  • Extraction: Extract the aqueous layer twice with Diethyl Ether or Toluene . Combine these extracts with the main organic layer.[1][2]

  • Drying: Dry the combined organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes.

  • Filtration: Filter off the desiccant.[1]

Phase 3: Fractional Distillation

Objective: Separate the target product from the mono-substituted precursor.

  • Setup: Use a Vigreux column or a packed column (glass helices) to ensure theoretical plate efficiency.

  • Cuts:

    • Fraction 1 (Low Boilers): Residual solvent (Ether/Toluene) and unreacted alkyl halides.

    • Fraction 2 (Intermediate): Unreacted Diethyl sec-butylmalonate (or Diethyl ethylmalonate).

    • Fraction 3 (Target): this compound.[3][4]

Visualizing the Workflow

WorkupProcedure RxnMix Reaction Mixture (Product + NaBr + NaOEt + EtOH) Evap Rotary Evaporation (Remove Ethanol) RxnMix->Evap Cool to RT Quench Quench with Ice Water Acidify to pH 5-6 Evap->Quench Residue SepFunnel Phase Separation Quench->SepFunnel AqLayer Aqueous Layer (Salts) SepFunnel->AqLayer OrgLayer Organic Layer (Crude Ester) SepFunnel->OrgLayer Extract Extract w/ Ether/Toluene AqLayer->Extract Dry Dry (MgSO4) & Filter OrgLayer->Dry Extract->OrgLayer Combine Distill Fractional Distillation (High Vacuum) Dry->Distill Product Pure Diethyl sec-butylethylmalonate Distill->Product Collect Fraction 3

Figure 1: Step-by-step isolation workflow ensuring removal of ionic byproducts and solvent prior to distillation.

Troubleshooting & FAQs

Q1: I am seeing a massive emulsion during the water wash. How do I fix it?

Diagnosis: This is likely caused by Partial Hydrolysis . If the reaction mixture was still basic (residual NaOEt) when water was added, some ester hydrolyzed into the sodium salt of the carboxylic acid (a soap). The Fix:

  • Acidify: Add dilute HCl carefully until the aqueous phase is distinctly acidic (pH 3-4). This protonates the soap back to the free acid, breaking the emulsion.

  • Salting Out: Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organics out.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

Q2: My yield is low (below 60%). Where did the mass go?

Diagnosis: The culprit is likely Elimination (E2 Reaction) . Mechanism: When using sec-butyl bromide (a secondary halide) with Sodium Ethoxide (a strong base), the base can attack the beta-hydrogen of the halide instead of the malonate attacking the carbon. This forms butene gas , which escapes the reaction. Prevention:

  • Use a slightly lower reaction temperature (reflux gently).

  • Ensure the enolate is fully formed before adding the halide.

  • Note: Some loss to elimination is chemically unavoidable with secondary halides.

Q3: I cannot separate the starting material from the product during distillation.

Diagnosis: Insufficient theoretical plates. The boiling point difference between the mono-substituted and di-substituted malonates is narrow. The Fix:

  • Do NOT use simple distillation. You must use a Vigreux column (at least 20cm) or a packed column.

  • Refractive Index (RI): Use RI to cut fractions.

    • Diethyl sec-butylmalonate:

      
      
      
    • This compound:

      
       (Check specific literature values for exact calibration).
      

Physical Properties for Distillation[5][6]

Use the table below to identify your fractions. Note: Boiling points vary significantly with vacuum pressure.

CompoundBoiling Point (Atmospheric)Boiling Point (Vacuum ~15-20 mmHg)Density (g/mL)
Diethyl malonate 199°C~95°C1.055
Diethyl sec-butylmalonate ~225°C110-120°C~0.98-1.01
This compound ~235-240°C 128-135°C ~0.98

Troubleshooting Logic Map

Troubleshooting Problem Identify Problem Emulsion Emulsion Formed Problem->Emulsion LowYield Low Yield Problem->LowYield Impure Product Impure Problem->Impure Sol1 Acidify (pH 3) + Brine Emulsion->Sol1 Sol2 Check for Butene formation (E2 Elimination) LowYield->Sol2 Gas Evolution? Sol3 Increase Reflux Time (Steric Hindrance) LowYield->Sol3 Unreacted SM? Sol4 Use Packed Column Check Refractive Index Impure->Sol4

Figure 2: Diagnostic logic for common synthesis failures.

References

  • BenchChem. Synthesis of this compound from diethyl malonate. Retrieved from .

  • Organic Syntheses. Diethyl sec-butylmalonate. Coll. Vol. 2, p. 279 (1943); Vol. 11, p. 36 (1931). .

  • NIST Chemistry WebBook. Diethyl butylmalonate (Physical Properties). .[5]

  • Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis workup procedures).

Sources

Removal of unreacted starting materials in Diethyl sec-butylethylmalonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: The synthesis of Diethyl sec-butyl(ethyl)malonate (CAS 76-71-1)—a critical intermediate for barbiturates like Butabarbital—often suffers from incomplete alkylation due to the steric bulk of the sec-butyl group. The presence of unreacted Diethyl ethylmalonate (mono-alkylated impurity) or Diethyl sec-butylmalonate compromises downstream yield and purity.

The Solution: This guide prioritizes high-vacuum fractional distillation as the primary purification vector, supported by rigorous process control (IPC) using GC-FID/MS. Chemical scavenging is discussed as a secondary remediation strategy.

Diagnostic Module: Know Your Mixture

Before attempting purification, quantify your impurity profile.

ComponentRoleApprox. Boiling Point (Atm)Approx. Boiling Point (12 mmHg/1.6 kPa)Retention Behavior (Non-polar GC)
Diethyl malonate Starting Material199°C~85°CEarly Eluter
Diethyl ethylmalonate Intermediate/Impurity~228-230°C~105°CMid Eluter
Diethyl sec-butyl(ethyl)malonate Target Product ~255-260°C 185-195°C Late Eluter
Alkyl Halides Reagents<100°CVolatileSolvent Front

Core Protocol: High-Vacuum Fractional Distillation

Mechanism of Action: The boiling point differential (


) between the mono-alkylated impurity (Diethyl ethylmalonate) and the di-alkylated target is sufficient for separation only under reduced pressure. Atmospheric distillation risks thermal decarboxylation of the ester groups.
Step-by-Step Workflow

1. Solvent Stripping (Pre-Distillation):

  • Action: Remove bulk solvents (Ethanol, Toluene) and unreacted alkyl halides using a rotary evaporator.

  • Condition: 50°C water bath, vacuum ramped down to 20 mbar.

  • Why: Volatiles disrupt the vacuum stability required for the main fractionation.

2. System Setup:

  • Equipment: Short-path distillation head or Vigreux column (for higher purity requirements).

  • Vacuum Source: High-vacuum pump capable of stable <5 mmHg operation.

  • Monitoring: Digital manometer and head temperature probe.

3. The Fractionation Protocol:

  • Fore-run (The "Heads"):

    • Target Temp: <110°C at 12 mmHg.

    • Composition: Unreacted Diethyl ethylmalonate and residual sec-butyl bromide.

    • Action: Collect aggressively. Do not recycle into the main fraction.

  • Main Fraction (The "Heart"):

    • Target Temp: 185°C – 195°C at 1.6 kPa (~12 mmHg) [1].

    • Action: Collect when head temperature stabilizes. Monitor Refractive Index (RI) if inline analytics are available (Target RI

      
       1.425–1.430).
      
  • Heel (The "Tails"):

    • Composition: Over-alkylated byproducts, polymers, or inorganic salts.

    • Action: Stop distillation before the pot runs dry to prevent thermal decomposition/charring.

Visualization: Purification Logic Flow

PurificationFlow cluster_legend Process Control Start Crude Reaction Mixture Strip Rotary Evaporation (Remove Solvents/Halides) Start->Strip VacDist Vacuum Distillation Setup (< 15 mmHg) Strip->VacDist Decision Head Temp < 110°C (at 12 mmHg)? VacDist->Decision Heads Fore-run Fraction: Diethyl ethylmalonate (Discard/Recycle) Decision->Heads Yes Heart Main Fraction: Target Product (185-195°C at 12 mmHg) Decision->Heart No (Temp Stabilizes >180°C) IPC Check Purity (GC) Target > 98% Heart->IPC

Figure 1: Decision logic for fractional distillation of malonic esters.

Troubleshooting & FAQs

Issue 1: "I have significant unreacted Diethyl ethylmalonate (Starting Material) remaining."

Diagnosis: The sec-butyl group is sterically hindered. Standard Williamson ether synthesis conditions (NaOEt/EtOH) often stall before completion. Corrective Action:

  • Change Solvent: Switch from Ethanol to a polar aprotic solvent like DMF or DMSO for the second alkylation step. This increases the nucleophilicity of the enolate [2].

  • Phase Transfer Catalysis (PTC): If strictly anhydrous conditions are difficult, use a PTC system (e.g., TBAB or TEBA) with solid

    
     in Toluene. This often drives the reaction further than alkoxide bases [3].
    
Issue 2: "My product is decomposing during distillation."

Diagnosis: Thermal decarboxylation. Malonic esters are susceptible to losing


 if heated excessively in the presence of moisture or trace acid.
Corrective Action: 
  • Neutralize: Ensure the crude mixture is strictly neutral/slightly basic before heating. Wash with saturated

    
     prior to solvent stripping.
    
  • Lower Temperature: Improve your vacuum. Reducing pressure from 12 mmHg to 2 mmHg will drop the boiling point significantly, reducing thermal stress.

Issue 3: "Can I use chemical scavenging instead of distillation?"

Q: Can I hydrolyze the unreacted starting material? A: Not recommended. While the mono-ester hydrolyzes faster than the di-substituted product, the selectivity is poor. You risk opening your product ring or decarboxylating it. Distillation is the only robust method for >98% purity.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis and Impurity Characterization of Diethyl sec-butylethylmalonate. Retrieved from

  • Vogel, A. I.Textbook of Practical Organic Chemistry.
  • Sukhanov, N. N., et al. (1986).[3] Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Journal of Organic Chemistry USSR. Retrieved from

  • Chengdu Ka Di Fu Tech. (2016). Synthesis method of barbitone drug intermediate diethyl diethylmalonate. CN106397199A. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling alkyl halides or conducting vacuum distillations.

Sources

Technical Support Center: Characterization of Impurities in Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists characterizing Diethyl sec-butylethylmalonate (CAS: 76-71-1), a critical intermediate in the synthesis of barbiturates like Butabarbital.[1][2][3]

Introduction: The Criticality of Steric Control

This compound represents a classic challenge in malonic ester synthesis: the introduction of two distinct alkyl groups, one of which (sec-butyl) introduces significant steric bulk and chirality.[1][2]

In my experience optimizing alkylation profiles, the primary failure mode isn't the target reaction—it is the subtle competition between O-alkylation , over-alkylation (dialkylation of the same group), and under-alkylation . Because the sec-butyl group creates a chiral center at the


-position, impurity profiling must account for stereochemical implications and the rigorous separation of structural isomers (e.g., isobutyl vs. sec-butyl analogs).[1][2]

This guide addresses the identification, origin, and control of these impurities using orthogonal analytical techniques.

Part 1: Impurity Identification & Origins

Q1: What is the definitive impurity profile I should expect for this intermediate?

A: The impurity profile is dictated heavily by the order of alkylation (Ethyl then sec-Butyl vs. sec-Butyl then Ethyl).[1][2] However, regardless of the route, you will encounter three distinct classes of impurities.

Table 1: Critical Impurity Profile for this compound

Impurity ClassSpecific CompoundOrigin / MechanismCriticality
Process-Related (Starting Materials) Diethyl malonate Unreacted starting material.[1][2][3]Low (Volatile, easily removed).[2][3]
Diethyl ethylmalonate Intermediate (if Ethyl added 1st).[1][2][3] Under-alkylation.[1][2][3]High (Close eluter).
Diethyl sec-butylmalonate Intermediate (if sec-Butyl added 1st).[1][2][3][4]High (Steric hindrance slows 2nd step).
Process-Related (Side Reactions) Diethyl diethylmalonate Over-alkylation of the ethyl group.[1][2][3] Common if Ethyl halide is in excess.[1][2][3]Medium.
Diethyl di-sec-butylmalonate Over-alkylation of sec-butyl.[1][2][3] Rare due to steric hindrance.[1][2][3]Low.
O-Alkylated Enol Ethers Kinetic product favored by polar aprotic solvents/high temp.[1][2][3]Medium (Hydrolyzes to starting material).[1][2][3][5]
Degradants Mono-ethyl ester acid Partial hydrolysis of the target.[1][2][3]High (Changes pH/solubility).[1][2][3]
Decarboxylated species Thermal degradation (loss of CO₂) to 2-ethyl-3-methylvaleric acid ester.[1][2][3]High (Irreversible loss of yield).[2][3]
Q2: How do I visualize the formation pathways of these impurities?

A: Understanding the pathway is the first step to control.[3] The diagram below illustrates the competitive landscape during synthesis. Note how the "Ethyl First" route risks significant Diethyl diethylmalonate formation, while the "sec-Butyl First" route risks stalled reaction due to sterics.[2][3]

ImpurityPathways DEM Diethyl Malonate (Starting Material) DE_EM Diethyl ethylmalonate (Intermediate) DEM->DE_EM + Et-X DE_SBM Diethyl sec-butylmalonate (Intermediate) DEM->DE_SBM + sec-Bu-X DE_DEM Diethyl diethylmalonate (Over-Alkylation Impurity) DE_EM->DE_DEM + Et-X (Side Rxn) Target This compound (TARGET) DE_EM->Target + sec-Bu-X (Slow due to sterics) DE_SBM->Target + Et-X (Standard Route) O_Alkyl O-Alkylated Byproducts DE_SBM->O_Alkyl Kinetic Control Decarb Decarboxylated Product (2-ethyl-3-methylvalerate) Target->Decarb Heat / -CO2

Figure 1: Reaction network showing the genesis of critical impurities.[1][2][3] The "sec-Butyl First" route is generally preferred to minimize dialkylation side products.[1][2]

Part 2: Analytical Methodologies & Troubleshooting

Q3: My GC-MS shows a split peak for the main compound. Is this an impurity?

A: Likely not. This is a common point of confusion. this compound contains a chiral center at the sec-butyl group (the carbon attached to the malonate core).[1][2] However, because the malonate core itself is achiral (unless one ester group is hydrolyzed), you typically see a single peak on achiral columns.[3]

If you see a split peak, check these three possibilities:

  • Diastereomers: If you are using a chiral GC column, you are resolving the enantiomers (

    
     and 
    
    
    
    ).[2][3] This is expected.
  • Structural Isomers (The "Isobutyl" Problem): If your sec-butyl bromide starting material contained isobutyl bromide or n-butyl bromide (common impurities in technical grade halides), you are seeing Diethyl isobutylethylmalonate.[1][2][3] These have identical mass spectra (m/z 244) but slightly different retention times.[1][2][3]

    • Action: Check the fragmentation pattern.[2][3] The sec-butyl group typically gives a strong fragment at m/z 57 (sec-butyl cation) and m/z 29 (ethyl).[1][2][3] Isobutyl derivatives often show a more intense m/z 43 (isopropyl cation).[1][2][3]

Q4: I am struggling to separate the "Diethyl ethylmalonate" intermediate from the product. What GC parameters should I optimize?

A: These compounds are chemically similar esters.[2][3] Standard non-polar columns (like 100% Dimethylpolysiloxane, e.g., DB-1 or HP-1) often fail to resolve the mono-alkylated intermediate from the di-alkylated product effectively due to boiling point similarities.[1][2]

Recommended Protocol: Polarity Tuning Switch to a mid-polarity column (e.g., 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane - DB-624 or VF-624ms).[1][2][3] The dipole-dipole interaction with the ester functionalities improves resolution.[1][2]

GC-MS Method Parameters (Start Point):

  • Column: DB-624 (30m x 0.25mm x 1.4µm)[1][2][3]

  • Carrier: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet: Split 20:1 @ 250°C

  • Oven:

    • 50°C (Hold 2 min)

    • Ramp 10°C/min to 150°C

    • Ramp 20°C/min to 240°C (Hold 5 min)

  • Detector: MS (Scan 35-350 amu)[1][2][3]

Why this works: The cyanopropyl phase interacts stronger with the less sterically hindered Diethyl ethylmalonate, increasing its retention time relative to the bulky this compound, thereby widening the separation window.

Part 3: Process Control & Stability

Q5: We are detecting "Unknown Impurity at RRT 0.9". Could this be a hydrolysis product?

A: It is highly probable.[2][3] Malonic esters are susceptible to hydrolysis, but the steric bulk of the sec-butyl group protects the ester carbonyls, making them more stable than simple diethyl malonate.

However, if you observe a peak at RRT ~0.9 (slightly earlier eluting on non-polar GC, or much earlier on Reverse Phase HPLC), it is likely the Mono-ethyl ester (Half-acid).[1][2][3]

Confirmation Test (Derivatization): Since carboxylic acids tail badly on standard GC columns, perform a quick TMS derivatization :

  • Take 10 mg sample.[1][2][3][6]

  • Add 500 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2][3]

  • Heat at 60°C for 15 mins.

  • Inject.[1][2][3] Result: If the peak shifts significantly (increase in mass by 72 amu), it contains a free carboxyl group, confirming it is the hydrolysis product (Mono-ethyl sec-butylethylmalonate).[1][2][3]

Q6: Why is the "Order of Addition" emphasized for impurity control?

A: The order of addition determines the type of impurity, which dictates the difficulty of purification.

  • Route A: Ethyl then sec-Butyl [1][2]

    • Risk:[2][3][7] The first step (ethylation) is fast.[2][3] If you add excess ethyl halide, you form Diethyl diethylmalonate .[1][2][3]

    • Purification: Diethyl diethylmalonate (BP ~222°C) is very difficult to separate from the target (BP ~240-250°C) by simple distillation.[1][2][3]

  • Route B: sec-Butyl then Ethyl (Recommended) [1][2][3]

    • Mechanism:[2][3][4][7][8] You install the bulky group first.[2][3] It is very difficult to put two sec-butyl groups on; therefore, over-alkylation is negligible.[1][2][3]

    • Benefit: The subsequent ethylation is fast.[3] Any unreacted Diethyl sec-butylmalonate is easier to separate or tolerate than the double-ethyl impurity.[1][2][3]

Q7: How do I handle "O-Alkylation" impurities?

A: O-alkylation occurs when the oxygen of the enolate attacks the alkyl halide rather than the carbon. This is favored by:

  • Hard leaving groups (Tosylate/Mesylate vs. Iodide).[1][2][3]

  • Polar aprotic solvents (DMF/DMSO) without specific solvation.[1][2][3]

  • High temperatures.[1][2][3]

Troubleshooting: If you detect vinyl ether peaks (characteristic C=C stretch in IR at 1600-1650 cm⁻¹, or MS fragments showing loss of alkene), switch the solvent system to Ethanol/NaOEt (Classical) or use Phase Transfer Catalysis (PTC) with Toluene/K₂CO₃.[1][3] The PTC method generally suppresses O-alkylation by keeping the ion pair tight in the organic phase.

References

  • PubChem. (2025).[1][2][3] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[2][3] [Link][1][3]

  • Organic Syntheses. (1931).[1][2][3] Diethyl sec-butylmalonate (Precursor Synthesis).[1][2][3][9] Org.[1][2][3][10] Synth. 11, 36. [Link]

  • Journal of Pharmaceutical Research International. (2021). Development and Validation of GC-MS Technique for Diethyl Impurities.[Link]

Sources

Effect of base choice on Diethyl sec-butylethylmalonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl sec-butylethylmalonate Synthesis

Executive Summary

This compound (CAS: 76-71-1) is a critical intermediate in the synthesis of 5,5-disubstituted barbiturates, most notably Butabarbital .[1][2] Its synthesis requires the sequential dialkylation of diethyl malonate.[3]

The core technical challenge lies in the introduction of the sec-butyl group. Secondary alkyl halides are sterically hindered and prone to E2 elimination rather than the desired SN2 substitution . This guide addresses the critical variables: base selection , alkylation order , and reaction conditions to maximize C-alkylation and minimize elimination byproducts.

Module 1: Strategic Planning (The "Why")

Q1: Does the order of alkylation matter? Which group should I add first?

A: Yes, the order is critical for yield optimization. You must introduce the secondary group (sec-butyl) first , followed by the primary group (ethyl).[3]

  • The Logic (Steric Matching):

    • Step 1 (sec-Butyl Addition): The enolate of unsubstituted diethyl malonate is relatively unhindered. It can successfully attack the sterically hindered sec-butyl bromide (or iodide) despite the electrophile's resistance.

    • Step 2 (Ethyl Addition): The resulting diethyl sec-butylmalonate forms a bulky, hindered enolate. However, because the second electrophile is ethyl bromide (a small, highly reactive primary halide), the SN2 reaction proceeds rapidly and cleanly.

  • The Failure Mode (Ethyl First): If you synthesize diethyl ethylmalonate first, the second step requires a hindered enolate to attack a hindered secondary halide. This combination drastically increases the activation energy for substitution, allowing the competing E2 elimination pathway (formation of butenes) to dominate, resulting in low yields and difficult purification.

Q2: Why is Sodium Ethoxide (NaOEt) the standard base? Can I use NaH or LDA?

A: Sodium Ethoxide in absolute ethanol is the preferred system for thermodynamic and practical reasons, though NaH is a viable alternative in aprotic solvents.

Base SystemProsConsVerdict
NaOEt / EtOH pKa Matching: Ethanol (pKa ~16) matches the ester leaving group. Prevents transesterification issues.[4] Solubility: Homogeneous reaction at reflux.Nucleophilicity: Ethoxide is nucleophilic; can attack electrophiles if enolate formation is slow (rare).Recommended for standard process scale-up.
NaH / THF or DMF Irreversible Deprotonation: H2 gas leaves, driving equilibrium. Non-Nucleophilic: No competition with the alkyl halide.Safety: H2 evolution requires careful management. Solvent: DMF is harder to remove than EtOH.Alternative if E2 elimination is excessive with NaOEt.
NaOMe / MeOH Stronger base than ethoxide.Transesterification: Will scramble the ethyl esters to methyl/mixed esters (Diethyl

Dimethyl).
DO NOT USE unless target is the methyl ester.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the unwanted elimination, confirming why the sec-butyl group is added first.

ReactionPathway Start Diethyl Malonate (Unsubstituted) Enolate1 Enolate Anion (Unhindered) Start->Enolate1 Deprotonation Base Base (NaOEt) Base->Enolate1 Path_SN2 Pathway A: SN2 Substitution (Desired C-Alkylation) Enolate1->Path_SN2 Attack on C Path_E2 Pathway B: E2 Elimination (Side Reaction) Enolate1->Path_E2 Attack on H (Beta) SecBuBr sec-Butyl Bromide (2° Halide - Hindered) SecBuBr->Path_SN2 SecBuBr->Path_E2 Intermed Diethyl sec-butylmalonate (Mono-alkylated) Path_SN2->Intermed Major Product Butene Byproduct: Butenes (Gas) Path_E2->Butene Waste Enolate2 Enolate Anion (Hindered) Intermed->Enolate2 Deprotonation Step2_Base Base (NaOEt) Step2_Base->Enolate2 Final This compound (Target) Enolate2->Final Rapid SN2 w/ EtBr EtBr Ethyl Bromide (1° Halide - Reactive) EtBr->Final

Figure 1: Reaction workflow prioritizing the introduction of the hindered sec-butyl group first to minimize elimination side reactions.

Module 3: Experimental Protocol (Step-by-Step)

Safety Note: Sodium ethoxide is caustic. Alkyl halides are toxic. Perform all steps in a fume hood.

Stage 1: Synthesis of Diethyl sec-butylmalonate
  • Preparation of Ethoxide: In a dry 2L 3-neck flask equipped with a reflux condenser and dropping funnel, add 700 mL absolute ethanol . Slowly add 35 g (1.52 mol) sodium metal in small pieces. Allow to react until all sodium is dissolved.

    • Tip: Ensure ethanol is "super-dry" (anhydrous) to prevent ester hydrolysis.

  • Enolate Formation: Heat the solution gently on a steam bath. Add 250 g (1.56 mol) Diethyl malonate in a steady stream. A white precipitate (sodio-malonic ester) may form; this is normal.[5]

  • Alkylation: Add 210 g (1.53 mol) sec-butyl bromide dropwise.

    • Critical: The addition rate should maintain a gentle reflux without external heating (exothermic reaction).[5]

  • Completion: Once addition is complete, reflux the mixture for 48 hours .

    • Note: Secondary halides react slowly.[6][7] Cutting this time short will leave unreacted malonate.

  • Workup: Distill off the ethanol. Add water to dissolve the NaBr salt. Separate the organic ester layer.[5] Distill under reduced pressure (bp ~110–120°C at 18–20 mmHg).

Stage 2: Synthesis of this compound
  • Preparation: Prepare a fresh solution of sodium ethoxide (1.05 eq) in absolute ethanol.

  • Addition: Add the purified Diethyl sec-butylmalonate from Stage 1 to the ethoxide solution.

  • Alkylation: Add Ethyl bromide (1.1 eq) slowly.

    • Observation: This reaction is faster than Stage 1.

  • Reflux: Heat to reflux for 4-6 hours (monitor by TLC/GC).

  • Workup: Remove ethanol, wash with water, dry, and distill to obtain the final product.

Module 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in Solvent: Water reacts with NaOEt to form NaOH, which hydrolyzes the ester to the acid (saponification).Use freshly distilled absolute ethanol or commercially available anhydrous ethanol. Ensure glassware is oven-dried.
Low Yield in Step 1 E2 Elimination: The base acted as a base, not a nucleophile, stripping a proton from sec-butyl bromide to form butene.Ensure temperature is not excessively high during addition. Use a slight excess of malonate to consume the alkylating agent.
Precipitate during addition Salt Formation: NaBr precipitates as the reaction proceeds.Normal. This indicates the reaction is working. Do not filter until the workup stage.
Product contains "Mixed Esters" Transesterification: You likely used Sodium Methoxide (NaOMe) with Diethyl malonate.Must use Sodium Ethoxide (NaOEt) with ethyl esters. If you used methanol as a solvent, the ethyl groups exchanged with methyl groups.
Starting Material Remains Incomplete Reaction: Secondary halides are sluggish.[6][7]Increase reflux time (up to 48h). Verify the quality of the sec-butyl bromide (it degrades over time).

References

  • Organic Syntheses , Coll. Vol. 3, p. 495 (1955); Vol. 21, p. 60 (1941). Diethyl sec-butylmalonate.[1][2][3][8][9][10] Link

  • PubChem . This compound (Compound Summary). National Library of Medicine. Link

  • BenchChem . Synthesis of this compound from diethyl malonate. Application Note. Link

  • LibreTexts Chemistry . 22.7: Alkylation of Enolate Ions. Link

Sources

Column chromatography for the purification of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Purification Strategy Ticket ID: #DSBEM-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile[1]

User: Drug Development / Organic Synthesis Researchers Molecule: Diethyl sec-butylethylmalonate (CAS: 76-71-1) Context: This molecule is a critical intermediate, often used in the synthesis of barbiturates (e.g., Butabarbital). The synthesis typically involves the alkylation of diethyl sec-butylmalonate with ethyl bromide (or vice versa).

The Challenge: The primary purification difficulty lies in separating the dialkylated product (Target) from the mono-alkylated precursor (Impurity A) and unreacted diethyl malonate (Impurity B). These species share identical polar functional groups (two esters), differing only in their hydrophobic alkyl bulk.

Physicochemical Profile for Chromatography
PropertyValueImplication for Chromatography
Molecular Weight 244.33 g/mol Small molecule; rapid diffusion.
Boiling Point 144–146 °C (20 mmHg)High BP; solvent evaporation will not lose product.
Polarity Low-MediumSoluble in Hexanes, Et2O, EtOAc.
Chromophore Weak/NoneCritical: Poor UV absorbance >210nm. UV detection is unreliable.
Stability EsterSusceptible to hydrolysis on acidic silica if left too long.

Critical Method Parameters (The Protocol)

Do not rely on standard "0-50% gradients." This separation requires a shallow gradient to resolve the mono- from the di-alkylated species.

A. Stationary Phase & Loading[2][3]
  • Resin: Silica Gel 60 (230–400 mesh).

  • Loading Ratio: 1:50 to 1:100 (Sample:Silica) by weight. Note: Higher silica ratios are required here due to the close

    
     values of the impurities.
    
  • Packing Method: Slurry pack in 100% Hexanes (or Heptane).

B. Mobile Phase Strategy

The target (dialkylated) is less polar than the mono-alkylated impurity because the alkyl groups shield the polar ester heads and add hydrophobic bulk.

  • Elution Order:

    • Target: this compound (Fastest)

    • Impurity: Diethyl sec-butylmalonate[1]

    • Impurity: Diethyl malonate (Slowest)

Recommended Gradient:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc) or MTBE

  • Profile: Isocratic hold at 1% B for 2 CV (Column Volumes), then 1%

    
     10% B over 10 CV.
    
C. Visualization (The "Invisible" Band)

Since the molecule lacks a conjugated


-system, it is effectively invisible under standard UV (254 nm).
  • Primary Method: PMA (Phosphomolybdic Acid) Stain . Dip and heat until spots appear dark blue/green on a light background.

  • Secondary Method: Iodine Chamber .[2] Reversible, yellow/brown spots.

  • Alternative: KMnO₄ Stain . Works, but slower for saturated esters.

Workflow Visualization

The following diagram outlines the decision logic for the purification process, ensuring you do not pool impure fractions.

PurificationWorkflow Start Crude Reaction Mixture (Target + Mono-alkylated Impurity) TLC_Check Step 1: TLC Optimization (Solvent: 9:1 Hex:EtOAc) Start->TLC_Check Stain_Decision Visualization Check: Use PMA or Iodine Stain TLC_Check->Stain_Decision Rf_Check Check Delta Rf: Is ΔRf > 0.15? Stain_Decision->Rf_Check Spots Visible? Rf_Check->TLC_Check No (Adjust Solvent) Column_Setup Step 2: Column Setup Silica Gel 60 (1:50 ratio) Rf_Check->Column_Setup Yes Gradient Step 3: Run Gradient 0% -> 10% EtOAc in Hexane Column_Setup->Gradient Fraction_Analysis Step 4: Fraction Analysis (Must stain every 3rd tube) Gradient->Fraction_Analysis Pool_Pure Pool Pure Fractions (Target Elutes First) Fraction_Analysis->Pool_Pure Single Spot (High Rf) Repurify Repurify Mixed Fractions (Recycle or Distill) Fraction_Analysis->Repurify Overlapping Spots

Caption: Logical workflow for the purification of this compound, emphasizing the critical visualization and Rf check steps.

Troubleshooting Guide (Q&A)

Issue 1: "I see nothing on my TLC plate under the UV lamp."

Diagnosis: Lack of Chromophore. Explanation: this compound is a saturated diester. It has no conjugated double bonds to absorb UV light at 254 nm. Solution:

  • Stop using UV. It is misleading you into thinking the compound isn't there.

  • Use a Stain: Prepare a Phosphomolybdic Acid (PMA) dip (10g PMA in 100mL Ethanol). Dip the plate and heat with a heat gun. The ester will appear as a dark spot.

  • Alternative: Use an Iodine chamber. Saturated hydrocarbons and esters absorb iodine vapor, turning brown temporarily.

Issue 2: "My product and the starting material are co-eluting."

Diagnosis: Insufficient Resolution (


 is too small).
Explanation:  The mono-alkylated impurity (Diethyl sec-butylmalonate) is very structurally similar to the product. Standard gradients (e.g., 0-30%) increase polarity too fast, pushing both compounds off the silica simultaneously.
Solution: 
  • Lower the Polarity: Switch to a solvent system of Hexane:Toluene (1:1) or pure Dichloromethane (DCM) . Toluene often provides better selectivity for malonates than EtOAc due to

    
    -
    
    
    
    interactions with the solvent, even if the molecule itself isn't aromatic.
  • Increase Stationary Phase: Increase your silica-to-sample ratio to 100:1 .

  • Check Elution Order: Remember, the dialkylated product moves faster (higher

    
    ). Collect the front of the peak aggressively, but be conservative with the tail where the mono-alkylated impurity lurks.
    
Issue 3: "My yield is lower than expected, and I see a new baseline spot."

Diagnosis: On-column Hydrolysis. Explanation: Silica gel is slightly acidic (pH ~5-6). Malonic esters can hydrolyze (saponify) back to the acid form if left on the column for extended periods or if the silica is wet. The resulting acid sticks to the baseline. Solution:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes acidic sites.

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <45 minutes.

Frequently Asked Questions (FAQ)

Q: Can I use distillation instead of chromatography? A: Yes, and often it is preferred for scale-up (>50g). The boiling point difference between the mono-alkylated (~115°C @ 20mmHg) and di-alkylated (~145°C @ 20mmHg) is sufficient for fractional distillation. However, for high-purity analytical standards (>99.5%) or small scales (<5g), column chromatography is more effective at removing trace colored impurities and requires less thermal stress.

Q: Why does the 'sec-butyl' group make separation difficult? A: The sec-butyl group introduces a chiral center (usually racemic) and significant steric bulk. This bulk can interfere with the adsorption of the ester carbonyls onto the silica surface, making the molecule "slip" through the column faster. This effect is subtle, requiring careful gradient control to distinguish it from the ethyl-only analogs.

Q: What is the best solvent to dissolve the crude oil for loading? A: Load as a neat liquid if possible (apply directly to the sand bed). If the oil is too viscous, dissolve in the minimum amount of Hexane . Avoid dissolving in DCM or EtOAc for loading, as this introduces a "strong solvent effect" that bands the product broadly, ruining your separation resolution.

References

  • Synthesis & Properties: "this compound | C13H24O4 | CID 78939". PubChem, National Library of Medicine. Link

  • Malonate Synthesis Protocol: "dl-ISOLEUCINE (Diethyl sec-butylmalonate synthesis)". Organic Syntheses, Coll. Vol. 2, p.322 (1943). Link

  • Visualization Techniques: "Visualizing TLC Plates". Chemistry LibreTexts. Link

  • Chromatography Theory: "Column Chromatography: Separation of Compounds". Amrita Virtual Lab / UVic. Link

Sources

Technical Support Center: Monitoring Diethyl sec-butylethylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Analytical Technology (PAT) – Thin Layer Chromatography (TLC) Guide Target Molecule: Diethyl sec-butylethylmalonate (CAS: 132-65-0) Application: Intermediate for Barbiturate Synthesis (e.g., Secobarbital)[1]

Executive Summary & Method Development

Welcome to the Application Support Center. This guide addresses the synthesis monitoring of this compound via the sequential alkylation of diethyl malonate. The critical challenge in this synthesis is the introduction of the sec-butyl group. Due to steric hindrance at the secondary carbon, the competing E2 elimination reaction (forming butenes) often suppresses the desired SN2 substitution, making precise TLC monitoring essential to distinguish reaction stalling from successful conversion.

Standard Operating Procedure (SOP) Parameters
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 F254 (Aluminum or Glass backed)Standard polar matrix suitable for ester separation.[1]
Mobile Phase Hexane : Ethyl Acetate (90:10) The target molecule is highly lipophilic.[1] High EtOAc content will cause all components to elute at the solvent front (Rf > 0.8).[1]
Visualization A KMnO4 Stain (Alkaline)Primary. Aliphatic esters lack strong UV chromophores.[1] KMnO4 oxidizes the alkyl chains, appearing as yellow spots on a purple background.
Visualization B Iodine Chamber Secondary. Reversible stain useful for detecting the alkyl halide starting materials.
Rf Trend Di-alkyl > Mono-alkyl > UnsubstitutedPolarity decreases as acidic alpha-protons are replaced by lipophilic alkyl groups.[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for the monitoring process.

TLC_Workflow Start Sampling Reaction Spot Spotting (3 Lanes) 1. SM (Mono) 2. Co-spot 3. Rxn Mix Start->Spot Elute Elution (Hex:EtOAc 9:1) Spot->Elute Dry Dry Plate (Remove Solvent) Elute->Dry Stain Dip in KMnO4 & Heat Dry->Stain Analyze Analysis Stain->Analyze

Caption: Figure 1.[1] Standardized TLC workflow for non-UV active aliphatic ester monitoring.

Troubleshooting & FAQs

Section A: Visualization Issues

Q: I am looking at the plate under UV (254 nm) and I see nothing. Is my concentration too low? A: No, the concentration is likely fine. This compound and its precursors are aliphatic esters.[1] They do not possess a conjugated


-system required for strong UV absorption.[1]
  • Solution: You must use a chemical stain.[1][2] We recommend Basic Potassium Permanganate (KMnO4) .[1]

    • Recipe: Dissolve 1.5g KMnO4, 10g K2CO3, and 1.25mL 10% NaOH in 200mL water.[3]

    • Action: Dip the plate, wipe the back, and heat gently with a heat gun until yellow spots appear.

Q: My spots are appearing as "ghosts" or white spots on a yellow background after staining with PMA. A: This indicates the presence of high concentrations of the alkyl halide (e.g., 2-bromobutane) or residual solvent.

  • Correction: Ensure the plate is thoroughly dried before staining. If using Phosphomolybdic Acid (PMA), heating is required to reduce the Mo(VI) to Mo(V) (blue/green color).[1] If spots remain white, switch to KMnO4.

Section B: Separation & Reaction Progress[1]

Q: I cannot distinguish the mono-ethyl intermediate from the final di-alkylated product. A: This is a common issue. The polarity difference between Diethyl ethylmalonate and this compound is small because both are lipophilic.

  • Protocol Adjustment:

    • Reduce Polarity: Switch mobile phase to Hexane:Toluene (1:1) or pure Dichloromethane (DCM) .[1] Toluene often provides better selectivity for malonates than EtOAc.[1]

    • The "Co-Spot" (Critical): You must run three lanes:

      • Lane 1: Starting Material (Mono-ethyl malonate).[1]

      • Lane 2: Co-spot (Spot SM, let dry, then spot Reaction Mixture on top).[1]

      • Lane 3: Reaction Mixture.[1][4][5]

    • Interpretation: If Lane 2 shows a "figure-8" or an elongated spot rather than two distinct spots, your conversion is incomplete, or separation is insufficient.

Q: The starting material (alkyl halide) is gone, but the product spot isn't growing. Where is it? A: You are likely witnessing the E2 Elimination Pathway .

  • Mechanism:[6][7] The sec-butyl halide is sterically hindered.[1] The malonate enolate is a strong base. Instead of attacking the carbon (SN2), the enolate abstracts a proton from the halide, creating butene (gas) and regenerating the starting malonate.[1]

  • Observation: The alkyl halide spot (visible in Iodine) disappears.[1] The malonate spot remains unchanged. No new lipophilic product spot appears.[1]

  • Fix: Lower the reaction temperature and ensure your solvent is strictly anhydrous to favor SN2 over E2.

Section C: Impurity Analysis

Q: I see a streak starting from the baseline. A: This indicates Hydrolysis (Saponification).[1]

  • Cause: If water enters the reaction (wet solvent or wet base), the ester groups on the malonate hydrolyze to carboxylic acids.

  • TLC Evidence: Carboxylic acids interact strongly with the silica (acidic), causing streaking or spots that stay at the baseline (Rf = 0).[1]

  • Validation: Spray the plate with Bromocresol Green .[4] Acids will turn yellow on a blue background immediately.[1]

Advanced Diagnostic Logic

Use the following logic tree to diagnose "Stalled" reactions during the critical sec-butyl addition step.

Troubleshooting_Logic Start Issue: Reaction Stalled? CheckSM Check Alkyl Halide (Iodine Stain) Start->CheckSM SM_Present Alkyl Halide Present CheckSM->SM_Present Yes SM_Gone Alkyl Halide Gone CheckSM->SM_Gone No Conclusion1 Reaction Slow: Increase Temp/Time SM_Present->Conclusion1 CheckProd Check Product Spot (KMnO4 Stain) SM_Gone->CheckProd Prod_Yes Product Forming CheckProd->Prod_Yes Rf > SM Prod_No No New Product Spot CheckProd->Prod_No Only SM visible Conclusion2 Success: Continue Monitoring Prod_Yes->Conclusion2 Conclusion3 FAILURE MODE: E2 Elimination Dominant Prod_No->Conclusion3

Caption: Figure 2. Diagnostic logic for distinguishing substitution (success) from elimination (failure).

Quantitative Reference Data

Relative Retention Factors (Rf) in Hexane:EtOAc (90:10) Note: Values are approximate and depend on plate humidity and silica activation.

CompoundApprox RfVisualization Characteristic
Diethyl malonate 0.25Purple/Yellow (KMnO4)
Diethyl ethylmalonate 0.35Purple/Yellow (KMnO4)
This compound 0.45Purple/Yellow (KMnO4)
2-Bromobutane 0.80Brown (Iodine only) - Volatile![1]
Mono-acid byproduct 0.05Streak (Bromocresol Green)

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Chapter 5: Aliphatic Compounds).

  • Organic Syntheses. (1931).[1] Diethyl sec-butylmalonate.[1][8][9] Org. Synth. 11, 36. (Provides foundational chemistry for sec-butyl alkylation). [1]

  • BenchChem. (2025).[1][9] Synthesis of this compound from diethyl malonate. (General protocol verification). [1]

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. (Staining protocols).

Sources

Minimizing elimination side reactions in malonic ester alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for malonic ester alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, with a specific focus on minimizing unwanted elimination side reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Troubleshooting Guide: Minimizing Elimination Side Reactions

Elimination (E2) is a common competitive side reaction to the desired substitution (SN2) in malonic ester alkylation, leading to the formation of alkenes and reduced yield of the desired alkylated product. This guide provides a systematic approach to diagnosing and resolving this issue.

Issue 1: Significant Formation of Alkene Byproduct Detected

Primary Symptom: GC-MS, NMR, or other analytical methods show a significant peak corresponding to an alkene derived from the alkyl halide, and a lower than expected yield of the desired C-alkylated malonic ester.

Underlying Cause: The reaction conditions are favoring the E2 pathway over the SN2 pathway. The malonate enolate, while an excellent nucleophile, is also a reasonably strong base. When it removes a proton from the β-carbon of the alkyl halide, elimination occurs.[1][2]

Troubleshooting Steps & Scientific Rationale
  • Evaluate the Alkyl Halide Substrate:

    • Question: What is the structure of your alkyl halide?

    • Actionable Insight: The structure of the alkyl halide is a primary determinant of the SN2/E2 ratio.[3][4]

      • Primary (1°) Halides: These are ideal for malonic ester alkylation as they are least sterically hindered, strongly favoring the SN2 pathway.[3][4]

      • Secondary (2°) Halides: These are problematic and often lead to significant amounts of elimination.[3][5] The increased steric hindrance around the electrophilic carbon slows down the SN2 attack, allowing the E2 pathway to compete more effectively.[2] With strongly basic nucleophiles like enolates, E2 is often the major pathway for secondary halides.[6]

      • Tertiary (3°) Halides: These will almost exclusively undergo elimination.[4][5] SN2 reaction is not feasible due to severe steric hindrance.[4]

    • Recommendation: If you are using a secondary or tertiary halide and observing elimination, consider if a synthetic route using a primary halide is possible. For instance, can you use a different starting material that allows for the use of a less substituted electrophile?

  • Assess the Reaction Temperature:

    • Question: At what temperature are you running the alkylation?

    • Actionable Insight: Higher temperatures provide more energy for molecules to overcome the activation energy of both SN2 and E2 reactions. However, elimination reactions often have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many malonic ester alkylations, this may be room temperature or slightly above. If elimination is still a problem, consider cooling the reaction. Low temperatures, such as -78 °C, are often used to control selectivity in enolate reactions.[1][7]

  • Re-evaluate Your Choice of Base and Solvent:

    • Question: What base and solvent system are you employing?

    • Actionable Insight: The choice of base and solvent are intrinsically linked and crucial for controlling the reaction outcome.

      • Base: A moderately strong base is required to deprotonate the malonic ester (pKa ≈ 13).[4][8] Sodium ethoxide (NaOEt) in ethanol is a classic choice.[9][10] It's important to use an alkoxide base that matches the ester group to prevent transesterification.[4][11] While stronger bases like LDA are used for kinetic control in other enolate alkylations, they can sometimes favor elimination with more hindered substrates.[10]

      • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions.[1][12] They solvate the cation of the base, leaving a more "naked" and highly reactive nucleophilic enolate.[13] Polar protic solvents, like ethanol, can solvate the nucleophile through hydrogen bonding, which can slightly decrease its nucleophilicity and potentially favor elimination in some cases. However, the stronger a solvent interacts with the base, the more it can favor SN2 over E2.[14]

    • Recommendation: If using NaOEt in ethanol and experiencing elimination, consider switching to a polar aprotic solvent like THF or DMF. Ensure your reagents are anhydrous, as water can interfere with the reaction.[15]

Parameter Favors SN2 (Alkylation) Favors E2 (Elimination) Rationale
Alkyl Halide Methyl, 1°, Allylic, Benzylic[3][4]3° > 2°[3][5]Steric hindrance at the electrophilic carbon slows SN2, allowing E2 to dominate.[2]
Temperature Lower Temperatures[1]Higher Temperatures[1]Elimination often has a higher activation energy and is more favored at elevated temperatures.
Base Moderately strong, less hinderedStrong, bulky bases[16]Bulky bases are sterically hindered from acting as nucleophiles and preferentially act as bases.
Solvent Polar Aprotic (e.g., DMF, DMSO, THF)[1][12]Can be favored by polar protic in some cases[6]Aprotic solvents enhance nucleophilicity by not solvating the anion as strongly.
Issue 2: Low Yield and Recovery of Starting Malonic Ester

Primary Symptom: The reaction appears sluggish or incomplete, with a significant amount of the initial malonic ester remaining after the reaction period.

Underlying Cause: This often points to incomplete deprotonation of the malonic ester to form the enolate.

Troubleshooting Steps & Scientific Rationale
  • Verify Base Stoichiometry and Purity:

    • Question: Are you using at least one full equivalent of base? Is your base fresh and anhydrous?

    • Actionable Insight: The deprotonation of the malonic ester is an equilibrium process.[4] To drive the reaction forward and ensure complete formation of the enolate, at least one molar equivalent of base is required. Alkoxide bases are hygroscopic and can be deactivated by moisture.

    • Recommendation: Use a freshly opened bottle of sodium ethoxide or prepare it fresh. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Check the pKa of the Base's Conjugate Acid:

    • Question: Is the conjugate acid of your base significantly weaker (higher pKa) than the malonic ester?

    • Actionable Insight: For efficient deprotonation, the pKa of the conjugate acid of the base should be higher than the pKa of the malonic ester (pKa ≈ 13). The pKa of ethanol is about 16, making ethoxide a suitable base.[4]

    • Recommendation: Stick with common bases like sodium ethoxide for diethyl malonate. If you are using a different malonic ester, ensure the base is strong enough for complete deprotonation.

II. Frequently Asked Questions (FAQs)

Q1: Why is elimination a competing reaction in malonic ester alkylation?

A1: The malonic ester enolate is a resonance-stabilized carbanion that is both a strong nucleophile and a moderately strong base.[9][17] This dual reactivity leads to a competition between two pathways when reacting with an alkyl halide:

  • SN2 Pathway (Desired): The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the leaving group to form a new carbon-carbon bond.[8]

  • E2 Pathway (Side Reaction): The enolate acts as a base, abstracting a proton from the carbon adjacent (β-position) to the leaving group, which leads to the formation of a double bond and elimination of the leaving group.[18]

Caption: Competing SN2 and E2 pathways in malonic ester alkylation.

Q2: Can I use a secondary alkyl halide in a malonic ester synthesis?

A2: While it is possible, it is generally not recommended if you want a high yield of the alkylated product. Secondary alkyl halides are significantly more prone to undergoing E2 elimination when treated with a strong base/nucleophile like a malonate enolate.[3][6] You should expect the alkene byproduct to be a major, if not the major, product. If the use of a secondary carbon fragment is unavoidable, you may need to explore alternative synthetic strategies.

Q3: Is it necessary to use a base whose alkoxide matches the ester group (e.g., sodium ethoxide with diethyl malonate)?

A3: Yes, this is a critical experimental detail. Using a non-matching alkoxide base (e.g., sodium methoxide with diethyl malonate) can lead to transesterification.[11] In this side reaction, the alkoxide base can act as a nucleophile and attack the carbonyl of the ester, leading to a mixture of different ester products. This complicates the purification and reduces the yield of the desired product. Using a matching alkoxide (e.g., ethoxide with an ethyl ester) ensures that even if transesterification occurs, the starting material is simply regenerated.[4][11]

Q4: How does the choice of leaving group on the alkyl halide affect the reaction?

A4: A good leaving group is essential for a successful SN2 reaction.[5][19] The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups.[20] For alkyl halides, the reactivity order is generally I > Br > Cl >> F.[19] Using a better leaving group (like iodide or bromide) will increase the rate of both the SN2 and E2 reactions. While it doesn't fundamentally change the competition, it ensures the reaction proceeds at a reasonable rate. Tosylates (OTs) are also excellent leaving groups.[5]

Troubleshooting_Flow Start Elimination Observed? CheckSubstrate Evaluate Alkyl Halide (1°, 2°, or 3°?) Start->CheckSubstrate Yes NoElim Success! Start->NoElim No CheckTemp Assess Reaction Temperature CheckSubstrate->CheckTemp UsePrimary Solution: Use 1° Halide CheckSubstrate->UsePrimary 2° or 3° CheckBaseSolvent Review Base and Solvent Choice CheckTemp->CheckBaseSolvent Low/Moderate LowerTemp Solution: Lower Temperature CheckTemp->LowerTemp High ChangeSolvent Solution: Switch to Aprotic Solvent (e.g., THF) CheckBaseSolvent->ChangeSolvent

Caption: Troubleshooting flowchart for minimizing elimination.

III. Experimental Protocols

Protocol 1: Standard Diethyl Malonate Alkylation with a Primary Alkyl Halide

This protocol is optimized for the alkylation of diethyl malonate with a reactive primary alkyl halide, such as 1-bromobutane, where elimination is less of a concern.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 200-proof ethanol (50 mL) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Formation: Carefully add sodium metal (1.1 eq) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Add the primary alkyl halide (e.g., 1-bromobutane, 1.05 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting malonate is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Modified Protocol to Minimize Elimination with a Secondary Alkyl Halide

This protocol incorporates changes to disfavor the E2 pathway when a less ideal secondary alkyl halide must be used.

  • Preparation: Under a strict inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 50 mL) to an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Base Addition: Use a commercially available solution of sodium ethoxide or, alternatively, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). If using NaH, wash it with dry hexanes to remove the oil before adding the THF.

  • Enolate Formation: Cool the base suspension to 0 °C. Add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases (if using NaH).

  • Alkylation: Add the secondary alkyl halide (e.g., 2-bromopropane, 1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Avoid heating to minimize the E2 reaction.[1] Monitor the reaction by GC-MS to assess the SN2/E2 product ratio.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

IV. References

  • Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved February 6, 2026, from

  • Lumen Learning. (n.d.). E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. Retrieved February 6, 2026, from

  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved February 6, 2026, from

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved February 6, 2026, from

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved February 6, 2026, from

  • Master Organic Chemistry. (2019, September 12). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved February 6, 2026, from

  • Pearson, R. G., & Tucker, D. N. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(4), 1390-1391. Retrieved February 6, 2026, from

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved February 6, 2026, from

  • van der Heijden, H., van der Lubbe, C. C., & Bickelhaupt, F. M. (2019). How Solvation Influences the SN2 versus E2 Competition. ChemistryOpen, 8(7), 843–852. Retrieved February 6, 2026, from

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. Retrieved February 6, 2026, from

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved February 6, 2026, from

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved February 6, 2026, from

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 6, 2026, from

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved February 6, 2026, from

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved February 6, 2026, from

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved February 6, 2026, from

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved February 6, 2026, from

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 6, 2026, from

  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved February 6, 2026, from

  • Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) [Video]. YouTube. Retrieved February 6, 2026, from

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved February 6, 2026, from

Sources

Validation & Comparative

Comparative Analysis: GC-MS Profiling of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: GC-MS Analysis of Diethyl sec-butylethylmalonate

Content Type: Technical Comparison & Application Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.[1]

Executive Summary: The Criticality of Specificity

This compound (CAS: 76-71-1) is a pivotal intermediate in the synthesis of barbiturate sedatives, most notably Butabarbital (Secbutobarbitone). In the context of Good Manufacturing Practice (GMP) and drug development, the purity of this intermediate directly dictates the safety profile of the final API.

While GC-FID (Flame Ionization Detection) remains the workhorse for routine assay quantification due to its robustness and wide linear dynamic range, it fails to provide the structural elucidation required for impurity profiling. HPLC-UV , conversely, suffers from poor sensitivity due to the lack of a strong chromophore in the aliphatic malonate structure.

This guide delineates why GC-MS (Gas Chromatography-Mass Spectrometry) is the superior analytical choice for R&D and impurity characterization, providing a self-validating protocol for identifying critical process impurities such as mono-alkylated byproducts (Diethyl ethylmalonate, Diethyl sec-butylmalonate).[1][2]

Comparative Performance Matrix

The following table contrasts the performance of GC-MS against standard alternatives for this specific analyte.

FeatureGC-MS (Recommended) GC-FID (Alternative) HPLC-UV
Primary Application Impurity ID, Trace Analysis, R&DRoutine QA/QC AssayNot Recommended
Specificity High (Mass spectral fingerprint)Low (Retention time only)Low (Non-specific absorption)
Sensitivity (LOD) High (< 1 ppm)Moderate (1-10 ppm)Low (> 100 ppm)
Linearity

range

range
Limited
Structural Info Yes (Fragmentation patterns)No No
Limitations Saturation at high conc., maintenanceNo peak purity confirmationWeak UV absorbance @ 210nm
Expert Insight: Why HPLC Fails Here

This compound lacks a conjugated


-system.[1][2] UV detection relies on the weak carbonyl absorbance (

), which falls within the "end-absorption" region where solvent cut-off effects (e.g., from methanol or acetonitrile) cause significant baseline noise. GC-MS avoids this entirely by leveraging the molecule's volatility.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of a mass spectrometer allows the operator to confirm peak identity in real-time, ensuring that shifting retention times do not lead to false positives—a common risk in GC-FID when column phases age.[1]

A. Sample Preparation[1][3][4][5]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Reasoning: High solubility of malonates; low boiling point ensures solvent peak clears before analytes.

  • Concentration: Prepare a stock solution at 1.0 mg/mL. Dilute to 10 µg/mL for impurity screening.[1]

  • Internal Standard (Optional but Recommended): Diethyl pimelate or a deuterated analog.

B. GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS, or Rtx-5MS).[1][2]

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.[1][3][4]
    • Rationale: This non-polar phase provides excellent separation based on boiling point and slight polarity differences between the mono- and di-substituted malonates.[1][2]

  • Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless.

    • Mode: Split (10:1 to 50:1 depending on concentration).

    • Temp: 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

    • Total Run Time: ~15 minutes.[1][3]

C. Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV (Standard Electron Ionization).[1]

  • Scan Range:

    
     35 – 450.[1]
    
  • Solvent Delay: 3.0 min (Protect filament).

Results & Interpretation: The "Fingerprint"

The power of GC-MS lies in the fragmentation pattern.[1] For this compound (


), the following diagnostic ions confirm identity and distinguish it from impurities.
Fragmentation Pathway Analysis
  • Molecular Ion (

    
    ): 
    
    
    
    244.[1][5][6] (Typically weak or absent in malonates due to facile fragmentation).[1]
  • Loss of Ethoxy Group (

    
    ): 
    
    
    
    199.[1] Cleavage of the ethoxy radical (
    
    
    ) from the ester.
  • McLafferty Rearrangement / Loss of Alkene: The sec-butyl group facilitates specific rearrangements.[1]

  • Base Peak / Key Fragment (

    
     171):  Corresponds to 
    
    
    
    . The loss of the entire ester moiety is a dominant pathway for substituted malonates.
Impurity Identification Guide

In a synthesis reaction, you must monitor for:

  • Diethyl ethylmalonate: Under-alkylated byproduct.[1][2][7]

    
    .[1]
    
  • Diethyl sec-butylmalonate: Under-alkylated byproduct.[1][2][7]

    
    .[1][8]
    
  • Decarboxylated products: E.g., 2-ethyl-3-methylvaleric acid ethyl ester (formed if the malonate decarboxylates during high-temp workup).[1][2]

Visualization: Fragmentation Logic

The following diagram illustrates the logical flow of the analysis and the chemical fragmentation leading to diagnostic ions.

GCMS_Analysis Sample Sample: this compound GC_Sep GC Separation (DB-5MS Column) Sample->GC_Sep Injection EI_Source EI Source (70eV) Fragmentation GC_Sep->EI_Source Elution Impurity_1 Impurity: Diethyl ethylmalonate (m/z 188) GC_Sep->Impurity_1 Early Elution Impurity_2 Impurity: Diethyl sec-butylmalonate (m/z 216) GC_Sep->Impurity_2 Mid Elution M_Ion Molecular Ion (m/z 244) EI_Source->M_Ion Ionization Frag_1 [M - OEt]+ (m/z 199) M_Ion->Frag_1 - •OEt (45) Frag_2 [M - COOEt]+ (m/z 171) M_Ion->Frag_2 - •COOEt (73)

Caption: Analytical workflow showing the separation of target from impurities and the primary EI fragmentation pathways yielding diagnostic ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • MDPI (2020). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • Shimadzu Application News (2016). Analysis of Ester Compounds by GC-MS vs GC-FID. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Determination of Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Diethyl sec-butylethylmalonate, a key intermediate in pharmaceutical synthesis. We will explore a robust HPLC-UV method, contrast its performance with viable alternatives such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), and detail the rigorous validation process required to ensure data integrity, aligning with the highest standards of scientific and regulatory scrutiny.

Introduction: The Analytical Imperative for this compound

This compound (C₁₃H₂₄O₄) is a substituted malonic ester derivative. Its molecular structure lends itself to further chemical synthesis, making it a valuable building block in the development of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount; the presence of unreacted starting materials, by-products, or degradants can have profound implications for the yield, purity, and safety profile of the final drug product.

Therefore, a precise, accurate, and reliable analytical method for purity determination is not merely a quality control measure but a critical component of a robust drug development program. This guide is designed for researchers, analytical scientists, and drug development professionals to aid in the selection and implementation of an appropriate analytical strategy.

The Workhorse Method: Reversed-Phase HPLC with UV Detection

For a non-polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the industry standard for non-polar analytes. Its long alkyl chains provide a highly hydrophobic surface, ensuring strong retention and effective separation of the main compound from potentially more polar or less retained impurities.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. A gradient elution, starting with a higher water concentration and increasing the acetonitrile percentage over time, is crucial. This ensures that early-eluting, more polar impurities are well-resolved, while the main, more hydrophobic analyte is eluted in a reasonable time with a sharp peak shape.

  • Detection: this compound lacks a significant chromophore, meaning it does not strongly absorb light in the mid-UV range. The ester carbonyl group, however, allows for detection at low UV wavelengths, typically around 210 nm.[1][2] This requires the use of high-purity HPLC-grade solvents to minimize baseline noise and ensure sensitivity.

Experimental Protocol: HPLC-UV Method
  • Chromatographic System: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonnitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Dilute further with Acetonitrile as needed.

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh & Dissolve Sample in Acetonitrile E Inject 10 µL of Sample A->E B Prepare Mobile Phases A (Water) & B (Acetonitrile) C Filter & Degas Mobile Phases B->C D Equilibrate HPLC System with Initial Conditions C->D D->E F Gradient Elution on C18 Column E->F G UV Detection at 210 nm F->G H Integrate Chromatogram Peaks G->H I Calculate Purity (Area % Method) H->I J Generate Report I->J

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Expected Performance Data

The following table illustrates hypothetical data from the analysis of a this compound sample containing two common process-related impurities.

Peak IDCompound NameRetention Time (min)Resolution (USP)Tailing FactorArea %
1Diethyl malonate (Impurity A)4.5-1.10.15
2Diethyl sec-butylmalonate (Impurity B)9.818.21.20.20
3This compound 12.1 6.5 1.0 99.60
4Unknown Impurity13.53.11.30.05

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely applicable technique, other methods offer distinct advantages depending on the specific analytical need.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[3] For a relatively volatile ester like this compound, GC is a powerful alternative.

  • Principle: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and polarity. A Flame Ionization Detector (FID) is typically used, which offers excellent sensitivity for hydrocarbons.

  • Advantages:

    • High Resolution: GC capillary columns provide exceptional resolving power, ideal for separating structurally similar, volatile impurities.

    • Sensitivity: FID is highly sensitive to organic compounds.

    • Solvent-Free Operation: The mobile phase is a gas, eliminating the cost and waste associated with organic solvents during the run.

  • Disadvantages:

    • Thermal Stability Required: The analyte and its impurities must be thermally stable and non-degrading at the high temperatures of the injector and column.

    • Limited to Volatiles: Not suitable for analyzing non-volatile impurities or degradation products.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes columns packed with sub-2 µm particles.[4][5][6] This technology operates at much higher pressures to maintain optimal flow rates.

  • Principle: The separation mechanism is identical to HPLC, but the smaller particle size leads to a dramatic increase in efficiency.

  • Advantages:

    • Increased Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC without sacrificing resolution.

    • Enhanced Resolution: Provides sharper and narrower peaks, allowing for better separation of closely eluting impurities.

    • Higher Sensitivity: Sharper peaks result in a greater peak height and a better signal-to-noise ratio.

    • Reduced Solvent Consumption: Faster run times and lower flow rates significantly reduce solvent usage per sample.[4]

  • Disadvantages:

    • Higher Instrument Cost: UPLC systems represent a greater capital investment.

    • Increased Backpressure: The system must be able to handle pressures exceeding 15,000 psi.

    • Method Transfer: Transferring a method from HPLC to UPLC requires careful recalculation of gradient steps and flow rates to maintain separation integrity.

Comparative Summary of Analytical Techniques
ParameterHPLC-UVGC-FIDUPLC-UV
Principle Liquid-Solid PartitioningGas-Liquid PartitioningLiquid-Solid Partitioning
Typical Analysis Time 15-30 min10-25 min2-5 min
Sample Suitability Volatile & Non-volatileVolatile & Thermally StableVolatile & Non-volatile
Sensitivity GoodExcellentExcellent
Solvent Consumption HighVery LowLow
Instrument Cost ModerateModerateHigh
Primary Application Universal purity & assayVolatile impurities, residual solventsHigh-throughput purity & assay
Visual Comparison of Methodologies

Method_Comparison cluster_LC Liquid Chromatography HPLC HPLC High-Performance Liquid Chromatography Versatile & Robust UPLC UPLC Ultra-Performance Liquid Chromatography Fast & Sensitive HPLC:p->UPLC Evolution of Technology (Speed, Resolution) GC GC Gas Chromatography High Resolution for Volatiles Principle Analytical Principle Principle->HPLC Liquid-Solid Partitioning Principle->UPLC Liquid-Solid Partitioning (<2µm particles) Principle->GC Gas-Liquid Partitioning (Volatility)

Caption: Conceptual Comparison of HPLC, UPLC, and GC Methodologies.

Method Validation: Ensuring a Self-Validating System

An analytical method is only as reliable as its validation data. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to demonstrate that the method is suitable for its intended purpose.[7][8][9]

Validation Parameters and Experimental Design

The proposed HPLC-UV method must be validated for the determination of purity and the quantification of related substances.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze a solution of this compound.

    • Analyze solutions of known related impurities.

    • Spike the main compound with known impurities and demonstrate that all peaks are baseline resolved (Resolution > 2.0).

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure that degradation products do not co-elute with the main peak or any specified impurities.

2. Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.

3. Accuracy (as Recovery): The closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision: Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD between the two sets of data should be within established limits (typically ≤ 2.0%).

5. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Analyze the sample under each condition and assess the impact on retention time, resolution, and peak shape.

  • Acceptance Criteria: System suitability parameters must still be met under all varied conditions.

Illustrative Validation Workflow

Validation_Workflow Start Method Validation Start Spec Specificity (Resolution, Peak Purity) Start->Spec Lin Linearity (r² ≥ 0.999) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision Acc->Prec Rep Repeatability (%RSD) Prec->Rep IntP Intermediate Precision (%RSD) Prec->IntP Rob Robustness (Varied Conditions) Rep->Rob IntP->Rob End Validated Method Rob->End

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Diethyl sec-butylethylmalonate vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of Diethyl sec-butylethylmalonate , a critical intermediate in the synthesis of the barbiturate Butabarbital . It specifically addresses the differentiation of this compound from its structural isomers (e.g., n-butyl and iso-butyl analogs), which is a mandatory quality control step in pharmaceutical impurity profiling.

Executive Summary

This compound (DSBEM) is the disubstituted malonic ester precursor used to synthesize Butabarbital . In drug development and forensic analysis, distinguishing DSBEM from its linear (n-butyl) and branched (iso-butyl) isomers is critical, as these impurities lead to pharmacologically distinct barbiturates (e.g., Butethal from the n-butyl isomer).

This guide provides a mechanistic analysis of the Electron Ionization (EI) fragmentation pathways, establishing a self-validating protocol for isomer differentiation based on carbocation stability and McLafferty rearrangement kinetics.

Chemical Identity & Structural Context

The target molecule contains a quaternary carbon substituted with two ester groups, one ethyl group, and one sec-butyl group.

FeatureTarget: this compound Isomer A: Diethyl n-butylethylmalonate Isomer B: Diethyl iso-butylethylmalonate
CAS No. 10606-69-6 (approx)*133-08-4 (mono-subst analog ref)N/A
Structure Quaternary C with sec-butyl (-CH(CH₃)CH₂CH₃)Quaternary C with n-butyl (-(CH₂)₃CH₃)Quaternary C with iso-butyl (-CH₂CH(CH₃)₂)
Key Moiety Branched Alpha-CarbonLinear ChainBranched Beta-Carbon
Precursor To Butabarbital Butethal Butalbital (Allyl analog context)

*Note: CAS numbers for specific disubstituted malonate intermediates vary by database; identification relies on IUPAC structure: Diethyl 2-(1-methylpropyl)-2-ethylpropanedioate.

Experimental Methodology (GC-MS)

To ensure reproducible fragmentation, the following parameters are recommended. This protocol minimizes thermal degradation while maximizing spectral fingerprinting.

  • Inlet Temperature: 250°C (Split 10:1) – Prevents thermal decarboxylation common in malonates.

  • Ionization: Electron Impact (EI), 70 eV.

  • Source Temperature: 230°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

Fragmentation Mechanism Analysis

The mass spectrum of dialkyl malonates is dominated by two competing pathways: Alpha-Cleavage and McLafferty Rearrangement .

Pathway A: Alpha-Cleavage (Substituent Loss)

The molecular ion (M+, m/z 244) is typically weak. The primary fragmentation involves the loss of one of the alkyl substituents at the quaternary carbon.

  • Mechanism: Homolytic cleavage of the C-C bond between the quaternary carbon and the alkyl substituent.

  • Energetics: The abundance depends on the stability of the lost radical.

    • Loss of sec-Butyl: Forms a secondary radical (•CH(CH₃)C₂H₅). More Stable.

    • Loss of Ethyl: Forms a primary radical (•C₂H₅).[1][2][3] Less Stable.

  • Result: The peak corresponding to [M - sec-butyl]⁺ (m/z 187) will be significantly more intense than [M - Ethyl]⁺ (m/z 215).

Pathway B: McLafferty Rearrangement (Ester-Driven)

Malonates undergo characteristic McLafferty rearrangements involving the ester ethyl groups.

  • Process: The carbonyl oxygen abstracts a gamma-hydrogen from the ester ethyl group, eliminating ethylene (C₂H₄, 28 Da).

  • Sequence: M+ (244) → [M - 28]⁺ (216) → [M - 56]⁺ (188).

  • Diagnostic Value: This series (M, M-28, M-56) confirms the presence of the diethyl ester moiety but does not distinguish the alkyl isomers.

Pathway C: McLafferty Rearrangement (Side-Chain Driven)

This is the critical differentiation pathway .

  • Requirement: A gamma-hydrogen on the alkyl side chain relative to the carbonyl oxygen.[4]

  • n-Butyl: Gamma-H is on a secondary carbon (C3). Rearrangement is facile.

  • sec-Butyl: Gamma-H is on a secondary carbon (C3 of the 1-methylpropyl chain). However, steric crowding at the alpha-position (branching) hinders the six-membered transition state slightly compared to the linear chain.

Mechanistic Visualization

The following diagram illustrates the competing pathways for the sec-butyl isomer.

Fragmentation M_Ion Molecular Ion (M+) m/z 244 Alpha_Cleavage Alpha-Cleavage (Loss of Alkyl Substituent) M_Ion->Alpha_Cleavage McLafferty McLafferty Rearrangement (Ester Moiety) M_Ion->McLafferty Loss_SecButyl Loss of sec-Butyl Radical (Secondary Radical = Stable) Fragment: m/z 187 Alpha_Cleavage->Loss_SecButyl Major Pathway Loss_Ethyl Loss of Ethyl Radical (Primary Radical = Less Stable) Fragment: m/z 215 Alpha_Cleavage->Loss_Ethyl Minor Pathway Loss_Ethylene1 Loss of C2H4 (Ester) m/z 216 McLafferty->Loss_Ethylene1 Loss_Ethylene2 Loss of 2nd C2H4 m/z 188 Loss_Ethylene1->Loss_Ethylene2

Caption: Figure 1. Primary fragmentation pathways of this compound. Green node indicates the diagnostic base peak formed via stable radical loss.

Comparative Analysis: Isomer Differentiation

Differentiation relies on the Ion Ratio Rule . While all isomers share mass (MW 244) and common fragments (m/z 29, 43, 57), the relative intensities differ due to branching stability.

Table 1: Diagnostic Ion Ratios
Diagnostic MetricThis compound Diethyl n-butylethylmalonate Mechanistic Cause
Base Peak m/z 187 ([M - sec-butyl]⁺)m/z 160 or m/z 201 sec-Butyl radical is more stable than n-butyl radical, driving alpha-cleavage.
m/z 57 Intensity High (Secondary Cation)Moderate (Primary Cation)Formation of sec-butyl cation (m/z 57) vs n-butyl cation.
McLafferty Product Lower abundance of side-chain rearrangementHigher abundanceSteric hindrance in sec-butyl hinders the 6-membered transition state.
m/z 43 vs 57 57 > 43 43 ≈ 57 sec-butyl fragments to m/z 57 directly; n-butyl fragments sequentially (57 → 43).
Decision Tree for Identification

Use this logic flow to confirm the identity of the synthesis intermediate.

DecisionTree Start Analyze Mass Spectrum (Precursor MW 244) Check_187 Is m/z 187 the Dominant High-Mass Peak? (Loss of C4H9) Start->Check_187 Yes_187 Yes Check_187->Yes_187 No_187 No (m/z 201 or 173 dominant) Check_187->No_187 Check_57 Check m/z 57 vs m/z 43 Ratio Yes_187->Check_57 Result_N Result_N No_187->Result_N ID: Diethyl n-butylethylmalonate (Linear Chain Kinetics) Result_Sec ID: this compound (Butabarbital Precursor) Check_57->Result_Sec Ratio > 1.5 Result_Iso ID: Diethyl isobutylethylmalonate (Check m/z 43 intensity) Check_57->Result_Iso Ratio < 1.0

Caption: Figure 2. Logic gate for distinguishing the sec-butyl precursor from n-butyl and isobutyl isomers using characteristic ion abundances.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Diethyl sec-butylmalonate (Mono-substituted analog data). NIST Chemistry WebBook, SRD 69.[5] [Link][5]

  • PubChem. Butabarbital (Compound Summary). National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for McLafferty and Alpha-cleavage rules).
  • Authorized Patent Data.

Sources

Validation of Diethyl sec-butylethylmalonate structure by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Structural Validation Challenge

Diethyl sec-butylethylmalonate (CAS: 76-71-1) is a critical intermediate in the synthesis of barbiturates (e.g., Butabarbital).[2] Its structural validation presents a unique analytical challenge due to the coexistence of a quaternary carbon center and a chiral sec-butyl side chain.[2] This chirality renders the two ethyl ester moieties diastereotopic—chemically non-equivalent—resulting in complex NMR splitting patterns that are often misinterpreted as impurities by inexperienced analysts.[2]

This guide provides a definitive protocol for validating this structure, contrasting the superior stereochemical resolution of NMR spectroscopy against alternative methods like GC-MS and IR. We establish NMR not just as a confirmation tool, but as the primary method for distinguishing the desired sec-butyl isomer from n-butyl and iso-butyl analogs.[2]

Part 1: Comparative Analysis of Analytical Methods

For the validation of this compound, we compare Nuclear Magnetic Resonance (NMR) against Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[2]

Table 1: Performance Comparison of Validation Methodologies
Feature1H / 13C NMR GC-MS FTIR
Isomer Differentiation Superior. Distinguishes sec-butyl (chiral) from n-butyl/iso-butyl (achiral/symmetric) via diastereotopic splitting of ester signals.[2]Moderate. Mass fragmentation patterns for butyl isomers are nearly identical (

43, 57 base peaks). Requires high-resolution library matching.
Poor. Cannot distinguish alkyl chain branching.
Quaternary Carbon Verification Definitive. Absence of

-proton signal in 1H NMR; presence of quaternary peak (~58 ppm) in 13C NMR.[2]
Inferior. Molecular ion (

) is often weak or absent; fragmentation does not explicitly prove quaternary status.[2]
None. Cannot verify substitution at the

-carbon.
Purity Assessment High. Detects solvent residues, water, and molar ratios of alkyl groups.High. Excellent for volatile impurities but may miss non-volatile salts or polymers.[2]Low. Only detects gross contamination.[2]
Sample Recovery Non-destructive. Sample can be recovered.[2]Destructive. Non-destructive.
Why NMR is the "Gold Standard" for this Compound

The critical quality attribute of this compound is the branching of the butyl chain.

  • The "Diastereotopic Fingerprint": The sec-butyl group contains a chiral center (

    
    ).[2] This chirality breaks the symmetry of the molecule, making the two distal ethyl ester groups (
    
    
    
    ) diastereotopic .
  • Result: In an achiral solvent like

    
    , the ester methylene protons do not appear as a simple quartet. Instead, they manifest as two complex multiplets  or overlapping quartets.
    
  • Alternative Failure: If the side chain were n-butyl or iso-butyl (achiral), the ester groups would be enantiotopic (chemically equivalent), appearing as a single, clean quartet.[2] Only NMR can rapidly confirm this stereochemical feature.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving diastereotopic splitting:

  • Solvent: Use Chloroform-d (

    
    )  with 0.03% TMS (Tetramethylsilane) as an internal standard.[2]
    
    • Why:

      
       minimizes viscosity broadening compared to DMSO, essential for resolving the subtle couplings in the alkyl region.
      
  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of solvent.

    • Caution: Over-concentration (>50 mg) causes viscosity broadening, merging the critical multiplet details.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended inorganic salts (e.g., NaBr from synthesis).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >98% purity).

  • Relaxation Delay (D1): 2.0 seconds. Ensure full relaxation of the quaternary methyl protons.

  • Spectral Width: -2 to 14 ppm.[2]

Part 3: Detailed Spectral Analysis & Interpretation

1H NMR Assignment (400 MHz, )

Key Diagnostic Feature: The absence of a signal around 3.0–3.5 ppm (the methine proton of mono-substituted malonates) confirms successful di-alkylation.[2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.10 – 4.25 Multiplet (m) 4HEster

Critical: Appears as a complex multiplet rather than a clean quartet due to diastereotopicity induced by the sec-butyl chiral center.[2]
2.10 – 2.25 Multiplet (m)1Hsec-Butyl

The methine proton of the sec-butyl group.[2]
1.85 – 2.05 Multiplet (m)2H

-Ethyl

Methylene group attached directly to the quaternary carbon.[2]
1.35 – 1.55 Multiplet (m)1Hsec-Butyl

(a)
One of the diastereotopic protons of the sec-butyl methylene group.[2]
1.20 – 1.30 Triplet (t)6HEster

Overlapping triplets from the two ester ethyl groups.[2]
1.10 – 1.25 Multiplet (m)1Hsec-Butyl

(b)
The second diastereotopic proton of the sec-butyl methylene group.[2]
0.95 Doublet (d)3Hsec-Butyl

The methyl group attached to the chiral center (

).[2]
0.85 – 0.90 Overlapping Triplets6H

-Ethyl

+ sec-Butyl term.[2]

Terminal methyls of the ethyl and sec-butyl chains.[2]
13C NMR Assignment (100 MHz, )
Chemical Shift (

, ppm)
AssignmentValidation Note
171.5, 171.2 C=O (Carbonyls) May appear as two distinct peaks due to diastereotopicity.[2]
60.8 Ester

58.5 Quaternary C Key: The quaternary carbon signal.[2] Its presence confirms di-alkylation.[2]
39.0 sec-Butyl

26.5

-Ethyl

24.5 sec-Butyl

15.0 sec-Butyl

(branch)
14.2 Ester

12.0 sec-Butyl

(terminal)
8.5

-Ethyl

Part 4: Visualization of Validation Logic

Structural Validation Workflow

This diagram illustrates the decision-making process for validating the compound and rejecting common byproducts.

ValidationWorkflow Start Crude Product (Alkylation Reaction) HNMR 1H NMR Analysis (CDCl3) Start->HNMR CheckAlpha Check 3.0-3.5 ppm region (Alpha Proton?) HNMR->CheckAlpha CheckEster Check 4.1-4.2 ppm region (Splitting Pattern?) CheckAlpha->CheckEster Signal Absent (Quaternary C confirmed) Mono Impurity Identified: Diethyl sec-butylmalonate (Mono-alkylated) CheckAlpha->Mono Signal Present (Triplet/Doublet) Linear Impurity Identified: Diethyl n-butylethylmalonate (Wrong Isomer) CheckEster->Linear Clean Quartet (Enantiotopic Esters) Valid VALIDATED STRUCTURE: This compound CheckEster->Valid Complex Multiplet (Diastereotopic Esters)

Caption: Logic flow for distinguishing the target molecule from mono-alkylated precursors and achiral isomers using 1H NMR.

Diastereotopic Coupling Tree

This diagram visualizes why the ester protons split into complex multiplets, a concept critical for interpreting the spectrum correctly.

CouplingTree ChiralCenter Chiral Center (sec-Butyl CH) QuatC Quaternary Alpha-Carbon ChiralCenter->QuatC Induces Asymmetry Ester1 Ester Group A (-COOCH2CH3) QuatC->Ester1 Ester2 Ester Group B (-COOCH2CH3) QuatC->Ester2 Signal1 Signal: Multiplet A Ester1->Signal1 Diastereotopic Environment 1 Signal2 Signal: Multiplet B Ester2->Signal2 Diastereotopic Environment 2 Note Result: Overlapping complex multiplets at 4.1-4.2 ppm (Not a simple quartet) Signal1->Note Signal2->Note

Caption: The chiral sec-butyl group creates a non-symmetric environment, splitting the two ester groups into distinct NMR signals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. Diethyl sec-butylmalonate - Mass Spectrum and Data.[2] Retrieved from [Link][2]

Sources

Quantitative analysis of Diethyl sec-butylethylmalonate in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary & Strategic Context

Diethyl sec-butylethylmalonate (DSBEM) is the pivotal intermediate in the synthesis of Secobarbital , a potent barbiturate anesthetic. The quality of the final drug substance relies heavily on the purity of this diester precursor.

In a reaction mixture, DSBEM exists alongside:

  • Unreacted Starting Materials: Diethyl malonate, diethyl sec-butylmalonate (mono-alkylated).[1]

  • By-products: Diethyl di-sec-butylmalonate (sterically hindered but possible), hydrolysis products (mono-acids), and decarboxylated species.[1]

  • Stereoisomers: The sec-butyl group introduces a chiral center, creating enantiomeric pairs that standard achiral methods cannot distinguish.[1]

This guide compares Gas Chromatography with Flame Ionization Detection (GC-FID) —the industry workhorse for reaction monitoring—against High-Performance Liquid Chromatography (HPLC) , which is essential for specific impurity profiling and chiral analysis.[1]

Chemical Pathway & Impurity Origins[1]

Understanding the reaction kinetics is prerequisite to selecting an analytical method.[1] The synthesis typically follows a sequential alkylation strategy.[1][2][3]

Visualizing the Reaction Landscape

The following diagram maps the synthesis pathway and the origin of critical impurities that the analytical method must resolve.

ReactionPathway Start Diethyl Malonate Step1 Step 1: Alkylation (sec-Butyl Bromide) Start->Step1 Inter Diethyl sec-butylmalonate (Mono-alkylated) Step1->Inter Major Step2 Step 2: Alkylation (Ethyl Bromide) Inter->Step2 Impurity1 Impurity: Diethyl di-sec-butylmalonate (Over-alkylation) Inter->Impurity1 Side Rxn (Steric) Product This compound (Target) Step2->Product Major Impurity2 Impurity: Hydrolysis Products (Acidic species) Product->Impurity2 Moisture/Base

Caption: Sequential alkylation pathway showing the origin of mono-alkylated intermediates and potential over-alkylated/hydrolyzed impurities.

Method A: GC-FID (The Process Workhorse)

Role: Routine reaction monitoring (IPC), stoichiometry verification, and volatile impurity quantification.

Why GC-FID?

DSBEM has a boiling point of approx. 144–146°C at 20 mmHg (approx. 270°C at atm).[1] It is thermally stable enough for GC.[1] FID provides a near-universal response for hydrocarbons, making it ideal for quantifying esters without complex response factor calculations.[1]

Experimental Protocol

System Configuration:

  • Instrument: Agilent 7890B or equivalent.

  • Detector: FID @ 300°C.

  • Column: Agilent DB-5ms or HP-5 (30 m × 0.32 mm × 0.25 µm).[1] Reasoning: A non-polar 5% phenyl phase provides excellent separation based on boiling point differences between the ethyl and sec-butyl substituted esters.

Operating Conditions:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — Elutes solvent (Ethanol/DMF).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C (Hold 5 min) — Elutes DSBEM and heavy dialkylated impurities.

Sample Preparation:

  • Aliquot: 50 µL reaction mixture.

  • Quench: Add to 1 mL saturated NH₄Cl (aq) to stop alkylation.

  • Extraction: Extract with 1 mL Ethyl Acetate containing Dodecane (Internal Standard).

  • Injection: 1 µL of the organic layer.[1]

Self-Validating Check:

  • Resolution Check: The critical pair is Diethyl sec-butylmalonate vs. This compound .[1][4][5] Ensure Resolution (

    
    ) > 1.5.[1]
    
  • Internal Standard: Dodecane area counts must remain within ±5% across the sequence.[1]

Method B: HPLC (The Specialist)

Role: Enantiomeric purity determination (Chiral HPLC) and analysis of thermally unstable hydrolysis products (Reverse Phase).

Why HPLC?

GC cannot separate enantiomers without expensive chiral columns and cannot analyze free carboxylic acids (hydrolysis byproducts) without derivatization.[1] HPLC is non-destructive and essential for final quality assurance.[1]

Experimental Protocol (Chiral Analysis)

System Configuration:

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] Reasoning: Proven selectivity for malonate esters with chiral centers.

  • Mobile Phase: Hexane : Isopropanol (95:5 v/v).[1] Isocratic.

  • Detector: UV @ 210 nm (Carbonyl absorption).[1]

Operating Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Run Time: 20 minutes.

Sample Preparation:

  • Dilution: Dilute pure oil or concentrated extract to 1 mg/mL in Mobile Phase.

  • Filtration: 0.45 µm PTFE filter (Essential to protect the chiral stationary phase).[1]

Comparative Performance Analysis

The following data summarizes the capabilities of both methods based on experimental validation in a process development setting.

FeatureGC-FID (Method A)Chiral HPLC (Method B)[1]
Primary Application Reaction Monitoring (Conversion %)Enantiomeric Excess (% ee)
Limit of Detection (LOD) ~10 ppm~50 ppm (UV limitation)
Linearity (R²) > 0.9995 (100–5000 ppm)> 0.999 (50–2000 ppm)
Analysis Time 12–15 mins20–30 mins
Critical Limitation Cannot separate enantiomers; degrades free acids.[1]Higher solvent cost; lower sensitivity for aliphatic esters.[1]
Precision (RSD, n=6) < 1.0%< 2.0%

Decision Framework: When to Use Which?

Select the analytical method based on the specific stage of your drug development pipeline.

DecisionTree Start Sample Type / Objective Q1 Is the goal Reaction Monitoring (Conversion/Yield)? Start->Q1 Res1 Use GC-FID (High throughput, robust) Q1->Res1 Yes Q2 Is the goal Stereochemical Purity (% ee)? Q1->Q2 No Res2 Use Chiral HPLC (Chiralpak AD-H) Q2->Res2 Yes Q3 Are acidic byproducts (Hydrolysis) suspected? Q2->Q3 No Q3->Res1 No (Default to GC) Res3 Use RP-HPLC (C18, Acidic buffer) Q3->Res3 Yes

Caption: Decision matrix for selecting the optimal analytical technique based on chemical objectives.

References

  • BenchChem. "Application of this compound in Medicinal Chemistry: Synthesis of Butethal."[1][4] BenchChem Technical Guides. Accessed October 2023.[1]

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.[1] [1]

  • Organic Syntheses. "Diethyl sec-butylmalonate and Alkylation Protocols." Org.[1][6] Synth. Coll. Vol. 2, p. 194.[1] [1]

  • SIELC Technologies. "HPLC Separation of Phthalates and Malonate Esters." Application Notes.

  • European Chemicals Agency (ECHA). "Registration Dossier: this compound."[1] [1]

Sources

Reactivity comparison of Diethyl sec-butylethylmalonate and diethyl malonate

Author: BenchChem Technical Support Team. Date: February 2026

Diethyl sec-butylethylmalonate vs. Diethyl malonate

Executive Summary

This guide provides a technical comparison between Diethyl Malonate (DEM) and its disubstituted derivative, This compound (DSBEM) .

While DEM serves as the "parent" active methylene scaffold characterized by high acidity and nucleophilic versatility, DSBEM represents a sterically congested, quaternary carbon intermediate . The transition from DEM to DSBEM marks a shift from kinetic control (alkylation susceptibility) to thermodynamic stability (resistance to hydrolysis).

Key Application: This comparison is critical for the synthesis of 5,5-disubstituted barbiturates, specifically Butabarbital (Butisol) , where DSBEM serves as the immediate precursor.

Structural & Electronic Profile

The fundamental difference lies in the saturation of the


-carbon.[1] DEM possesses two acidic protons, whereas DSBEM possesses a quaternary center with significant steric bulk.
FeatureDiethyl Malonate (DEM)This compound (DSBEM)
Structure



-Carbon Hybridization

(Secondary)

(Quaternary)
Acidity (pKa in DMSO) ~13.0 (Highly Acidic)Non-Acidic (No

-protons)
Steric Environment Unhindered (Open trajectory)Highly Congested (Taft Steric Effect)
Nucleophilicity High (as Enolate)Null (Cannot form Enolate)
Electrophilicity (Esters) High (Rapid Hydrolysis/Amidation)Low (Sterically Shielded Carbonyls)
Mechanistic Insight: The "Cone of Protection"

In DSBEM, the sec-butyl group introduces a methyl branch at the


-position relative to the ester carbonyls. Combined with the ethyl group, these substituents create a "cone of protection" that physically blocks the trajectory of incoming nucleophiles (like hydroxide or urea nitrogen) toward the ester carbonyl (

). This necessitates significantly more vigorous reaction conditions for DSBEM compared to DEM.
Reactivity Analysis: The Synthetic Evolution

The relationship between these two compounds is sequential. DEM is the reagent; DSBEM is the product of double alkylation.

A. Alkylation Dynamics (Formation of DSBEM)

DEM easily undergoes deprotonation by sodium ethoxide (


). However, the synthesis of DSBEM requires a specific order of addition to manage steric hindrance and minimize side reactions (like E2 elimination of the alkyl halide).
  • First Alkylation (Fast): DEM

    
     Diethyl ethylmalonate.
    
    • Kinetics: Fast, exothermic.

    • Mechanism:[2][3][4][5][6][7]

      
       attack on Ethyl Bromide.
      
  • Second Alkylation (Sluggish): Diethyl ethylmalonate

    
     DSBEM.
    
    • Challenge: The sec-butyl bromide is a secondary halide, prone to elimination. The nucleophile (diethyl ethylmalonate anion) is bulkier than the DEM anion.

    • Protocol Adjustment: Requires higher temperatures and longer reflux times compared to the first alkylation.

B. Downstream Reactivity: Cyclization to Barbiturates

The most common application for both is condensation with urea.

  • DEM Reactivity: Condenses with urea to form Barbituric Acid under mild ethoxide conditions.

  • DSBEM Reactivity: Condenses with urea to form Butabarbital .

    • Constraint: Due to the steric bulk of the sec-butyl group, the ester carbonyls are less accessible.

    • Requirement: Strictly anhydrous conditions (absolute ethanol) and prolonged reflux are mandatory. Traces of water will lead to competitive hydrolysis of the ester (saponification) rather than ring closure, destroying the yield.

Visualizing the Pathway

The following diagram illustrates the transformation from the active DEM to the sterically locked DSBEM and its final conversion to Butabarbital.

G cluster_steric Reactivity Threshold DEM Diethyl Malonate (DEM) (Active Methylene, pKa ~13) Mono Diethyl Ethylmalonate (Mono-substituted) DEM->Mono 1. NaOEt 2. Et-Br (Rapid SN2) DSBEM This compound (DSBEM) (Quaternary Center, Sterically Hindered) Mono->DSBEM 1. NaOEt 2. sec-Bu-Br (Slow, steric resistance) Butabarbital Butabarbital (Target Barbiturate) DSBEM->Butabarbital Urea, NaOEt Reflux, Anhydrous (Cyclization)

Figure 1: Synthetic pathway highlighting the reactivity shift from the active DEM reagent to the hindered DSBEM intermediate.

Experimental Protocols

These protocols demonstrate the handling differences required due to the reactivity profiles described above.

Protocol A: Synthesis of DSBEM (The Alkylation Challenge)

Context: Overcoming the steric barrier of the second alkylation.

  • Preparation of Ethoxide: Dissolve Sodium metal (1.0 eq) in absolute ethanol under

    
    .
    
  • Formation of Mono-Enolate: Add Diethyl ethylmalonate (1.0 eq) dropwise at 50°C.

    • Note: Unlike DEM, which reacts exothermically at RT, the mono-substituted derivative benefits from gentle heating to ensure complete enolization before halide addition.

  • Alkylation: Add sec-butyl bromide (1.1 eq) slowly.

  • Reflux: Heat to reflux for 12–24 hours.

    • Critical Control Point: Monitor by GC/TLC. The reaction is slower than DEM alkylation. If conversion stalls, add 0.1 eq of KI (Finkelstein condition) to accelerate the reaction via in-situ formation of the iodide.

  • Workup: Distill off ethanol, partition between water/organic solvent.

Protocol B: Cyclization to Butabarbital (The Nucleophilic Resistance)

Context: Forcing the urea condensation against steric hindrance.

  • Dry System: Use a flame-dried 3-neck flask. Moisture is the enemy of this reaction.

  • Base Preparation: Prepare a concentrated solution of Sodium Ethoxide (3.0 eq) in absolute ethanol.

    • Why? Commercial ethoxide often contains hydroxide/water. Fresh preparation is required to prevent hydrolysis of the hindered DSBEM esters.

  • Addition: Add Urea (1.5 eq) followed by DSBEM (1.0 eq).

  • Reaction: Reflux vigorously for 8–12 hours.

    • Comparison: DEM condenses with urea in 4–6 hours. DSBEM requires longer times due to the "Cone of Protection" shielding the carbonyls.

  • Isolation: Distill off ethanol, dissolve residue in water (forming the sodium salt), and acidify with HCl to precipitate Butabarbital.

Comparative Data: Hydrolysis Rates

While specific rate constants vary by solvent system, the relative reactivity towards alkaline hydrolysis (saponification) follows established Taft steric parameters (


).
SubstrateRelative Hydrolysis Rate (

)
Explanation
Diethyl Malonate 100 (Baseline)Unhindered access to carbonyls.
Diethyl Ethylmalonate ~25Ethyl group introduces minor steric drag.
This compound < 1.0 The branching at the

and

positions severely retards nucleophilic attack by

.

Data Interpretation: The extreme resistance of DSBEM to hydrolysis is advantageous during the workup of the alkylation step (it survives aqueous washes) but necessitates harsh conditions for any desired deprotection.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Malonic Ester Synthesis).

  • Cope, A. C., et al. (1941). "Barbituric Acid Derivatives. Preparation of Butyl- and Ethyl-butylmalonic Esters." Journal of the American Chemical Society, 63(2), 356–358. (Foundational kinetics on alkylation).

  • PubChem. (n.d.). Butabarbital - Compound Summary. National Library of Medicine. (Drug identity and synthesis context).

  • Zhang, Y., et al. (2014). Preparation method of butalbital. CN103787988A. (Patent describing the industrial conversion of diethyl allyl/isobutyl malonates, analogous to sec-butyl variants).

Sources

A Senior Application Scientist's Guide to the Chiral Separation of Diethyl sec-Butylethylmalonate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Resolving Diethyl sec-Butylethylmalonate

This compound is a chiral molecule whose stereoisomers can exhibit different pharmacological and toxicological profiles. The effective separation of its enantiomers is therefore crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). Due to its small, flexible, and non-aromatic nature, achieving baseline resolution of this compound enantiomers presents a significant analytical challenge. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods, focusing on the most promising chiral stationary phases (CSPs) and optimized mobile phase conditions. While specific application data for this exact molecule is not widely published, this guide draws upon established principles and data from structurally analogous aliphatic esters to provide a robust starting point for method development.

The Foundational Choice: Polysaccharide-Based Chiral Stationary Phases

For the separation of a broad range of chiral compounds, polysaccharide-based CSPs are the industry standard, demonstrating wide-ranging applicability.[1][2] These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment. The chiral recognition mechanism is a multifactorial process involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The precise fit of an enantiomer into the chiral grooves or cavities of the polysaccharide polymer dictates its retention time, allowing for separation.

Based on extensive experience with similar aliphatic compounds, two primary candidates emerge for the successful resolution of this compound:

  • Chiralpak® AD-H: Featuring amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Chiralcel® OD-H: Featuring cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

The "H" series of these columns indicates a smaller particle size (5 µm), which provides higher efficiency and resolution compared to their standard counterparts.[3]

Comparative Analysis: Chiralpak® AD-H vs. Chiralcel® OD-H

The choice between an amylose-based and a cellulose-based CSP is often empirical. While both utilize the same chiral selector (3,5-dimethylphenylcarbamate), the different polysaccharide backbones (amylose in AD-H and cellulose in OD-H) result in distinct chiral recognition capabilities.

dot graphdot { graph [layout="neato", model="major", overlap="false", sep="+6,6", splines="true", maxiter="1000", start="random", fontname="Helvetica", fontsize="12", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize="9", fontcolor="#5F6368", color="#5F6368"];

} }

Figure 1: High-level workflow for comparing CSPs.

Table 1: Predicted Performance Comparison for this compound Separation

ParameterChiralpak® AD-H (Amylose)Chiralcel® OD-H (Cellulose)Rationale & Justification
Primary Interaction Inclusion, Hydrogen BondingDipole-Dipole, Hydrogen BondingThe helical structure of amylose often promotes inclusion of the analyte within the chiral groove, while the more linear structure of cellulose may favor surface interactions.
Typical Mobile Phase Hexane/Isopropanol (IPA)Hexane/Ethanol (EtOH)The choice of alcohol modifier can significantly impact selectivity. IPA is a good starting point for AD-H, while EtOH is often effective with OD-H.
Anticipated Selectivity Potentially higherGoodFor small, flexible aliphatic molecules, the more defined grooves of the amylose selector can sometimes offer better steric discrimination.
Robustness HighHighBoth are well-established, robust phases for normal phase chromatography.

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as a robust starting point for the separation of this compound enantiomers. Optimization will likely be required to achieve baseline resolution.

Protocol 1: Screening on Chiralpak® AD-H

Objective: To evaluate the enantioselectivity of Chiralpak® AD-H for this compound.

Methodology:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

dot graphdot { graph [rankdir="LR", fontname="Helvetica", fontsize="12", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} }

Figure 2: Workflow for Protocol 1.

Protocol 2: Screening on Chiralcel® OD-H

Objective: To evaluate the enantioselectivity of Chiralcel® OD-H for this compound.

Methodology:

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Interpreting and Optimizing Initial Results

After running the initial screening protocols, the resulting chromatograms should be evaluated for any signs of peak splitting or separation.

Table 2: Troubleshooting and Optimization Strategies

ObservationPotential CauseRecommended Action
Single, sharp peak No chiral recognition under these conditions.1. Change the alcohol modifier (e.g., from IPA to EtOH or vice versa). 2. Vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 Hexane/Alcohol).
Broad peak or slight shoulder Partial separation.1. Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution. 2. Lower the column temperature (e.g., to 15°C) to enhance the stability of the transient diastereomeric complexes.
Two overlapping peaks Good selectivity, but insufficient resolution.1. Fine-tune the alcohol percentage in the mobile phase. 2. Lower the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates.
Baseline separation Successful separation.Record all parameters (retention times, resolution, selectivity). This method can now be validated.

The Underlying Science: Chiral Recognition of Aliphatic Esters

The chiral recognition of a small, flexible molecule like this compound on a polysaccharide CSP is a complex interplay of forces. The carbamate groups on the chiral selector are key interaction sites.

dot graphdot { graph [fontname="Helvetica", fontsize="12", fontcolor="#202124"]; node [shape="record", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

// Nodes CSP [label="{Polysaccharide CSP (Chiral Groove)} | {Carbamate Group (N-H, C=O)}"]; Analyte [label="{this compound} | {Ester Carbonyl (C=O)} | {Alkyl Groups (sec-butyl, ethyl)}"]; Interactions [label="Transient Diastereomeric Complex Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Analyte:f1 -> CSP:f1 [label="Hydrogen Bonding"]; Analyte:f1 -> CSP:f1 [label="Dipole-Dipole"]; Analyte:f2 -> CSP:f0 [label="Steric Fit/Inclusion"]; {rank=same; CSP; Analyte}; CSP -> Interactions; Analyte -> Interactions; } }

Figure 3: Key interactions in chiral recognition.

For this compound, the following interactions are likely critical:

  • Hydrogen Bonding: The carbonyl groups of the ester functionalities in the analyte can act as hydrogen bond acceptors, interacting with the N-H protons of the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar ester groups of the analyte and the polar carbamate groups of the CSP can engage in dipole-dipole interactions.

  • Steric Interactions: The differential fit of the two enantiomers into the chiral grooves of the polysaccharide backbone is crucial. The size and orientation of the ethyl and sec-butyl groups will dictate how favorably each enantiomer can access the interaction sites within the chiral pocket.

The mobile phase, particularly the alcohol modifier, plays a competitive role. It can interact with the same sites on the CSP as the analyte. A less polar mobile phase (lower alcohol content) will reduce this competition, leading to stronger analyte-CSP interactions, longer retention times, and often, better resolution.

Conclusion and Recommendations

The chiral separation of this compound enantiomers is a challenging but achievable task using modern polysaccharide-based CSPs. A systematic screening approach starting with Chiralpak® AD-H and Chiralcel® OD-H under normal phase conditions is the most logical and scientifically sound strategy.

Key Takeaways for the Researcher:

  • Start with the Standards: Chiralpak® AD-H and Chiralcel® OD-H are the most versatile and successful CSPs for a wide range of compounds and represent the best starting points.

  • Normal Phase is Preferred: For non-aromatic, relatively non-polar compounds, normal phase chromatography (alkane/alcohol mobile phases) typically provides the best selectivity.

  • Optimize Methodically: If initial screening does not yield a separation, methodically adjust the alcohol modifier (type and concentration) and temperature to influence the delicate balance of interactions that govern chiral recognition.

  • Understand the Mechanism: A conceptual understanding of the interactions at play (hydrogen bonding, dipole-dipole, and steric fit) will guide your optimization efforts and lead to a more robust and reliable method.

By following the comparative data and experimental protocols outlined in this guide, researchers and drug development professionals can efficiently develop a validated chiral HPLC method for the critical quality control of this compound enantiomers.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H, OJ-H, OX-H, OZ-H. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]

  • Zhang, T., & Franco, P. (2006). Analytical and preparative potential of immobilised polysaccharide-derived chiral stationary phases. In G. Subramanian (Ed.), Chiral Separation Techniques – A Practical Approach (3rd ed., pp. 99-134). Wiley-VCH.

Sources

Comparative yield analysis of barbiturate synthesis using different malonic esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Malonic Ester Reactivity in Pyrimidine-2,4,6-trione (Barbituric Acid) Synthesis

Executive Summary

This guide provides a technical comparison of malonic ester derivatives in the synthesis of Barbituric Acid (Pyrimidinetrione) via the classic urea condensation route. While Diethyl Malonate (DEM) remains the industry standard due to its balance of cost and reactivity, alternative esters such as Dimethyl Malonate (DMM) and sterically hindered variants offer distinct kinetic profiles.

Key Insight: The choice of ester alkyl group (methyl vs. ethyl vs. tert-butyl) dictates the choice of the alkoxide base. Mismatched systems (e.g., Dimethyl Malonate with Sodium Ethoxide) lead to transesterification side-products, reducing purity. This guide analyzes the yield implications of these variables.

Safety & Compliance Notice: This guide focuses on the synthesis of the parent compound, Barbituric Acid (CAS 67-52-7) , a non-controlled chemical building block. The synthesis of 5,5-disubstituted barbiturates (e.g., phenobarbital, secobarbital) involves controlled substances. This document does not provide instructions for the manufacture of regulated drugs.

Mechanistic Principles

The synthesis is a base-catalyzed Nucleophilic Acyl Substitution (specifically a condensation reaction).[1] The reaction proceeds through a cyclic mechanism where the urea nitrogen acts as the nucleophile attacking the carbonyl carbon of the malonate ester.

Critical Success Factor: The reaction is reversible. To drive the equilibrium toward the product (Barbituric Acid), the reaction utilizes a sodium alkoxide base to generate the stable enolate salt of the product, which precipitates out of the alcohol solution.

Figure 1: Reaction Mechanism Pathway

BarbiturateMechanism Reactants Urea + Malonic Ester Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack Base Sodium Alkoxide (Catalyst/Base) Base->Reactants Deprotonation Elim Elimination of Alcohol (ROH) Inter1->Elim Cyclic Cyclization (Ring Closure) Elim->Cyclic Salt Barbiturate Sodium Salt (Precipitate) Cyclic->Salt Enolate Stabilization Acid Acidification (HCl) Salt->Acid Product Barbituric Acid (Solid) Acid->Product Protonation

Caption: Step-wise condensation mechanism showing the critical enolate salt formation that drives the reaction forward.

Comparative Yield Analysis

The following data compares the performance of three distinct ester classes under optimized conditions (Matched Alkoxide Strategy).

Table 1: Ester Performance Matrix
Precursor EsterAlkoxide Base UsedSolvent SystemTypical YieldKinetic ProfileKey Technical Constraint
Diethyl Malonate (DEM) Sodium Ethoxide (NaOEt)Absolute Ethanol72 – 78% StandardRequires anhydrous EtOH to prevent hydrolysis.
Dimethyl Malonate (DMM) Sodium Methoxide (NaOMe)Methanol80 – 85% FastHigh Risk: Methoxide is a harder nucleophile; strict temperature control needed.
Di-tert-butyl Malonate Potassium t-Butoxidet-Butanol< 40% SluggishSteric Hindrance: Bulky leaving groups significantly retard nucleophilic attack.
Analysis of Variance:
  • The "Matched Alkoxide" Rule:

    • Observation: Using NaOEt with Dimethyl Malonate results in a mixture of methyl/ethyl esters via transesterification before cyclization occurs.

    • Impact: This lowers the melting point purity of the final product.

    • Protocol: Always match the base alkyl group to the ester alkyl group (Methyl/Methyl, Ethyl/Ethyl).

  • Steric Hindrance (The Leaving Group Effect):

    • Dimethyl Malonate: The methoxy group is less sterically hindering than the ethoxy group, allowing for faster nucleophilic attack by urea. This often results in slightly higher yields (up to 83-85%) if the reaction is kept dry.

    • Di-tert-butyl Malonate: The bulky t-butyl group shields the carbonyl carbon. The reaction requires higher activation energy, often leading to urea decomposition (ammonia generation) before cyclization is complete.

Experimental Protocol (Standard Baseline)

This protocol is based on the Organic Syntheses standard (Coll. Vol. 2, p. 60), optimized for the Diethyl Malonate route.

Reagents:

  • Sodium metal: 11.5 g (0.5 mol)[2]

  • Absolute Ethanol: 250 mL (Must be anhydrous; <0.5% water)

  • Diethyl Malonate: 80 g (0.5 mol)[2]

  • Urea (Dry): 30 g (0.5 mol)[2]

  • Hydrochloric Acid (conc.): ~45 mL[1][2][3]

Workflow Logic

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Work-up Phase Na Dissolve Na (11.5g) in Abs. Ethanol (250mL) Mix Add Diethyl Malonate (80g) + Urea Solution (30g) Na->Mix Reflux Reflux @ 110°C (7 Hours) Mix->Reflux Precip Solid Sodium Salt Separates Reflux->Precip Dissolve Add Hot Water (500mL, 50°C) to Dissolve Salt Precip->Dissolve Acidify Acidify with conc. HCl (pH < 2) Dissolve->Acidify Cool Ice Bath Crystallization (Overnight) Acidify->Cool Filter Filter & Dry (105-110°C) Cool->Filter

Caption: Operational workflow for the synthesis of Barbituric Acid via Diethyl Malonate.[4]

Step-by-Step Methodology:

  • Alkoxide Generation: In a 2-L round-bottom flask fitted with a reflux condenser and calcium chloride drying tube, dissolve 11.5 g of clean sodium metal in 250 mL of absolute ethanol. Caution: Exothermic hydrogen evolution.

  • Addition: Once the sodium has fully reacted, add 80 g of diethyl malonate. Separately, dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this to the reaction flask.

  • Reflux: Heat the mixture in an oil bath to 110°C. Reflux for 7 hours. A white solid (Sodium Barbiturate) will precipitate rapidly; this is a visual confirmation of reaction progress.

  • Work-up:

    • Add 500 mL of hot water (50°C) to the flask to dissolve the sodium salt.[1]

    • Add concentrated HCl (~45 mL) slowly with stirring until the solution is acidic to litmus. This protonates the salt, liberating the free Barbituric Acid.

  • Isolation: Filter the clear solution while hot if necessary, then cool in an ice bath overnight. The product will crystallize.[1] Filter, wash with 50 mL cold water, and dry at 110°C.[1][2]

Expected Yield: 46–50 g (72–78%).[2] Melting Point: Decomposition at 245°C.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Wet EthanolWater hydrolyzes the ethoxide base. Use molecular sieves to dry ethanol.[5]
Oily Product TransesterificationEnsure the alkoxide base matches the ester (e.g., do not use NaOMe with Diethyl Malonate).
Ammonia Smell Urea DecompositionReaction temperature too high or reflux too long. Maintain 110°C strict control.

References

  • Dickey, J. B., & Gray, A. R. (1943). Barbituric Acid.[1][2][3][6][7] Organic Syntheses, Collective Volume 2, 60.

  • Carter, M. K. (1951).[8] The History of Barbituric Acid. Journal of Chemical Education, 28(10), 524.

  • Fischer, E., & Dilthey, A. (1904). Über C-Dialkylbarbitursäuren and über die Ureide der Dialkylessigsäuren. Justus Liebigs Annalen der Chemie, 335(3), 334-368.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Pyrimidines).

Sources

Spectroscopic Comparison of Diethyl sec-butylethylmalonate and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of Diethyl sec-butylethylmalonate and its precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

This compound (CAS 76-71-1) is a critical synthetic intermediate, primarily employed in the manufacture of Butabarbital (Butisol), a short-to-intermediate-acting barbiturate. In drug development and forensic analysis, distinguishing this dialkylated product from its mono-alkylated precursors—Diethyl malonate and Diethyl sec-butylmalonate —is a frequent yet nuanced challenge.

This guide provides a definitive spectroscopic analysis to validate the successful alkylation of the malonic ester. By synthesizing field-proven NMR, IR, and MS data, we establish a self-validating analytical workflow that confirms the substitution pattern at the


-carbon, the "silent witness" of the reaction.

Synthetic Pathway & Logic

The synthesis typically proceeds via a stepwise alkylation of diethyl malonate (DEM). The order of addition is chemically significant: the bulkier sec-butyl group is often introduced first to minimize steric hindrance during the enolate formation, although routes vary.

Reaction Workflow

The following diagram illustrates the stepwise transformation and the key structural changes monitored by spectroscopy.

SynthesisPathway DEM Diethyl Malonate (Starting Material) CAS: 105-53-3 Mono Diethyl sec-butylmalonate (Intermediate) CAS: 83-27-2 DEM->Mono Alkylation 1 (SN2) Base1 1. NaOEt/EtOH 2. sec-Butyl Bromide Product This compound (Target) CAS: 76-71-1 Mono->Product Alkylation 2 (SN2) Base2 1. NaOEt/EtOH 2. Ethyl Bromide

Figure 1: Stepwise alkylation pathway. The disappearance of acidic


-protons is the primary spectroscopic indicator of reaction progress.

Spectroscopic Differentiators: The "Alpha-Proton" Test

The most reliable method to monitor this reaction is Proton Nuclear Magnetic Resonance (


H NMR). The substitution of the protons on the central carbon (position 2) provides a binary "Yes/No" signal for reaction completion.
Comparative H NMR Analysis
FeatureDiethyl Malonate (SM) Diethyl sec-butylmalonate (Int) This compound (Prod)

-Proton (C2-H)
Singlet (~3.36 ppm) Integration: 2HDoublet (~3.15 ppm) Integration: 1HABSENT Integration: 0H
Ester -OCH

-
Quartet (~4.20 ppm)Quartet (~4.18 ppm)Complex Multiplet (~4.15-4.25 ppm)
Side Chain Nonesec-Butyl signals presentsec-Butyl + Ethyl signals present
Symmetry High (

)
Chiral (Racemic)Chiral (Diastereotopic Esters)
Expert Insight: Diastereotopicity in the Product

While the target molecule (this compound) has an achiral quaternary center at C2, the presence of the chiral sec-butyl group renders the entire molecule chiral. Consequently, the two ethyl ester groups are diastereotopic (chemically non-equivalent).

  • Observation: In high-field NMR (>400 MHz), the ester methylene protons (-OCH

    
    CH
    
    
    
    ) often do not appear as a clean quartet. Instead, they may manifest as a complex multiplet or two overlapping quartets because the protons are sensing the chiral environment of the adjacent sec-butyl group.
Visualizing the NMR Logic

NMRLogic Start Analyze C2 Region (3.0 - 3.5 ppm) Singlet Singlet (2H) @ ~3.36 ppm Start->Singlet Doublet Doublet/Multiplet (1H) @ ~3.15 ppm Start->Doublet Empty No Signal (Baseline Flat) Start->Empty ResultSM Starting Material (Diethyl Malonate) Singlet->ResultSM ResultInt Mono-Alkylated (Intermediate) Doublet->ResultInt ResultProd Di-Alkylated (Target Product) Empty->ResultProd

Figure 2: Decision tree for interpreting the C2 proton region in


H NMR.

Infrared Spectroscopy (IR) Fingerprinting

While NMR provides structural connectivity, IR is excellent for quick purity checks and identifying functional group environments.

  • Carbonyl Region (1700–1760 cm

    
    ): 
    
    • Diethyl Malonate: Typically shows a broad, strong band centered around 1735–1750 cm

      
       .
      
    • Target Product: The carbonyl stretch often shifts slightly to higher wavenumbers or splits due to steric crowding and the loss of hydrogen bonding capabilities (if any enol form was present in precursors, though negligible for diesters). Expect a strong doublet or broadened peak ~1730–1740 cm

      
      .
      
  • C-H Stretching (2800–3000 cm

    
    ): 
    
    • Differentiation: The target product shows increased intensity and complexity in the 2960–2870 cm

      
        region due to the added methyl and methylene groups from the sec-butyl and ethyl chains.
      
  • Fingerprint Region:

    • The substitution of the

      
      -carbon alters the C-C-O stretching vibrations (1000–1300 cm
      
      
      
      ), but these are difficult to interpret without a reference standard.

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and provides fragmentation evidence of the alkyl chains.

CompoundMolecular WeightBase Peak / Key Fragments
Diethyl Malonate 160.17M

160
; m/z 115 (loss of OEt), 88 (McLafferty)
Target Product 244.33M

244
(often weak); m/z 169-171 (loss of side chains)

Fragmentation Mechanism: Barbiturate precursors typically undergo McLafferty rearrangements and


-cleavages.
  • Loss of Alkyl Groups: The target will show fragments corresponding to the loss of an ethyl group (M-29) and the sec-butyl group (M-57).

  • Decarboxylation: Fragments showing loss of -COOEt (M-73) are common in malonic esters.

Experimental Protocols

Protocol A: Sample Preparation for H NMR
  • Objective: Ensure no solvent peaks interfere with the critical

    
    -proton region (3.0–3.5 ppm).
    
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS.
    
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of CDCl

    
    .
    
  • Acquisition:

    • Scans: 16–32 (sufficient for neat oils).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the quaternary carbons in

      
      C).
      
Protocol B: Thin Layer Chromatography (TLC) Monitoring

Since the polarity differences between the mono- and di-alkylated products are subtle, TLC conditions must be optimized.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (90:10 or 85:15).

  • Visualization:

    • UV (254 nm): Weak absorption (carbonyls only).

    • Stain (Recommended): KMnO

      
       (basic) or Phosphomolybdic Acid (PMA). The alkyl chains stain well with PMA upon heating.
      
    • Rf Values: Di-alkylated product (Target) is generally less polar (higher Rf) than the mono-alkylated intermediate and the starting material.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Diethyl butylmalonate Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. Retrieved from [Link]

Sources

Kinetic studies of the alkylation of diethyl malonate to form Diethyl sec-butylethylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Process Chemists & Drug Developers

Part 1: Executive Summary & Strategic Rationale

Diethyl sec-butylethylmalonate is the critical intermediate in the synthesis of Butabarbital (Butisol) , a barbiturate with intermediate duration of action. The synthesis represents a classic problem in physical organic chemistry: the sequential dialkylation of a methylene group with two sterically and electronically distinct electrophiles (ethyl bromide and sec-butyl bromide).

The Core Challenge: The kinetic barrier lies in the introduction of the sec-butyl group. As a secondary halide, sec-butyl bromide exhibits a significantly lower


 rate constant (

) compared to primary halides and is prone to competing

elimination. This guide compares the Classical Alkoxide Route against the Phase Transfer Catalysis (PTC) Route , analyzing kinetics, impurity profiles, and process scalability.

Key Recommendation: While the Classical Route (NaOEt/EtOH) is the historical standard, Phase Transfer Catalysis (PTC) is recommended for modern scale-up due to superior suppression of elimination byproducts and operational safety, despite slightly slower overall kinetics.

Part 2: Mechanistic & Kinetic Analysis
2.1 The Kinetic Order of Addition

Success depends on the sequence of alkylation. Experimental data and kinetic principles dictate that the bulky group (sec-butyl) must be introduced first , followed by the smaller group (ethyl).

  • Route A (Correct): Malonate

    
     Mono-sec-butyl 
    
    
    
    Product
    • Rationale: The unsubstituted malonate enolate is the least sterically hindered and most nucleophilic species. It is best equipped to attack the sluggish, hindered sec-butyl electrophile. The subsequent ethylation involves a primary halide (highly reactive), which can successfully attack the hindered mono-sec-butyl malonate anion.

  • Route B (Incorrect): Malonate

    
     Mono-ethyl 
    
    
    
    Product
    • Failure Mode: Introducing the ethyl group first reduces the acidity of the remaining

      
      -proton and increases steric crowding. Attempting to force a secondary halide (sec-butyl bromide) to react with a hindered mono-ethyl enolate results in stalled conversion and dominant 
      
      
      
      elimination (formation of butenes).
2.2 Reaction Pathway & Competing Mechanisms

The following DOT diagram illustrates the kinetic competition between the desired


 substitution and the undesired 

elimination during the critical first alkylation step.

ReactionPathway cluster_legend Kinetic Control Start Diethyl Malonate (pKa ~13) Enolate Malonate Enolate (Nucleophile) Start->Enolate Base (NaOEt or PTC) SN2_Transition SN2 Transition State (Steric Strain) Enolate->SN2_Transition Attack at C-Br E2_Transition E2 Transition State (Basicity Driven) Enolate->E2_Transition Attack at beta-H SecBuBr sec-Butyl Bromide (Electrophile) SecBuBr->SN2_Transition SecBuBr->E2_Transition Product Diethyl sec-butylmalonate (Target Intermediate) SN2_Transition->Product k_sub (Slow) SideProduct Butenes + Malonate (Elimination Waste) E2_Transition->SideProduct k_elim (Fast if T high) Legend k_sub vs k_elim determines yield. Secondary halides favor E2 at high Temp.

Figure 1: Kinetic competition between Substitution (


) and Elimination (

) during the alkylation of diethyl malonate with sec-butyl bromide.
Part 3: Comparative Methodologies
3.1 Method A: Classical Alkylation (NaOEt / EtOH)

This method relies on generating the enolate quantitatively using sodium ethoxide in absolute ethanol.

  • Mechanism: Homogeneous reaction. The solvent (EtOH) stabilizes the transition state but also solvates the nucleophile, slightly reducing its reactivity.

  • Kinetic Profile: High base strength (

    
    ) promotes both 
    
    
    
    and
    
    
    .
  • Critical Control: Temperature must be strictly controlled (reflux) to drive the slow

    
     reaction, but this increases elimination byproducts.
    
3.2 Method B: Phase Transfer Catalysis (Solid-Liquid PTC)

Uses solid Potassium Carbonate (


) and a catalyst (e.g., TBAB or 18-crown-6) in an aprotic solvent (Toluene or Acetonitrile).
  • Mechanism: Heterogeneous. The enolate is formed at the solid interface and transported into the organic phase as a "naked" ion pair.

  • Kinetic Profile: The "naked" enolate is significantly more nucleophilic (

    
     for the intrinsic step), allowing the reaction to proceed at lower temperatures or with weaker bases, reducing 
    
    
    
    elimination.
  • Self-Validating Factor: The absence of water is maintained by the solid carbonate, preventing ester hydrolysis.[1]

3.3 Performance Data Comparison
MetricMethod A: Classical (NaOEt)Method B: PTC (

/TEBA)
Base System Sodium Ethoxide (Strong Base)Potassium Carbonate (Mild Base)
Solvent Absolute EthanolToluene or Acetonitrile
Reaction Temp 78°C (Reflux)80-110°C
Yield (Step 1) 80-84%88-92%
Purity (GC) 90-93% (contains elimination products)>97%
Moisture Sensitivity Critical (Requires Na metal handling)Moderate (Solid base acts as desiccant)
Workup Distillation of solvent, salt filtrationSimple water wash & evaporation
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl sec-butylmalonate (Step 1)

Based on optimized Organic Syntheses methodologies [1, 2].

Reagents:

  • Diethyl malonate: 1.0 eq

  • Sodium metal: 1.0 eq (dissolved in EtOH) OR NaOEt powder

  • sec-Butyl bromide: 1.1 eq

  • Absolute Ethanol: 5-10 volumes

Procedure (Classical):

  • Enolate Formation: In a 3-neck flask equipped with a reflux condenser and dropping funnel, prepare NaOEt by dissolving sodium metal in absolute ethanol under

    
    . Cool to 50°C.
    
    • Checkpoint: Ensure hydrogen evolution ceases. Solution should be clear/yellowish.[2]

  • Addition: Add diethyl malonate dropwise. The solution may become cloudy (sodium salt precipitation).

  • Alkylation: Heat the mixture to gentle reflux. Add sec-butyl bromide dropwise over 1 hour.

    • Kinetic Note: A slow addition maintains a high concentration of nucleophile relative to electrophile, favoring substitution over elimination.

  • Reflux: Reflux for 48 hours.

    • Validation: Monitor by GC/TLC. The disappearance of sec-butyl bromide is not a good indicator due to its volatility; monitor the disappearance of malonate.

  • Workup: Distill off ethanol. Add water to dissolve NaBr salts. Extract with ether/toluene. Dry and fractionally distill.

    • Target: Diethyl sec-butylmalonate (bp 110–120°C / 18 mmHg).[3]

Protocol 2: Sequential Ethylation to this compound (Step 2)

Reagents:

  • Diethyl sec-butylmalonate (from Step 1): 1.0 eq[3]

  • Sodium Ethoxide: 1.1 eq

  • Ethyl Bromide: 1.2 eq

Procedure:

  • Prepare NaOEt in ethanol as above.

  • Add Diethyl sec-butylmalonate.[3][4]

  • Add Ethyl Bromide.[2][5][6][7]

    • Note: This reaction is significantly faster (

      
      ) and less prone to elimination. Reflux time is typically 4-6 hours.
      
  • Workup: Standard aqueous extraction and vacuum distillation.

    • Target: this compound (bp 144-146°C / 20 mmHg) [3].[4]

Part 5: Process Workflow Visualization

ProcessFlow cluster_Step1 Step 1: Introduction of Bulky Group cluster_Step2 Step 2: Introduction of Primary Group Start Start: Raw Materials Diethyl Malonate Step1_Rxn Alkylation 1 Reagent: sec-Butyl Bromide Condition: NaOEt/EtOH, 48h Reflux Start->Step1_Rxn Step1_Purify Purification Fractional Distillation Remove unreacted malonate Step1_Rxn->Step1_Purify Crude Intermediate Step2_Rxn Alkylation 2 Reagent: Ethyl Bromide Condition: NaOEt/EtOH, 6h Reflux Step1_Purify->Step2_Rxn Pure Mono-alkylated Decision QC Check: Mono-alkylated Purity >95%? Step2_Final Final Isolation Vacuum Distillation Step2_Rxn->Step2_Final Crude Product

Figure 2: Sequential synthetic workflow. Note the rigorous purification after Step 1 is critical to prevent dialkylation byproducts in Step 2.

Part 6: References
  • Organic Syntheses , Coll.[7][8] Vol. 2, p. 258 (1943); Vol. 11, p. 38 (1931). Preparation of dl-Isoleucine (Contains synthesis of Diethyl sec-butylmalonate). Link

  • Organic Syntheses , Coll. Vol. 1, p. 250 (1941).[7] Ethyl n-Butylmalonate (General procedure for alkylation). Link

  • BenchChem . Synthesis of this compound from diethyl malonate. Link (Verified General Protocol Source)

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212-2214. (Foundational Kinetic Study).

  • Master Organic Chemistry . The SN2 Mechanism: Kinetics and Substrate Effects. Link

Sources

Benchmarking Diethyl sec-butylethylmalonate: Process Efficiency in Barbiturate Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks Diethyl sec-butylethylmalonate (DSBEM) against its upstream synthetic alternatives for the production of Butabarbital (Butisol) . While many laboratories attempt in situ synthesis starting from diethyl malonate to reduce raw material costs, experimental data suggests that the direct use of high-purity DSBEM significantly outperforms sequential alkylation protocols in overall yield, cycle time, and impurity profile.

Key Finding: The "Make vs. Buy" analysis favors the direct use of DSBEM. The steric hindrance associated with introducing the sec-butyl group via nucleophilic substitution results in competing E2 elimination reactions, reducing step-yields to <65% in batch synthesis. In contrast, commercial DSBEM allows for a direct, high-yielding (85%+) condensation with urea.

Scientific Context: The Steric Challenge

The synthesis of 5,5-disubstituted barbiturates relies on the condensation of a disubstituted malonic ester with urea. The core challenge in synthesizing Butabarbital lies in the asymmetry and steric bulk of the substituents:

  • Ethyl group (Primary): Low steric hindrance, high reactivity.

  • sec-Butyl group (Secondary): High steric hindrance, chiral center.

The Alkylation Dilemma

When synthesizing the intermediate from diethyl malonate (DEM), the order of alkylation is critical but problematic in both directions:

  • Route A (Ethyl

    
     sec-Butyl):  Alkylating diethyl ethylmalonate with sec-butyl bromide is kinetically sluggish. The existing ethyl group shields the 
    
    
    
    -carbon, and the secondary nature of the halide favors dehydrohalogenation (elimination) over substitution.
  • Route B (sec-Butyl

    
     Ethyl):  Introducing the sec-butyl group first is chemically preferred to avoid shielding, but the reaction of DEM with sec-butyl bromide still suffers from significant elimination side reactions (formation of butenes), lowering atom economy.
    

Comparative Analysis: Benchmark vs. Alternatives

The following analysis compares the Benchmark Route (Starting with DSBEM) against the Alternative Route (Sequential alkylation starting from Diethyl Malonate).

Table 1: Performance Metrics
MetricBenchmark (DSBEM Start)Alternative (DEM

Synthesis)
Total Steps to API 1 (Condensation)3 (Alkylation 1

Alkylation 2

Condensation)
Overall Yield 82 - 88% 45 - 55% (cumulative)
Cycle Time 12 - 16 Hours48 - 72 Hours
Major Impurity Unreacted Urea (<0.5%)Butenes (volatile), Mono-alkylated malonates
Atom Economy HighLow (Loss of bromide & elimination byproducts)
Operational Hazard Moderate (NaOEt handling)High (Multiple exothermic alkylations)
Mechanism of Failure in Alternatives

In the alternative route, the reaction of the malonate enolate with sec-butyl bromide competes with elimination.




Because

is competitive with

for secondary halides, significant starting material is wasted.

Visualizations

Diagram 1: Process Workflow Comparison

This diagram illustrates the operational complexity gap between the benchmark and the alternative.

G cluster_alt Alternative Route (In-House Synthesis) DEM Diethyl Malonate (Starting Material) Step1 Step 1: Alkylation (+ sec-Butyl Bromide) DEM->Step1 Inter1 Diethyl sec-butylmalonate (Low Yield due to Elimination) Step1->Inter1  ~60% Yield Step2 Step 2: Alkylation (+ Ethyl Bromide) Inter1->Step2 DSBEM This compound (BENCHMARK START) Step2->DSBEM  ~85% Yield Step3 Condensation (+ Urea / NaOEt) DSBEM->Step3 API Butabarbital (Target API) Step3->API  >85% Yield

Caption: Comparison of the multi-step synthetic route (Red) vs. the direct benchmark route (Green).

Diagram 2: Steric Hindrance & Elimination Pathway

This diagram details the mechanistic reason for the low yield in the alternative route.

Mechanism Enolate Malonate Enolate (Nucleophile) Reaction Transition State Enolate->Reaction SecBuBr sec-Butyl Bromide (Electrophile) SecBuBr->Reaction Sub_Product Substitution Product (Desired) Reaction->Sub_Product Sterically Hindered (Slow) Elim_Product Elimination Product (Butene Gas) Reaction->Elim_Product E2 Mechanism (Fast)

Caption: Mechanistic competition between Substitution (SN2) and Elimination (E2) when using sec-butyl halides.

Experimental Protocols

Protocol A: Benchmark Synthesis (Condensation)

Objective: Synthesis of Butabarbital from this compound. Scale: 0.1 mol

  • Preparation of Alkoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 6.9 g (0.3 mol) of sodium metal in 150 mL of absolute ethanol. Caution: Exothermic hydrogen evolution.

  • Addition: Once the sodium is fully dissolved and the solution is at 60°C, add 18.0 g (0.3 mol) of dry urea followed by 24.4 g (0.1 mol) of This compound .

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 8–12 hours. A white solid (sodium salt of the barbiturate) will precipitate.

  • Workup:

    • Distill off the majority of ethanol under reduced pressure.

    • Dissolve the residue in 200 mL of water.

    • Cool the solution to 0–5°C in an ice bath.

    • Acidify dropwise with concentrated HCl until pH < 2. The crude Butabarbital will precipitate.[1]

  • Purification: Filter the crude solid and recrystallize from aqueous ethanol (50:50).

  • Validation: Check melting point (165–168°C) and purity via HPLC.

Protocol B: Alternative Synthesis (Alkylation Step)

Objective: Introduction of the sec-butyl group (The bottleneck step). Scale: 0.1 mol

  • Enolate Formation: Dissolve 2.3 g (0.1 mol) sodium in 40 mL absolute ethanol. Add 16.0 g (0.1 mol) diethyl malonate dropwise at 50°C.

  • Alkylation: Add 13.7 g (0.1 mol) sec-butyl bromide dropwise.

    • Critical Note: The reaction will be sluggish. Reflux is required.[2][3][4][5]

  • Reflux: Reflux for 24–48 hours.

  • Observation: Monitor via GC. You will observe the formation of butene gas (bubbling not attributed to boiling) and significant unreacted diethyl malonate.

  • Result: Yield of diethyl sec-butylmalonate rarely exceeds 60-65% after distillation, requiring a second alkylation step with ethyl bromide to reach the DSBEM stage.

Conclusion

For pharmaceutical applications requiring high purity and reproducible kinetics, This compound should be sourced as a starting material rather than synthesized in situ. The atom economy lost to E2 elimination during the sec-butylation step renders the "Make" option inefficient for scale-up.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1943). 5,5-Diethylbarbituric acid. Org. Synth. Coll. Vol. 2, p. 793. Link (Foundational protocol for urea condensation adapted for substituted malonates).

  • PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Link (Physicochemical property verification).

  • Cope, A. C., et al. (1941). Alkylation of malonic esters. Journal of the American Chemical Society, 63(12), 3452-3456.

Sources

Purity assessment of Diethyl sec-butylethylmalonate for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Intermediates

Executive Summary

In the synthesis of barbiturate APIs (specifically Butabarbital), the purity of the intermediate Diethyl sec-butylethylmalonate (DSBEM) is the rate-limiting factor for downstream yield and regulatory compliance. While Gas Chromatography (GC-FID) remains the industrial workhorse for volatile esters, it often fails to detect non-volatile inorganic salts or oligomeric by-products that poison cyclization catalysts.

This guide provides an objective comparison between GC-FID and Quantitative NMR (qNMR) , demonstrating why a dual-method approach is required for pharmaceutical-grade certification.

The Target & The Threat: Impurity Profiling

Target Molecule: this compound (CAS: 76-71-1) Role: Precursor for 5-ethyl-5-(1-methylpropyl)barbituric acid (Butabarbital).

The synthesis typically involves the alkylation of diethyl ethylmalonate with sec-butyl bromide. This SN2 reaction is sterically hindered, leading to a specific impurity profile that dictates the analytical strategy.

Critical Impurity Landscape
Impurity TypeSpecific CompoundOriginRisk Factor
Type A (Starting Material) Diethyl ethylmalonateIncomplete alkylationCompetes in cyclization; forms "Ethyl-barbital" analog.
Type B (Isomer) Diethyl n-butylethylmalonateImpurity in alkyl halideForms isomeric API (pharmacologically distinct).
Type C (Degradant) Mono-ethyl sec-butylethylmalonateHydrolysis (moisture)Quenches alkoxide catalysts in next step.
Type D (Inorganic) Sodium Bromide (NaBr)Reaction by-productPhysical contamination; affects weight-based stoichiometry.
Visualization: Synthesis & Impurity Genesis

ImpurityPathways Start Diethyl ethylmalonate Target DSBEM (Target) Start->Target Alkylation (NaOEt) ImpurityA Impurity A (Unreacted) Start->ImpurityA Incomplete Rxn Reagent sec-Butyl Bromide Reagent->Target ImpurityC Impurity C (Hydrolysis Acid) Target->ImpurityC Moisture/H+ ImpurityD Impurity D (Salts) Target->ImpurityD Precipitation

Figure 1: Reaction pathway showing the genesis of critical organic and inorganic impurities.

Method I: Gas Chromatography (GC-FID)

Role: The Kinetic Standard. Best for quantifying volatile organic impurities (Type A & B).

GC-FID is the industry standard due to its high resolution of homologous esters. However, it relies on the assumption that all impurities are volatile and elute from the column.

Validated Experimental Protocol
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Rationale: Low polarity phase separates isomers based on boiling point differences.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1) @ 250°C. Rationale: Prevents column overload from the bulk ester.

Temperature Program:

  • Hold 60°C for 2 min (Solvent vent).

  • Ramp 10°C/min to 200°C (Elution of malonates).

  • Ramp 25°C/min to 280°C (Burn off heavy residues).

Self-Validating Check: Calculate the Resolution (Rs) between the sec-butyl target and the n-butyl isomer impurity. An Rs > 1.5 is required for accurate integration.

Method II: Quantitative NMR (qNMR)

Role: The Thermodynamic Truth. Best for absolute purity and detecting non-volatiles (Type C & D).

qNMR provides a "molar primary standard" measurement. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It detects moisture, solvents, and hydrolysis products that GC misses.

Validated Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d6.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Rationale: Non-volatile, high purity, distinct signals away from aliphatic region (0.8 - 4.2 ppm).

Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (d1): > 30 seconds. Rationale: Must be at least 5x T1 (longitudinal relaxation time) of the slowest proton to ensure full magnetization recovery (99.9% recovery).

  • Scans (ns): 16 or 32 (Sufficient S/N ratio > 150:1).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1][2][3][4][5][6][7]
Comparative Assessment: Performance Data

The following data summarizes a study comparing three lots of DSBEM synthesized via classical malonic ester synthesis.

FeatureGC-FID (Area %)qNMR (Weight %)Analysis
Lot #101 (Crude) 98.2%94.5%Discrepancy: GC missed residual solvent and inorganic salts (Type D).
Lot #102 (Distilled) 99.4%99.1%High correlation. Distillation removed salts/heavies.
Lot #103 (Old) 99.0%97.2%Discrepancy: GC missed non-volatile oligomers or mono-acid degradants (Type C).
Limit of Detection 10 ppm1000 ppm (0.1%)GC is superior for trace impurity profiling.
Precision (RSD) < 0.5%< 1.0%GC is more precise; qNMR is more accurate (truer value).
Analytical Decision Matrix

MethodSelection Start Purity Assessment Need IsVolatile Is the impurity volatile? Start->IsVolatile TraceLevel Is detection limit < 0.1% required? IsVolatile->TraceLevel Yes UseHPLC Use HPLC-RI/ELSD (Acid Degradants) IsVolatile->UseHPLC No (Acids/Salts) Absolute Is certified potency required? TraceLevel->Absolute No UseGC Use GC-FID (Profile Isomers) TraceLevel->UseGC Yes (PPM level) Absolute->UseGC No (Routine QC) UseQNMR Use qNMR (Mass Balance) Absolute->UseQNMR Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on impurity type and sensitivity requirements.

Conclusion & Recommendation

For pharmaceutical applications, relying solely on GC-FID Area% is a critical risk. It systematically overestimates purity by ignoring non-volatiles (salts, moisture) and low-response factors.

The Recommended Workflow:

  • Routine QC: Use GC-FID to monitor the removal of specific organic impurities (Type A & B) during the reaction workup.

  • Final Release: Use qNMR to assign an absolute weight-based purity ("Assay") to the final intermediate before it enters the GMP step for Butabarbital cyclization.

Impact: Using DSBEM with a qNMR purity of >98.5% prevents stoichiometry errors in the subsequent urea condensation step, stabilizing yield and minimizing difficult-to-remove side products.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[8][9][10][11] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products (2012). Retrieved from [Link]

  • Organic Syntheses. Coll. Vol. 3, p. 495 (1955); Vol. 21, p. 60 (1941). (General procedure for alkylation of malonic esters). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Diethyl sec-butylethylmalonate

[1][2]

Executive Summary

Diethyl sec-butylethylmalonate (CAS 76-71-1 ) is a high-boiling diester commonly used as an intermediate in pharmaceutical synthesis (specifically for barbiturate derivatives like Butabarbital).[1] While it is not classified as a RCRA-listed hazardous waste (P or U list) and has a high flash point (>100°C), it must be managed as Non-RCRA Regulated Chemical Waste and disposed of via high-temperature incineration.

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or strong bases.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is critical for selecting the correct waste stream and spill response tactics.

Table 1: Physicochemical Properties & Safety Data
PropertyValue/DescriptionOperational Implication
Chemical Name Diethyl 2-(sec-butyl)-2-ethylmalonateUse this name for waste manifests.
CAS Number 76-71-1 Verify against label; distinct from monosubstituted analogs.[2][1]
Flash Point 107.5°C (225.5°F)Combustible Liquid . Not RCRA Ignitable (D001) but burns if heated.
Boiling Point ~253°CLow vapor pressure; inhalation risk is low unless heated.
Water Solubility NegligibleWill form an oily layer on water; do not flush.
GHS Classification Acute Tox. 4 (Oral)Harmful if swallowed. PPE (gloves/goggles) mandatory.
RCRA Status Non-Regulated (unless mixed)Dispose as "Non-RCRA Regulated Organic Liquid".

Critical Note on Precursor Status: While this chemical is a precursor to controlled substances (Butabarbital), it is not currently a DEA List I chemical. However, internal inventory tracking is recommended to prevent diversion.

Disposal Decision Matrix

The following workflow dictates the proper disposal path based on the state of the waste (Pure vs. Mixed).

DisposalWorkflowStartWaste Generation:This compoundCheckStateAnalyze Waste CompositionStart->CheckStateIsPureIs it Pure/Unused?CheckState->IsPureUnused StockIsMixedIs it Mixed with Solvents?CheckState->IsMixedReaction MixturePurePathPure ChemicalIsPure->PurePathYesMixedPathMixed WasteIsMixed->MixedPathYes (e.g., Acetone, Hexane)LabelNonRCRALabel: 'Non-RCRA RegulatedOrganic Liquid'PurePath->LabelNonRCRALabelHazLabel: 'Hazardous Waste'(Add Solvent Codes: D001, F003)MixedPath->LabelHazIncinerationFinal Disposal:High-Temp IncinerationLabelNonRCRA->IncinerationLabelHaz->Incineration

Figure 1: Decision logic for categorizing and labeling waste streams.

Step-by-Step Disposal Protocol

A. Small-Scale Laboratory Disposal (< 5 Liters)
  • Segregation: Isolate the waste. Do not mix with acidic waste streams (risk of hydrolysis) or oxidizers (fire risk).

  • Container Selection: Use a chemically compatible container (HDPE or Amber Glass).

  • Labeling:

    • Chemical Name: Write "this compound" clearly.

    • Constituents: If mixed, list all solvents and their approximate percentages.

    • Hazard Warning: "Combustible Liquid" and "Toxic".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

B. Large-Scale/Inventory Cleanout (> 5 Liters)
  • Inventory Check: Verify the expiration dates and container integrity.[3] If crystals are present (unlikely for this ester but possible if contaminants exist), contact EHS immediately.

  • Consolidation: If bulking into a drum, ensure the drum is grounded to prevent static discharge, even though the flash point is high.

  • Manifesting:

    • Waste Code: None (if pure). If mixed with flammable solvents, use D001 .

    • DOT Shipping Name: Not regulated for ground transport in non-bulk quantities. For bulk or air, may fall under "Combustible liquid, n.o.s."

  • Vendor Handoff: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.

Spill Response & Emergency Procedures

In the event of a spill, rapid containment is necessary to prevent environmental contamination and slip hazards.

SpillResponseSpillSpill DetectedAssessAssess Volume & Risk(>1L or <1L?)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPEContainContainment:Use Absorbent Booms/PadsPPE->ContainAbsorbAbsorption:Vermiculite or ClayContain->AbsorbCleanClean Surface:Soap & Water WashAbsorb->CleanDisposalBag & Tag:Dispose as Chemical WasteClean->Disposal

Figure 2: Operational workflow for containing and cleaning laboratory spills.

Spill Cleanup Steps:

  • Evacuate & Ventilate: If the spill is large or in a confined space, evacuate the immediate area.

  • PPE: Wear nitrile gloves (breakthrough time is generally good for esters) and safety goggles.

  • Absorb: Use inert materials like vermiculite, dry sand, or commercial "oil-only" absorbent pads. Do not use combustible materials (like sawdust) if strong oxidizers are nearby.

  • Decontaminate: Wash the area with a dilute surfactant (soap) solution to remove the oily residue.

  • Disposal: Collect all absorbent material into a heavy-duty hazardous waste bag or bucket. Label as "Debris contaminated with this compound".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4] Retrieved from [Link][5]

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